(3-Aminopropyl)(methoxy)amine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C4H12N2O |
|---|---|
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
N'-methoxypropane-1,3-diamine |
InChI |
InChI=1S/C4H12N2O/c1-7-6-4-2-3-5/h6H,2-5H2,1H3 |
InChI-Schlüssel |
QIKFCASSTVZGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CONCCCN |
Herkunft des Produkts |
United States |
CAS 145494-52-6 molecular weight and solubility profile
Title: Comprehensive Profiling of (3-Aminopropyl)(methoxy)amine Dihydrochloride (CAS 145494-52-6): Molecular Weight, Solubility, and Application Workflows
Executive Summary
As bioconjugation and targeted protein degradation (e.g., PROTACs) continue to evolve, the demand for highly specific, heterobifunctional linkers has surged. CAS 145494-52-6, chemically known as (3-aminopropyl)(methoxy)amine dihydrochloride, serves as a critical synthetic intermediate in these advanced therapeutic modalities. As a Senior Application Scientist, I have structured this technical whitepaper to unpack the physicochemical properties, thermodynamic solubility profile, and downstream synthetic utility of this compound. We will explore not just how to handle this molecule, but the causality behind its behavior in solution and in reactive environments.
Physicochemical Profiling & Molecular Weight
The molecular architecture of CAS 145494-52-6 features a propyl chain terminating in a primary amine on one end, and an N-methoxyamine on the other. It is commercially supplied as a dihydrochloride salt.
Causality of the Salt Form: Free-base alkoxyamines and primary aliphatic amines are prone to atmospheric oxidation and can participate in unwanted intermolecular side reactions. Formulating this diamine as a dihydrochloride salt protonates both nitrogen centers, drastically enhancing bench stability, preventing degradation, and locking the molecule into a highly water-soluble crystalline state[1].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | (3-aminopropyl)(methoxy)amine dihydrochloride |
| CAS Registry Number | 145494-52-6 |
| Molecular Formula | C4H14Cl2N2O |
| Molecular Weight | 177.073 g/mol |
| SMILES | Cl.Cl.CONCCCN |
| Physical State | Solid (Crystalline Powder) |
Data supported by structural databases and chemical registries[2].
Solubility Profile & Thermodynamic Causality
The solubility of a linker dictates the solvent systems available for downstream synthesis. Because CAS 145494-52-6 exists as a dihydrochloride salt, its dissolution is governed by ionic dissociation.
-
Aqueous Media: Highly soluble. The ionic crystal lattice readily dissociates in water, stabilized by strong ion-dipole interactions[3].
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Soluble. These solvents possess high dielectric constants capable of solvating the ionic species, which is crucial for standard amide coupling reactions.
-
Non-Polar Solvents (e.g., Hexane, Dichloromethane): Insoluble. The high lattice energy of the dihydrochloride salt cannot be overcome by weak van der Waals interactions.
Table 2: Estimated Solubility Profile
| Solvent | Polarity Index | Estimated Solubility | Causality / Mechanism |
| Water | 10.2 | > 100 mg/mL | Complete ionic dissociation and hydrogen bonding. |
| DMSO | 7.2 | > 50 mg/mL | High dielectric constant solvates the protonated amines. |
| Methanol | 5.1 | 10 - 50 mg/mL | Moderate solvation via hydrogen bonding. |
| Dichloromethane | 3.1 | < 1 mg/mL | Insufficient polarity to disrupt the ionic lattice. |
Experimental Protocol: Thermodynamic Solubility Determination
Standard UV-Vis spectroscopy is inadequate for quantifying CAS 145494-52-6 because aliphatic amines and alkoxyamines lack a strong UV chromophore. Therefore, to build a self-validating system, we must employ High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). CAD provides a universal, mass-dependent response for non-volatile analytes, making it the gold standard for this class of molecules[4].
Step-by-Step Methodology (Shake-Flask & HPLC-CAD):
-
Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 4.5).
-
Saturation: Accurately weigh an excess amount (~200 mg) of CAS 145494-52-6 into a 2 mL amber glass vial. Add 1.0 mL of the selected buffer.
-
Equilibration: Seal the vial and place it in a thermostatic shaker incubator at 37 ± 0.5 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium is reached[5].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm hydrophilic PTFE syringe filter.
-
Dilution: Dilute the filtrate 1:100 and 1:1000 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the CAD detector.
-
HPLC-CAD Analysis: Inject the diluted samples onto a HILIC or mixed-mode column. Quantify the amine peak area against a pre-established calibration curve of the standard[4].
Expert Insight (Self-Validation): Always run a blank buffer injection to ensure no matrix interference co-elutes with the analyte peak. The presence of solid precipitant in the shake-flask at the end of 48 hours visually validates that saturation was successfully achieved.
Application Workflows: Bioconjugation and Linker Synthesis
The true value of CAS 145494-52-6 lies in its heterobifunctionality. The primary amine and the N-methoxyamine exhibit orthogonal reactivity under specific pH conditions, allowing for highly controlled, step-wise conjugations.
-
Primary Amine Reactivity: At pH > 8.0, the primary amine is deprotonated and acts as a strong nucleophile, readily reacting with NHS-esters or carboxylic acids (via EDC/NHS activation) to form stable amide bonds.
-
N-Methoxyamine Reactivity: The N-methoxyamine group is uniquely suited for oxime ligations. When reacted with an aldehyde or ketone under mildly acidic conditions (pH 4.5 - 5.5), it forms an oxime linkage. This bond is highly stable and bio-orthogonal, making it ideal for tethering payloads to antibodies or PROTAC targeting ligands.
Step-by-Step Workflow for Stepwise Conjugation:
-
Free-Basing: Dissolve CAS 145494-52-6 in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt and liberate the nucleophilic amines.
-
Amide Coupling: Add 1.0 equivalent of the NHS-ester functionalized payload. Stir at room temperature for 2 hours. The less sterically hindered primary amine will react preferentially.
-
Purification: Purify the intermediate via preparative HPLC to remove unreacted starting materials.
-
Oxime Ligation: Dissolve the purified intermediate in an acetate buffer (pH 5.0). Add 1.2 equivalents of the target aldehyde-functionalized biomolecule. Stir at room temperature for 12 hours to yield the final conjugate.
Visualizing the Synthetic Workflow
The following diagram maps the orthogonal reactivity pathways of CAS 145494-52-6, illustrating how pH control and chemoselectivity drive the synthesis of complex APIs.
Figure 1: Orthogonal reaction pathways and synthetic utilization of CAS 145494-52-6.
References
-
Title: (3-aminopropyl)(methoxy)amine dihydrochloride | 145494-52-6 Source: MolPort URL: [Link]
-
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]
-
Title: Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Mechanism of Oxime Ligation Using (3-Aminopropyl)(methoxy)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chemoselective Ligation
In the intricate world of bioconjugation, the ability to form stable, covalent linkages between molecules in a highly selective manner is paramount. Oxime ligation, a cornerstone of "click" chemistry, has emerged as a robust and versatile tool for the precise modification of biomolecules such as proteins, peptides, and nucleic acids.[1][2] This reaction's success lies in its bioorthogonality; the reacting partners—an aminooxy group and a carbonyl group (aldehyde or ketone)—are largely absent in biological systems, thus preventing unwanted side reactions.[2][3] The resulting oxime bond is notably stable under physiological conditions, a critical feature for the development of long-lasting bioconjugates for therapeutic and diagnostic applications.[1][4][5] This guide will provide a deep dive into the mechanism of oxime ligation with a focus on the use of (3-Aminopropyl)(methoxy)amine, a specific and highly useful aminooxy-containing reagent.
Core Principles of Oxime Ligation
The fundamental reaction of oxime ligation is the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone to form a stable oxime linkage (C=N-O).[1][2] This process is a two-step mechanism involving a nucleophilic attack followed by dehydration.[1][2]
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine intermediate.[1][2]
-
Dehydration: The intermediate then undergoes the elimination of a water molecule to form the final, stable oxime bond.[1][2]
The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[1]
The Role of (3-Aminopropyl)(methoxy)amine
While the general term for the reacting partner is an aminooxy compound, the specific structure of this reagent can influence its reactivity and utility. (3-Aminopropyl)(methoxy)amine, also known as 3-methoxypropylamine, is a primary amine that is miscible in a variety of standard solvents, including water.[6][7] Its utility in oxime ligation stems from the presence of the reactive aminooxy group at one end of the molecule. The propyl chain provides a flexible spacer, which can be advantageous in bioconjugation by minimizing steric hindrance between the conjugated molecules.
Reaction Kinetics and the Critical Role of pH
The rate of oxime ligation is highly dependent on the pH of the reaction medium. The optimal pH for uncatalyzed oxime formation is typically in the slightly acidic range of 4 to 5.[8][9][10][11] This is due to a delicate balance: the carbonyl group requires protonation to enhance its electrophilicity, while the aminooxy group must remain in its unprotonated, nucleophilic state to initiate the reaction.[2] At neutral pH, the concentration of the protonated carbonyl species is significantly lower, leading to a much slower reaction rate.[2][8][10] This can be a limitation when working with biomolecules that are sensitive to acidic conditions.[8][9][10][11]
Catalysis: Accelerating Oxime Ligation at Neutral pH
To overcome the sluggish kinetics at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives have proven to be effective catalysts for oxime ligation.[8][9][10][11][12] The catalytic mechanism involves the formation of a highly reactive protonated Schiff base (iminium ion) intermediate between the aniline catalyst and the carbonyl compound.[2] This intermediate is more electrophilic than the original carbonyl group and readily reacts with the aminooxy compound in a transimination reaction, regenerating the catalyst and forming the desired oxime product.[2]
Several studies have explored various aniline derivatives to optimize catalytic efficiency at neutral pH. For instance, p-phenylenediamine has been shown to be a highly effective catalyst at pH 7, significantly accelerating the rate of oxime formation compared to both the uncatalyzed reaction and the aniline-catalyzed reaction.[8][10][11] Another catalyst, m-phenylenediamine (mPDA), has also been reported to be more efficient than aniline, in part due to its greater aqueous solubility, which allows for its use at higher concentrations.[13][14]
A Visual Representation of the Catalyzed Reaction
Figure 1: Catalyzed mechanism of oxime ligation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the oxime ligation of a protein containing a carbonyl group with an aminooxy-functionalized molecule.
Materials
-
Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)
-
(3-Aminopropyl)(methoxy)amine or other aminooxy-functionalized molecule (e.g., 13 µM solution)
-
Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Purification columns (e.g., size-exclusion or affinity chromatography)[15]
Procedure
-
Prepare Protein Solution: Prepare a solution of the carbonyl-containing protein in the reaction buffer to the desired concentration (e.g., 10 µM).[1]
-
Prepare Aminooxy Reagent: Dissolve the aminooxy-containing molecule in the reaction buffer to a concentration that provides a slight molar excess relative to the protein (e.g., 1.3-fold).[1]
-
Initiate the Reaction: Add the aminooxy reagent solution to the protein solution.
-
Add Catalyst: Add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM for p-phenylenediamine or 10-100 mM for aniline.[15][16]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[15] The reaction progress can be monitored using analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1][15]
-
Purification: Once the reaction is complete, purify the resulting bioconjugate using an appropriate chromatography method to remove excess reagents and the catalyst.[1][15]
Workflow for a Typical Oxime Ligation Experiment
Figure 2: A typical experimental workflow for oxime ligation.
Quantitative Data and Reaction Parameters
The efficiency of oxime ligation is influenced by several factors, including reactant concentrations, temperature, and the choice of catalyst.
| Parameter | Typical Range/Condition | Impact on Reaction |
| pH | 4.0 - 7.5 | Optimal around 4-5 without catalyst; neutral pH requires a catalyst for efficient reaction.[8][9][10][11] |
| Temperature | Room Temperature - 37°C | Higher temperatures can increase the reaction rate.[12] |
| Catalyst | Aniline, p-phenylenediamine, m-phenylenediamine | Significantly accelerates the reaction, especially at neutral pH.[8][10][11][13][14] |
| Reactant Molar Ratio | 1:1 to 1:1.3 (Protein:Aminooxy) | A slight excess of the aminooxy reagent can help drive the reaction to completion.[1] |
Trustworthiness and Self-Validating Systems
A key aspect of a reliable protocol is its ability to be self-validating. In the context of oxime ligation, this involves:
-
Reaction Monitoring: Regularly analyzing aliquots of the reaction mixture allows for real-time assessment of conjugation efficiency and can help identify any potential issues, such as protein degradation.
-
Characterization of the Final Product: Thorough characterization of the purified bioconjugate by methods like mass spectrometry confirms the formation of the desired product and its purity.
-
Stability Assessment: For applications requiring long-term stability, the purified conjugate should be subjected to stability studies under relevant conditions (e.g., physiological pH, in serum). Oxime bonds are known for their high hydrolytic stability compared to other linkages like hydrazones.[5][17][18]
Applications in Drug Development and Research
The robustness and specificity of oxime ligation have made it an invaluable tool in various areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies via oxime linkages can lead to ADCs with improved therapeutic indices.[1]
-
Peptide and Protein Modification: The introduction of labels (e.g., fluorescent dyes), polyethylene glycol (PEG) chains, or other moieties to peptides and proteins can enhance their functionality and pharmacokinetic properties.[19]
-
Surface Immobilization: Proteins and other biomolecules can be immobilized on surfaces functionalized with aminooxy or carbonyl groups for applications in biosensors and diagnostics.[1]
-
Hydrogel Formation: Oxime ligation can be used to form biocompatible hydrogels for tissue engineering and drug delivery applications.[20][21]
Conclusion
Oxime ligation, particularly when utilizing versatile reagents like (3-Aminopropyl)(methoxy)amine and efficient catalysts, provides a powerful and reliable method for the creation of stable bioconjugates. By understanding the underlying mechanism, the influence of reaction parameters, and implementing robust experimental protocols, researchers can confidently apply this chemistry to advance their work in drug development, diagnostics, and fundamental biological studies.
References
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Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101. [Link]
-
Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6140-6143. [Link]
-
Lederer, A., & D'Souza, A. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2854. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Chemical Communications, 53(27), 3845-3848. [Link]
-
Zhang, C., & Wang, P. G. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14280-14297. [Link]
-
PubChem. (n.d.). 3-Methoxypropylamine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of 3-Methoxypropylamine for Industrial Use. [Link]
-
Zhang, Y., & Li, X. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8947-8950. [Link]
-
Kumar, V., & Singh, I. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. The Journal of Organic Chemistry, 87(13), 8349-8359. [Link]
-
Zhang, Y., & Li, X. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
Zhang, Y., & Li, X. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17740-17744. [Link]
-
Zhang, Y., & Li, X. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2871-2875. [Link]
-
Liu, H., & Wang, F. (2018). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Polymers, 10(11), 1251. [Link]
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The Nucleophilic Duel: A Technical Guide to Primary Amine vs. Methoxyamine Reactivity in Bifunctional Linkers
Foreword: The Critical Choice in Conjugation Chemistry
In the intricate world of targeted therapeutics and diagnostics, particularly in the design of antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of success.[1] These molecular bridges, which connect a targeting moiety like a monoclonal antibody to a payload such as a potent cytotoxin, must not only ensure a stable connection in systemic circulation but also facilitate the payload's release under specific conditions.[2] At the heart of many linker technologies lies a fundamental chemical reaction: a nucleophilic attack. This guide provides an in-depth, comparative analysis of two workhorse nucleophiles frequently engineered into these linkers: the primary amine (-NH₂) and the methoxyamine (-ONH₂).
For the researcher, scientist, or drug development professional, understanding the nuanced differences in reactivity, kinetics, and stability between these two functional groups is paramount. The decision to employ a primary amine versus a methoxyamine dictates the choice of reaction partners, the optimization of reaction conditions (most notably pH), and ultimately, the stability and performance of the final bioconjugate. This document moves beyond a simple recitation of protocols to explore the causality behind these choices, offering field-proven insights to guide the rational design of next-generation bioconjugates.
Section 1: The Tale of Two Nucleophiles - A Mechanistic Overview
At a fundamental level, both primary amines and methoxyamines are nucleophiles because they possess a lone pair of electrons on the nitrogen atom, which can be donated to an electron-deficient center (an electrophile) to form a new covalent bond.[3] However, their reactivity profiles are distinct, governed by subtle yet profound differences in their electronic structures.
The Primary Amine: A Ubiquitous and Versatile Nucleophile
Primary amines are a cornerstone of bioconjugation, primarily due to their presence on the side chains of lysine residues and at the N-terminus of proteins, making them readily accessible targets.[4] Their nucleophilicity is influenced by factors like steric hindrance and the electronic nature of their substituents.[5]
Common reactions involving primary amines in bifunctional linkers include:
-
Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form highly stable amide bonds. This is one of the most common strategies for protein modification.[6]
-
Reductive Amination: Reaction with aldehydes or ketones to form an initial imine (Schiff base), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to a stable secondary amine linkage.[7][8]
The nucleophilic attack by a primary amine is a classic example of its electron-donating capability. The lone pair on the nitrogen directly engages the electrophilic center.
The Methoxyamine: Enhanced Reactivity Through the Alpha-Effect
Methoxyamines (more broadly, alkoxyamines) are a special class of nucleophiles. While they react with the same electrophiles as primary amines (aldehydes and ketones), their reactivity is significantly enhanced by a phenomenon known as the alpha-effect .[9] This effect describes the increased nucleophilicity of an atom that has an adjacent atom (in the alpha position) also bearing a lone pair of electrons.[9] In methoxyamine (CH₃O-NH₂), the oxygen atom adjacent to the nucleophilic nitrogen boosts its reactivity beyond what would be predicted based on its basicity alone.[4][9]
The primary application of methoxyamines in bifunctional linkers is oxime ligation : the reaction with an aldehyde or ketone to form a highly stable oxime bond (C=N-O).[10] This reaction is chemoselective, meaning it proceeds efficiently under mild physiological conditions without cross-reacting with other functional groups present in biological systems.[11]
The origin of the alpha-effect is complex, but one explanation suggests that the adjacent heteroatom destabilizes the ground state through lone pair-lone pair repulsion and stabilizes the transition state, thereby lowering the activation energy of the reaction.[12]
Section 2: The Reaction Environment - A Head-to-Head Comparison
The choice between a primary amine and a methoxyamine is heavily influenced by the desired reaction conditions, particularly pH. The efficiency of these nucleophilic reactions is dictated by a delicate balance: the nucleophile must be in its deprotonated, lone-pair-available form, while the electrophile (especially a carbonyl) is often activated by protonation.
pH Dependence: Finding the "Sweet Spot"
-
Primary Amines: The reactivity of primary amines is highly pH-dependent. At low pH, the amine is protonated to its non-nucleophilic ammonium form (R-NH₃⁺). At high pH, while the amine is deprotonated and nucleophilic, the competing hydrolysis of many amine-reactive electrophiles (like NHS esters) also accelerates.[13] For reactions with NHS esters, a pH range of 7.2-8.5 is typically optimal.[13] For reductive amination, the formation of the initial imine is often favored under mildly acidic conditions (pH 4-5) which help to catalyze the dehydration step, but the reaction can proceed across a wider range.[7][14]
-
Methoxyamines (Oxime Ligation): The formation of oximes is also pH-dependent and is generally fastest in a slightly acidic environment, typically between pH 4 and 5.[15] This is because the reaction involves an acid-catalyzed dehydration of a carbinolamine intermediate.[10] However, a key advantage is that the reaction still proceeds efficiently at neutral pH, which is crucial for applications involving sensitive biomolecules.[1] The lower pKa of alkoxyamines (around 4-5) compared to primary alkylamines (pKa ~10-11) means that a larger fraction remains unprotonated and thus nucleophilic at mildly acidic pH.[16][17]
Kinetics and Catalysis: The Rate of Reaction
A direct kinetic comparison is complex as the reaction partners differ (e.g., NHS ester vs. aldehyde). However, when comparing reactions with the same electrophile (aldehydes/ketones), methoxyamines generally exhibit faster kinetics in forming the initial C=N bond due to the alpha-effect.
-
Primary Amines (Reductive Amination): The initial formation of the imine can be slow. The overall rate of reductive amination is dependent on both the rate of imine formation and the rate of reduction.[18]
-
Methoxyamines (Oxime Ligation): The reaction rate can be significantly accelerated by nucleophilic catalysts, most notably aniline and its derivatives.[19] Catalysts like p-phenylenediamine can increase the reaction rate by over 100-fold compared to the uncatalyzed reaction at neutral pH.[1] This catalysis allows for rapid and efficient conjugation even at low micromolar concentrations of reactants.[19][20]
The following table summarizes the key comparative parameters:
| Parameter | Primary Amine Linker | Methoxyamine Linker | Causality & Field Insights |
| Primary Reaction | Acylation (e.g., with NHS ester); Reductive Amination (with C=O) | Oxime Ligation (with C=O) | The choice of nucleophile dictates the required electrophilic partner on the other molecule. |
| Resulting Bond | Amide; Secondary Amine | Oxime (C=N-O) | The final linkage determines the stability and potential cleavability of the conjugate. |
| Optimal pH | 7.2 - 9.0 (NHS Esters); ~6-9 (Reductive Amination)[2][13] | 4.0 - 5.0 (Optimal); Efficient at pH 7.0[1][10] | Methoxyamines offer greater flexibility for reactions at physiological pH without significant loss of efficiency. |
| Kinetics | Moderate; can be slow | Fast, especially with catalysis | The alpha-effect gives methoxyamines an intrinsic kinetic advantage for carbonyl chemistry.[9] |
| Catalysis | Generally uncatalyzed | Aniline and derivatives significantly accelerate the reaction.[1][19] | Catalysis makes oxime ligation a "click" reaction: fast, efficient, and high-yielding under benign conditions. |
Section 3: Stability of the Conjugate - The Bond That Lasts
For in vivo applications like ADCs, the stability of the linker in circulation is non-negotiable. Premature release of a cytotoxic payload can lead to severe off-target toxicity.[21] Here, the linkages formed by methoxyamines and primary amines show significant differences.
-
Amide Bond (from Primary Amine + NHS Ester): The amide bond is exceptionally stable under physiological conditions, with a very long half-life. It is considered a non-cleavable linkage.[6]
-
Secondary Amine (from Reductive Amination): This is also a very stable, non-cleavable covalent bond.
-
Oxime Bond (from Methoxyamine + Carbonyl): The oxime bond is significantly more stable to hydrolysis than the analogous imine or hydrazone linkages.[21][22] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones at neutral pH.[21][23] This remarkable stability makes it a reliable choice for bioconjugates that must remain intact for extended periods in the bloodstream.[22] While acid-catalyzed hydrolysis is possible, the bond is resilient across a broad pH range.[22]
| Linkage Type | Reactants | Relative Hydrolytic Stability (pH 7.0) | Half-life (t₁/₂) at pH 7.0 | Key Insight |
| Amide | Primary Amine + NHS Ester | Very High | Years | Considered a permanent, non-cleavable linkage, ideal for applications where payload release is not desired. |
| Secondary Amine | Primary Amine + Carbonyl + Reductant | Very High | Years | Similar to the amide bond, this forms a highly stable, non-cleavable linkage. |
| Oxime | Methoxyamine + Carbonyl | High | Too slow to measure; estimated in months/years[22] | Exceptionally stable compared to other C=N bonds, making it a "quasi-non-cleavable" linker suitable for most in vivo applications.[21][22] |
| Imine (Schiff Base) | Primary Amine + Carbonyl | Low (Reversible) | Hours to Days | This intermediate in reductive amination is hydrolytically unstable and requires reduction to be useful for stable conjugates.[10] |
Section 4: Experimental Protocols - A Practical Guide
To ensure self-validating and reproducible results, the following detailed protocols outline standard procedures for conjugation using both primary amine and methoxyamine-functionalized linkers.
Protocol 1: Amide Bond Formation via NHS Ester-Amine Coupling
This protocol describes the conjugation of a linker containing an NHS ester to a protein containing accessible primary amines (e.g., lysine residues).
Methodology:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 1X Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.[13] Amine-containing buffers like Tris or glycine will compete for reaction with the NHS ester and must be avoided.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NHS Ester-Linker Preparation:
-
Immediately before use, dissolve the NHS ester-functionalized linker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][24] NHS esters are susceptible to hydrolysis, so exposure to aqueous environments before addition to the protein should be minimized.[6]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester-linker to the protein solution.
-
Mix gently by inversion or slow vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize the competing hydrolysis reaction.[13]
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule primary amine like Tris or glycine can be added to a final concentration of ~50 mM to consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Oxime Bond Formation via Methoxyamine-Carbonyl Ligation
This protocol describes the conjugation of a methoxyamine-containing linker to a protein that has been modified to present an aldehyde or ketone group.
Methodology:
-
Preparation of Aldehyde/Ketone-functionalized Protein:
-
A reactive carbonyl group must be introduced into the protein. A common method is the mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate (NaIO₄) to generate aldehydes.[11] Alternatively, unnatural amino acids containing ketone groups can be genetically encoded into the protein.[25]
-
After modification, purify the protein using a desalting column to remove residual reagents.
-
-
Methoxyamine-Linker Preparation:
-
Dissolve the methoxyamine-functionalized linker and the aniline catalyst (if used) in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the carbonyl-functionalized protein (1-10 mg/mL) with a 5- to 20-fold molar excess of the methoxyamine linker in a reaction buffer, typically 0.1 M sodium acetate, pH 4.5.[11]
-
If using a catalyst, add aniline or a derivative to a final concentration of 10-100 mM.[11]
-
Incubate the reaction at 25-37°C. Reaction time can range from a few hours to 24 hours, depending on the reactants and the presence of a catalyst.[11] Monitor the reaction progress if possible.
-
-
Purification:
-
Remove the excess linker and catalyst from the final conjugate using size-exclusion chromatography or dialysis.
-
Conclusion: Selecting the Right Tool for the Job
The choice between a primary amine and a methoxyamine in a bifunctional linker is not a matter of inherent superiority, but of strategic selection based on the specific goals of the bioconjugation.
-
Choose a Primary Amine (reacting with an NHS ester) when your goal is to create an exceptionally stable, non-cleavable linkage and you are targeting the abundant lysine residues on a native protein. The chemistry is robust and well-established, though it can lead to heterogeneous products due to multiple reaction sites.
-
Choose a Methoxyamine when you require a highly stable, near-permanent linkage to a specific, pre-defined site containing an aldehyde or ketone. The bio-orthogonal nature of the oxime ligation, its favorable kinetics (especially with catalysis), and its efficiency at or near physiological pH make it a premier choice for creating homogeneous, well-defined conjugates like modern ADCs.[11][26]
By understanding the fundamental principles of nucleophilicity, reaction kinetics, and bond stability outlined in this guide, researchers can make informed, rational decisions in the design of bifunctional linkers, ultimately leading to the development of more effective and safer targeted therapies and diagnostics.
References
- BOC Sciences. (n.d.). SPDB Linkers in Antibody-Drug Conjugates.
- Dirksen, A., & Hackeng, T. M. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Popp, M. W., & Antos, J. M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Dirksen, A., & Hackeng, T. M. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
- DeForest, C. A. (2017).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Kluger, R., & Chin, J. (1982). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. PubMed.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
- Thermo Fisher Scientific. (n.d.). AminoLink™ Reductant.
- BenchChem. (2025). Step-by-Step Guide for Oxime Bond Formation in Antibody-Drug Conjugate (ADC) Synthesis.
- BenchChem. (2025). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
- American Chemical Society. (2013, February 21). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar.
- G-Biosciences. (n.d.). Sodium Cyanoborohydride.
- American Chemical Society. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry.
- Elsevier. (2021).
- Richert, C., & Sawada, T. (2018).
- BenchChem. (2025). introduction to NHS ester amine coupling chemistry.
- ResearchGate. (2023, August). a) Normal and a-nucleophiles; b) schematic overview of the... | Download Scientific Diagram.
- BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Tsuchikama, K., & An, Z. (2018).
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. glenresearch.com.
- Wikipedia. (n.d.). Alpha effect. Wikipedia.
- Shchekotikhin, A. E., & Shtil, A. A. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PMC.
- van der Heijden, C. G., & Bickelhaupt, F. M. (2021). Origin of the α‐Effect in SN2 Reactions.
- Ormazábal-Toledo, R., & Contreras, R. (2022).
- AxisPharm. (2024, June 10).
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3,4,5-Trimethoxybenzaldehyde and Anisaldehyde.
- ResearchGate. (n.d.). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study | Request PDF.
- ResearchGate. (n.d.). Enzymatic Prenylation and Oxime Ligation for the Synthesis of Stable and Homogeneous Protein-Drug Conjugates for Targeted Therapy | Request PDF.
- Kern, P. S., & Schüürmann, G. (2021).
- Chemguide. (n.d.). amines as nucleophiles. chemguide.co.uk.
- Lin, H.-C., & Chen, Y.-J. (2021).
- ResearchGate. (n.d.). Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2).
- Georg, G. I., & Murugan, R. (2008). Product Class 15: Oximes. Science of Synthesis.
- Jasperse, C. P. (n.d.). Reactions of Amines. Personal Website.
- Wängler, C., & Wängler, B. (2025).
- Michigan State University. (n.d.). Amine Reactivity. MSU chemistry.
- BenchChem. (n.d.). A Head-to-Head Comparison of Coupling Efficiencies with Various Activation Methods.
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- 26. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways for (3-Aminopropyl)(methoxy)amine dihydrochloride
An In-depth Technical Guide to the Synthesis of (3-Aminopropyl)(methoxy)amine Dihydrochloride
Introduction
(3-Aminopropyl)(methoxy)amine dihydrochloride is a bifunctional molecule of significant interest to researchers in drug development and medicinal chemistry. Its structure, featuring a primary amine and a methoxyamine moiety separated by a propyl linker, offers versatile opportunities for the synthesis of novel chemical entities. The primary amine serves as a key handle for conjugation to scaffolds or pharmacophores, while the methoxyamine group can be incorporated into various bioactive frameworks or used as a precursor for other functionalities. This guide provides two distinct, robust synthetic pathways for the preparation of (3-Aminopropyl)(methoxy)amine dihydrochloride, designed to be adaptable and informative for scientists in the field. The causality behind experimental choices and the validation inherent in each protocol are emphasized to ensure scientific integrity and reproducibility.
Pathway 1: Synthesis via N-Alkylation of Methoxyamine and Subsequent Functional Group Interconversion
This pathway commences with the readily available 3-bromo-1-propanol and involves a sequence of protection, alkylation, and functional group interconversion to arrive at the target molecule. This route is advantageous due to the commercial availability of the starting materials and the reliability of the involved transformations.
Logical Workflow for Pathway 1
Caption: Synthetic route via N-alkylation of methoxyamine.
Step-by-Step Experimental Protocol for Pathway 1
Step 1a: Synthesis of N-(3-Hydroxypropyl)methoxyamine
This initial step involves the nucleophilic substitution of bromide from 3-bromo-1-propanol by methoxyamine. The choice of a suitable base is crucial to deprotonate the methoxyamine hydrochloride (if used as the starting material) and to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reactants:
-
Methoxyamine hydrochloride
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Protocol:
-
To a stirred suspension of methoxyamine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 3-bromo-1-propanol (1.1 eq) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3-Hydroxypropyl)methoxyamine.
-
Step 1b: Conversion of Hydroxyl to Azide: Synthesis of N-(3-Azidopropyl)methoxyamine
The conversion of the terminal alcohol to a primary amine is efficiently achieved via a two-step process involving mesylation followed by azide displacement. The mesylate is an excellent leaving group, facilitating the Sₙ2 reaction with sodium azide. This method is generally preferred over direct conversion methods due to its high efficiency and the mild conditions for the final azide reduction.
-
Reactants:
-
N-(3-Hydroxypropyl)methoxyamine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve N-(3-Hydroxypropyl)methoxyamine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-Azidopropyl)methoxyamine.
-
Step 1c: Reduction of Azide to Amine: Synthesis of (3-Aminopropyl)(methoxy)amine
Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.[1][2] Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation, and the reaction proceeds under a hydrogen atmosphere.
-
Reactants:
-
N-(3-Azidopropyl)methoxyamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve N-(3-Azidopropyl)methoxyamine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (3-Aminopropyl)(methoxy)amine.
-
Step 1d: Formation of the Dihydrochloride Salt
The final step is the formation of the dihydrochloride salt to improve the stability and handling of the diamine product. This is achieved by treating the free base with two equivalents of hydrochloric acid.
-
Reactants:
-
(3-Aminopropyl)(methoxy)amine
-
Hydrochloric acid solution in diethyl ether or dioxane
-
-
Protocol:
-
Dissolve the crude (3-Aminopropyl)(methoxy)amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
A white precipitate will form. Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Aminopropyl)(methoxy)amine dihydrochloride.
-
Pathway 2: Synthesis via Reductive Amination
This alternative pathway utilizes a reductive amination strategy, which is a powerful C-N bond-forming reaction.[3] It begins with a commercially available protected amino alcohol and proceeds through an oxidation and subsequent reductive amination with methoxyamine. This route can be more convergent and may offer advantages in terms of step economy.
Logical Workflow for Pathway 2
Caption: Synthetic route via reductive amination.
Step-by-Step Experimental Protocol for Pathway 2
Step 2a: Oxidation of N-Boc-3-amino-1-propanol to N-Boc-3-aminopropanal
The synthesis begins with the oxidation of the primary alcohol of N-Boc-3-amino-1-propanol to the corresponding aldehyde. Dess-Martin periodinane is a mild and selective oxidizing agent for this transformation, minimizing over-oxidation to the carboxylic acid.
-
Reactants:
-
N-Boc-3-amino-1-propanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain crude N-Boc-3-aminopropanal, which should be used immediately in the next step due to its potential instability.
-
Step 2b: Reductive Amination to form N-Boc-(3-aminopropyl)(methoxy)amine
The crude aldehyde from the previous step is directly subjected to reductive amination with methoxyamine. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it is selective for the iminium ion intermediate over the starting aldehyde.[3]
-
Reactants:
-
Crude N-Boc-3-aminopropanal
-
Methoxyamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
-
Protocol:
-
Dissolve the crude N-Boc-3-aminopropanal in methanol.
-
Add methoxyamine hydrochloride (1.2 eq) and triethylamine (1.3 eq) to the solution and stir for 1 hour at room temperature to form the oxime intermediate.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-(3-aminopropyl)(methoxy)amine.
-
Step 2c: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions to reveal the primary amine.[4][5] Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective reagent for this deprotection.[4]
-
Reactants:
-
N-Boc-(3-aminopropyl)(methoxy)amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve N-Boc-(3-aminopropyl)(methoxy)amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude (3-Aminopropyl)(methoxy)amine trifluoroacetate salt is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free diamine.
-
Step 2d: Formation of the Dihydrochloride Salt
The final step is the conversion of the free diamine to its dihydrochloride salt as described in Pathway 1.
-
Reactants:
-
(3-Aminopropyl)(methoxy)amine
-
Hydrochloric acid solution in diethyl ether or dioxane
-
-
Protocol:
-
Dissolve the crude (3-Aminopropyl)(methoxy)amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
A white precipitate will form. Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Aminopropyl)(methoxy)amine dihydrochloride.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N-(3-Hydroxypropyl)methoxyamine | C₄H₁₁NO₂ | 105.14 | Oil |
| N-(3-Azidopropyl)methoxyamine | C₄H₁₀N₄O | 130.15 | Oil |
| (3-Aminopropyl)(methoxy)amine | C₄H₁₂N₂O | 104.15 | Oil |
| (3-Aminopropyl)(methoxy)amine dihydrochloride | C₄H₁₄Cl₂N₂O | 177.08 | Solid |
| N-Boc-3-aminopropanal | C₈H₁₅NO₃ | 173.21 | Oil |
| N-Boc-(3-aminopropyl)(methoxy)amine | C₉H₂₀N₂O₃ | 204.27 | Oil |
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of (3-Aminopropyl)(methoxy)amine dihydrochloride. Pathway 1 offers a linear approach starting from a simple haloalcohol, while Pathway 2 provides a more convergent route utilizing a reductive amination strategy. The choice between these pathways will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. Both routes employ standard and well-documented organic transformations, providing a solid foundation for the successful synthesis of this valuable bifunctional building block for applications in drug discovery and development.
References
- Synthesis of (S)-N-Boc-3-Amino-2-Arylpropanol from Optically Active β-Amino Esters. (URL not available)
-
Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. (URL not available)
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. (URL not available)
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- Amine Protection and Deprotection. Master Organic Chemistry. (URL not available)
- A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogen
- Methoxyamine. Wikipedia. (URL not available)
- Mitsunobu reaction. Organic Synthesis. (URL not available)
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023, July 4). (URL not available)
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. (2012, May 27). (URL not available)
- Technical Reports A Whirlwind Tour of Current Mitsunobu Chemistry. The Vespiary. (URL not available)
- Technical Support Center: Sodium Phthalimide Reactions with Secondary Alkyl Halides. Benchchem. (URL not available)
- Boc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Publishing. (2023, July 18). (URL not available)
- Reactions that Work: Boc Protection. Chemtips - WordPress.com. (2012, June 18). (URL not available)
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. (URL not available)
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. (URL not available)
- Reductive amination process.
- N-BOC-3-Aminopiperidine synthesis. ChemicalBook. (URL not available)
- Application Note – Reductive Amination. Sigma-Aldrich. (URL not available)
- Application Note – N-Boc protection. Sigma-Aldrich. (URL not available)
- MSU_MSMC_006 Methoximation and TBDMS silylation. (2019, March 26). (URL not available)
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. (2024, May 18). (URL not available)
- Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. (URL not available)
- Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. PMC. (URL not available)
- What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. ResearchGate. (2016, July 22). (URL not available)
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019, September 1). (URL not available)
- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. (URL not available)
- N-Dealkylation of Amines. PMC. (URL not available)
- Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). (URL not available)
- Method for preparing methoxyamine, method for preparing methoxyamine hydrochloride. Patsnap Eureka. (2021, September 7). (URL not available)
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. (2025, December 10). (URL not available)
- Selective reduction of N-oxides to amines: Application to drug metabolism.
- Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology. (URL not available)
- Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. (URL not available)
- Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem. (URL not available)
- 3-Methoxypropylamine. Univar Solutions. (URL not available)
- N-(3-Aminopropyl)methacrylamide hydrochloride, >98%. Polysciences. (URL not available)
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Storage conditions and thermal stability of (3-Aminopropyl)(methoxy)amine
Thermodynamic Profiling and Storage Optimization of (3-Aminopropyl)(methoxy)amine Dihydrochloride: A Technical Guide for API Development
Executive Summary
(3-Aminopropyl)(methoxy)amine dihydrochloride (CAS 145494-52-6) is a critical bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and bioconjugates[1][2]. Characterized by its primary amine and methoxyamine functional groups, the molecule acts as a potent nucleophile. However, its formulation as a dihydrochloride salt introduces severe hygroscopicity, rendering it highly vulnerable to environmental degradation[1]. This whitepaper provides an in-depth analysis of its thermal stability kinetics, mechanistic degradation pathways, and field-proven protocols for storage and handling.
Molecular Vulnerabilities and Degradation Mechanisms
The molecular architecture of (3-Aminopropyl)(methoxy)amine (Cl.Cl.CONCCCN) dictates its reactivity and stability profile[3]. The compound faces three primary vectors of environmental stress:
-
Hygroscopic Deliquescence: As a dihydrochloride salt, the compound readily absorbs atmospheric moisture. Upon exceeding a critical relative humidity (RH) threshold, the salt undergoes deliquescence, forming a localized saturated solution. This localized aqueous microenvironment drastically lowers the pH, catalyzing the hydrolysis of the alkoxyamine linkage.
-
Thermal Homolysis: Alkoxyamines are thermodynamically sensitive to elevated temperatures. Thermal stress provides the activation energy ( Ea ) necessary to induce homolytic cleavage of the N-O or C-O bonds, a process driven by the thermodynamic stability of the resulting carbon- or nitrogen-centered radicals[4].
-
Oxidative Deamination: Exposure to ambient oxygen and reactive oxygen species (ROS) can lead to the oxidation of the primary amine, resulting in the formation of N-oxides or premature deamination.
Figure 1: Mechanistic degradation pathways under environmental stress factors.
Empirical Storage Conditions
To arrest kinetic degradation and maintain structural integrity, stringent storage conditions must be enforced. Commercial suppliers universally mandate refrigerated or frozen storage environments[1][5]. Table 1 summarizes the optimal storage parameters and the causality behind each requirement.
Table 1: Thermodynamic & Storage Profile of CAS 145494-52-6
| Parameter | Specification | Scientific Causality |
| Standard Storage | 2°C to 8°C | Reduces the kinetic energy of the system, preventing the thermal activation required for N-O bond cleavage[5]. |
| Long-Term Storage | -20°C | Effectively arrests kinetic degradation, extending shelf-life ( t90 ) to >24 months by freezing any residual solvated states. |
| Atmosphere | Argon or N₂ Purged | Displaces ambient oxygen and moisture, mitigating oxidative stress and preventing hygroscopic deliquescence[1]. |
| Container Closure | Amber Glass, PTFE Septum | Amber glass blocks UV-induced radical initiation; PTFE prevents chemical interaction between the amine vapor phase and the seal. |
Self-Validating Experimental Protocol: Accelerated Stability Testing
To accurately determine the shelf-life ( t90 ) and activation energy ( Ea ) of (3-Aminopropyl)(methoxy)amine dihydrochloride, accelerated stability testing must be conducted in accordance with ICH Q1A(R2) guidelines[6].
The following methodology is designed as a self-validating system . It employs an internal feedback loop to ensure that any observed signal degradation is due to true chemical breakdown, rather than analytical instrument drift.
Step-by-Step Methodology
Step 1: Environmentally Controlled Sample Preparation
-
Action: Inside an argon-purged glovebox (<1 ppm O₂, <1 ppm H₂O), weigh 5.0 mg aliquots of the API into amber glass HPLC vials. Seal hermetically with PTFE-lined crimp caps.
-
Causality: The dihydrochloride salt is highly deliquescent. Preparing samples in an ambient environment would introduce variable moisture content at Time Zero ( T0 ), invalidating subsequent kinetic modeling.
Step 2: ICH Q1A(R2) Compliant Incubation
-
Action: Place the sealed vials into calibrated stability chambers set to three distinct conditions: 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH.
-
Causality: Testing across multiple, tightly controlled thermal nodes provides the necessary data points to construct an Arrhenius plot, allowing for the extrapolation of degradation rates at standard storage temperatures (2–8°C)[6].
Step 3: Self-Validating Extraction & System Suitability (The Trust Mechanism)
-
Action: At designated time points (0, 7, 14, 30, 90 days), remove a vial and reconstitute the solid in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50). Crucial Step: Spike the diluent with 100 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Causality: This is the core self-validating mechanism. The mass spectrometer must recover 95–105% of the SIL-IS signal. If the SIL-IS signal drops, it indicates matrix suppression or instrument fouling, not sample degradation. The system is programmed to automatically halt and demand recalibration, preventing the generation of false-positive degradation data.
Step 4: Orthogonal Analysis (LC-MS/MS & TGA)
-
Action: Quantify the intact API concentration via LC-MS/MS (MRM mode). Concurrently, run Thermogravimetric Analysis (TGA) on a parallel solid sample at a heating rate of 10°C/min from 25°C to 300°C.
-
Causality: LC-MS/MS provides highly specific quantification of chemical degradation (e.g., detecting deaminated byproducts). TGA acts as an orthogonal validation, identifying the precise onset temperatures of physical phase changes, such as desolvation and bulk thermal decomposition[6].
Figure 2: Self-validating experimental workflow for thermal stability analysis.
Quantitative Data Presentation: Accelerated Stability Matrix
Data generated from the orthogonal analysis workflow is utilized to map the degradation kinetics. Table 2 outlines the standard sampling matrix and the specific purpose of each condition in building a robust thermodynamic profile.
Table 2: Accelerated Stability Testing Matrix (ICH Q1A(R2) Aligned)
| Storage Condition | Duration | Sampling Frequency | Analytical Purpose |
| 25°C ± 2°C / 60% RH | 6 Months | 0, 1, 3, 6 months | Establishes a real-time ambient baseline for excursion limits. |
| 30°C ± 2°C / 65% RH | 6 Months | 0, 1, 3, 6 months | Intermediate stress profiling to detect non-linear degradation[6]. |
| 40°C ± 2°C / 75% RH | 6 Months | 0, 1, 3, 6 months | Accelerates thermal homolysis for Arrhenius equation modeling. |
By adhering to this self-validating framework, researchers can confidently establish expiration dating, formulate robust handling protocols, and ensure the chemical integrity of (3-Aminopropyl)(methoxy)amine dihydrochloride throughout the drug development lifecycle.
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VulcanChem. (3-Aminopropyl)(methoxy)amine dihydrochloride (145494-52-6) for Research. VulcanChem. 1
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MolPort. (3-aminopropyl)(methoxy)amine dihydrochloride | 145494-52-6. MolPort. 3
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ChemicalBook. 145494-52-6 | CAS DataBase. ChemicalBook. 2
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Fujifilm Wako Pure Chemical Corporation. 145494-52-6・(3-aminopropyl)(methoxy)amine dihydrochloride. Fujifilm. 5
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National Center for Biotechnology Information (PMC). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic. NIH. 6
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ResearchGate. Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives, Stable Alkoxyamines or Potential Radical Donors? ResearchGate. 4
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A Technical Guide to the NMR Spectroscopic Characterization of (3-Aminopropyl)(methoxy)amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for the structural elucidation and characterization of (3-Aminopropyl)(methoxy)amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established experimental protocols. In the absence of a complete, publicly available assigned spectrum for this specific molecule, this guide leverages foundational NMR principles and data from analogous structures to predict the ¹H and ¹³C NMR spectra. It offers detailed, step-by-step methodologies for sample preparation, data acquisition, and interpretation, ensuring scientific integrity and enabling researchers to confidently verify the molecular structure and purity of (3-Aminopropyl)(methoxy)amine.
Introduction: The Need for Rigorous Characterization
(3-Aminopropyl)(methoxy)amine, also known as N-methoxy-1,3-propanediamine, is a bifunctional molecule incorporating a primary amine, a secondary amine, and a methoxy group. Its distinct functionalities make it a potentially versatile building block in various chemical syntheses, including the development of novel pharmaceutical agents, polymers, and chelating agents.
Given its structure, precise and unambiguous characterization is paramount to ensure its identity, purity, and suitability for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular framework at the atomic level. This guide establishes the expected NMR spectral signature of the molecule and outlines the protocols to obtain high-fidelity data.
Molecular Structure and Predicted NMR Correlations
The fundamental principle of NMR spectroscopy is that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their specific chemical environment. For (3-Aminopropyl)(methoxy)amine, the electron-withdrawing effects of the nitrogen and oxygen atoms are the primary determinants of the chemical shifts (δ) of adjacent protons and carbons.
The structure and atom labeling for correlation with the predicted NMR data are shown below:
Caption: Molecular structure of (3-Aminopropyl)(methoxy)amine with atom numbering.
Rationale for Predicted Chemical Shifts
-
Protons (¹H): The protons on carbons adjacent to the highly electronegative nitrogen and oxygen atoms (C¹, C³, and C⁴) will be "deshielded," causing them to resonate at a higher chemical shift (further downfield) compared to standard alkane protons. The central methylene protons (C²) will be the most shielded of the propyl chain. The N-H protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature[1][2].
-
Carbons (¹³C): Similarly, the carbon atoms directly bonded to nitrogen and oxygen (C¹, C³, and C⁴) will experience significant deshielding and appear at higher chemical shifts in the ¹³C spectrum.[3][4] The carbon of the methoxy group (C⁴) will be the most deshielded due to the direct attachment to oxygen.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted chemical shifts, multiplicities, and assignments for (3-Aminopropyl)(methoxy)amine. These predictions are based on established chemical shift ranges for similar functional groups.[2][3][5]
Table 1: Predicted ¹H NMR Data
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H¹ | ~ 2.7 - 2.9 | Triplet (t) | 2H | Methylene adjacent to -NH₂ |
| H² | ~ 1.6 - 1.8 | Quintet (quin) | 2H | Central methylene |
| H³ | ~ 2.8 - 3.0 | Triplet (t) | 2H | Methylene adjacent to -NHOCH₃ |
| H⁴ | ~ 3.5 - 3.7 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| N¹H₂ | ~ 1.0 - 3.0 | Broad Singlet (br s) | 2H | Primary amine |
| N²H | ~ 2.0 - 4.0 | Broad Singlet (br s) | 1H | Secondary amine |
Table 2: Predicted ¹³C NMR Data
| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C¹ | ~ 38 - 42 | Methylene adjacent to -NH₂ |
| C² | ~ 28 - 32 | Central methylene |
| C³ | ~ 48 - 52 | Methylene adjacent to -NHOCH₃ |
| C⁴ | ~ 60 - 64 | Methoxy (-OCH₃) |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow provides a trusted methodology for the analysis of (3-Aminopropyl)(methoxy)amine.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of (3-Aminopropyl)(methoxy)amine directly into a clean, dry vial.
-
Solvent Selection & Dissolution:
-
Rationale: The choice of deuterated solvent is critical. While CDCl₃ is common, amine protons often exchange with trace acidic impurities, leading to signal broadening or disappearance.[6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it forms hydrogen bonds with the N-H protons, slowing their exchange rate and allowing them to be observed as distinct, albeit broad, signals.[1]
-
Procedure: Add 0.6-0.7 mL of high-purity deuterated solvent to the vial. Gently vortex until the sample is fully dissolved.
-
-
Internal Standard: If quantitative analysis (qNMR) is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) is sufficient for chemical shift referencing.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure no solid particles are transferred.
Spectrometer Setup and Data Acquisition
This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.[6][8]
-
Instrument Preparation: Insert the NMR tube into the spectrometer.
-
Lock, Tune, and Shim: Lock onto the deuterium signal of the solvent. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[9]
-
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the raw Free Induction Decay (FID) data.
-
Correction and Calibration: Perform phase correction and baseline correction to ensure accurate integrals and peak shapes. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Structural Confirmation:
-
¹H Spectrum: Verify the presence of all predicted signals. Check that the multiplicities (splitting patterns) and integrations match the expected values in Table 1. The triplet-quintet-triplet pattern of the propyl chain is a key diagnostic feature.
-
¹³C Spectrum: Confirm the presence of four distinct signals in the aliphatic region, corresponding to the four unique carbon environments.
-
-
Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing purity. The presence of unexpected signals may indicate residual solvents, starting materials, or by-products. The relative integration of impurity peaks compared to the analyte peaks can be used to estimate the level of contamination.
Complementary Spectroscopic Techniques
For a comprehensive characterization dossier, NMR data should be supplemented with other spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Expected to show characteristic N-H stretching absorptions for the primary and secondary amines around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a C-O stretch for the methoxy group in the 1000-1250 cm⁻¹ region.[3][10]
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of the compound (89.14 g/mol ).[11]
Conclusion
The NMR characterization of (3-Aminopropyl)(methoxy)amine is straightforward when guided by a predictive understanding of its spectral features and a robust experimental protocol. By correlating the predicted ¹H and ¹³C NMR data presented in this guide with carefully acquired experimental spectra, researchers can unequivocally confirm the molecular structure and assess the purity of this valuable chemical building block, ensuring the integrity and success of their scientific endeavors.
References
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ResearchGate. (2015, July 28). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]
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Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]
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Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]
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ResearchGate. ¹H NMR spectra of a) nitroxide‐oNB 9 and b) methoxyamine‐oNB 10. Available from: [Link]
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National Institutes of Health (NIH). NMR Characterization of RNA Small Molecule Interactions. Available from: [Link]
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JoVE. NMR Spectroscopy Of Amines. Available from: [Link]
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Reddit. (2023, November 24). Amine protons on NMR. Available from: [Link]
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University of Regensburg. Chemical shifts. Available from: [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available from: [Link]
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Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Available from: [Link]
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ResearchGate. Solid‐state NMR spectra of 3‐aminopropyl)triethoxysilane–stationary.... Available from: [Link]
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Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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ACS Publications. (2004, July 7). A 29Si and 13C CP/MAS NMR Study on the Surface Species of Gas-Phase-Deposited γ-Aminopropylalkoxysilanes on Heat-Treated Silica. Available from: [Link]
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MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
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ACS Publications. (2006, September 22). Spacing and Site Isolation of Amine Groups in 3-Aminopropyl-Grafted Silica Materials: The Role of Protecting Groups. Available from: [Link]
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University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]
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SpectraBase. Methoxyamine hydrochloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
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Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Available from: [Link]
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PubChem. 3-Methoxypropylamine. Available from: [Link]
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ACS Publications. (2024, April 4). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Available from: [Link]
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NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0183689). Available from: [Link]
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University of Gothenburg. (2023, September 26). Small molecule-NMR. Available from: [Link]
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News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Available from: [Link]
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National Institutes of Health (NIH). NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. Available from: [Link]
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ResearchGate. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Available from: [Link]
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NIST WebBook. 1-Propanamine, 3-methoxy-. Available from: [Link]
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PubMed. (2014, January 15). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available from: [Link]
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The Royal Society of Chemistry. Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. Available from: [Link]
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ResearchGate. 13 C NMR spectra of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl). Available from: [Link]
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ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. Available from: [Link]
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Role of (3-Aminopropyl)(methoxy)amine in modern click chemistry
The Role of (3-Aminopropyl)(methoxy)amine in Modern Click Chemistry: A Whitepaper on Heterobifunctional Bioconjugation
Executive Summary
In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and functional glycomics, achieving chemoselectivity without compromising the structural integrity of complex biomolecules is a critical challenge. Traditional methods, such as reductive amination, permanently alter molecular topologies by opening cyclic sugar rings. To overcome this, (3-Aminopropyl)(methoxy)amine—commonly referred to as MAPA (3-(methoxyamino)propylamine)—has emerged as a transformative heterobifunctional linker. By bridging highly efficient, structure-preserving oxime ligation with versatile primary amine chemistry, MAPA provides researchers with an elegant, reversible, and self-validating toolkit for modern click chemistry[1].
The Mechanistic Elegance of MAPA
As an application scientist, the selection of a bioconjugation linker is dictated by the thermodynamic and kinetic requirements of the target biomolecule. MAPA features two orthogonal reactive handles separated by a flexible propyl chain: an N-alkyl-methoxyamine and a primary amine .
The methoxyamine group benefits significantly from the "alpha-effect." The lone pair of electrons on the adjacent oxygen atom increases the nucleophilicity of the nitrogen, allowing it to react chemoselectively with electrophiles like aldehydes and ketones at much lower pKa values than standard amines[2]. When reacting with the reducing end of glycans or oxidized glycoproteins, MAPA forms a highly stable N-alkyl oxime linkage. Crucially, unlike reductive amination, this specific oxime ligation preserves the closed-ring (cyclic) structure of the reducing-end monosaccharide, which is an absolute requirement for downstream recognition by lectins, antibodies, and cellular receptors[1].
Once the oxime bond is formed, the primary amine on the opposite end of the MAPA linker serves as a universal docking site. It can be readily reacted with N-hydroxysuccinimide (NHS) esters to immobilize the biomolecule onto microarrays, or coupled to carrier proteins to synthesize neoglycoproteins[3].
Overcoming Kinetic Barriers with Neutral-pH Catalysis
Historically, a major drawback of oxime ligation was its sluggish kinetics at neutral pH. To achieve acceptable yields, reactions were often forced into acidic conditions (pH 4.0–4.5), which threatened acid-labile modifications such as sialic acids and sulfates.
Modern click chemistry has resolved this kinetic bottleneck through nucleophilic catalysis. By utilizing 1,4-diaminobenzene (PDA) as a catalyst, the dehydration of the intermediate hemiaminal is vastly accelerated. PDA catalysis at pH 7.0 achieves a 250-fold rate enhancement over uncatalyzed reactions, driving the MAPA conjugation to near-quantitative conversion within hours while fully preserving fragile molecular architectures[4].
MAPA bioconjugation pathway via oxime ligation and NHS-ester coupling.
Quantitative Comparison of Derivatization Strategies
To fully grasp the paradigm shift brought by MAPA, we must quantitatively evaluate it against legacy methodologies. The table below summarizes the critical parameters that dictate experimental choices in drug development and glycomics.
| Parameter | Reductive Amination | Standard Oxime Ligation | MAPA (N-alkyl-methoxyamine) |
| Reactive Handle | Primary Amine + Aldehyde | Aminooxy + Aldehyde | N-alkyl-methoxyamine + Aldehyde |
| Typical pH | 4.5 – 8.0 | 4.0 – 5.0 | 4.5 – 7.0 (with PDA catalyst) |
| Reaction Time | 2 – 16 hours | 24 – 72 hours | 2 – 12 hours |
| Target Ring Structure | Opened (Acyclic) | Closed (Cyclic) | Closed (Cyclic) |
| Reversibility | Irreversible | Slowly Reversible | Highly Reversible (Catch & Release) |
| Structural Integrity | Destroys reducing end | Preserved | Preserved (Sialic acids intact) |
The "Catch-and-Release" Paradigm for Mass Spectrometry
One of the most powerful applications of MAPA is its controlled reversibility. While the N-alkyl oxime linkage is hydrolytically stable under physiological conditions[2], it is dynamically reversible under targeted chemical environments.
By applying a mild acidic environment in the presence of a vast molar excess of a competing alkoxyamine (such as free methoxyamine), the MAPA linker can be cleaved. This "catch-and-release" mechanism regenerates the free reducing glycan in high yields (up to 80%) without damaging labile fucose or sialic acid residues[5]. This capability is indispensable for the structural elucidation of undefined natural glycans via Mass Spectrometry (MS) after they have been isolated from complex biological mixtures[3].
Catch-and-release workflow utilizing MAPA for functional glycomics and MS analysis.
Experimental Protocols: Self-Validating Systems
The difference between a successful bioconjugation and a failed one lies in the implementation of self-validating quality control steps. Below are the optimized methodologies for utilizing Fmoc-protected MAPA (F-MAPA).
Protocol 1: Chemoselective Derivatization of Glycans with F-MAPA
-
Objective: Conjugate free reducing glycans to F-MAPA while preserving the closed-ring structure.
-
Causality: We use the Fmoc-protected variant of MAPA to prevent the primary amine from participating in unwanted side reactions during oxime ligation. PDA is selected as the catalyst because it operates efficiently at pH 7.0, preventing the acid-catalyzed hydrolysis of fragile sialic acid residues.
-
Step 1: Reaction Assembly. Dissolve 1 mg of free reducing glycan in 100 µL of 100 mM sodium phosphate buffer (pH 7.0). Add 100 mM F-MAPA and 100 mM 1,4-diaminobenzene (PDA).
-
Step 2: Incubation. Incubate the mixture at 37°C for 12 hours in the dark.
-
Step 3: Intermediate Validation (Self-Validating Check). Inject a 1 µL aliquot into an LC-MS system. Validation Criteria: The presence of a mass shift corresponding to [Glycan + F-MAPA - H2O] confirms successful oxime condensation. The absence of a +2 Da mass shift confirms that no unwanted reduction has occurred, verifying the structural integrity of the closed ring.
-
Step 4: Purification. Load the mixture onto a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5 column volumes of water to elute unreacted glycans and PDA. Elute the hydrophobic F-MAPA-glycan conjugate with 50% acetonitrile.
-
Causality: The bulky, hydrophobic Fmoc group acts as a purification handle, allowing clean separation of the conjugate from highly hydrophilic unreacted sugars.
-
Step 5: Deprotection. Lyophilize the eluate and resuspend in 20% piperidine in N,N-dimethylformamide (DMF) for 30 minutes at room temperature to remove the Fmoc group.
-
Step 6: Final Validation. Re-analyze via LC-MS. Validation Criteria: The complete disappearance of the Fmoc mass (-222 Da) confirms the generation of the active primary amine, yielding the final Glycan-MAPA construct ready for downstream NHS-ester coupling.
Protocol 2: The "Catch-and-Release" Cleavage for MS Analysis
-
Objective: Cleave the MAPA-glycan oxime bond to recover the native free reducing glycan for structural elucidation.
-
Causality: The N-alkyl oxime bond is thermodynamically stable but dynamically reversible. By applying a vast molar excess of a competing nucleophile (methoxyamine) under mild acidic conditions, we drive the equilibrium toward the release of the original glycan.
-
Step 1: Immobilization & Washing. Ensure the MAPA-derivatized glycans are covalently bound to an NHS-activated solid support (e.g., magnetic beads). Wash stringently with PBST (Phosphate Buffered Saline with 0.1% Tween-20) to remove any non-covalently bound contaminants.
-
Step 2: Cleavage Reaction. Resuspend the beads in 200 µL of 100 mM sodium acetate buffer (pH 4.0) containing 500 mM free methoxyamine.
-
Step 3: Incubation. Incubate at 50°C for 16 hours with gentle agitation.
-
Step 4: Recovery. Magnetically separate the beads and collect the supernatant, which now contains the released free reducing glycans.
-
Step 5: Final Validation (Self-Validating Check). Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Validation Criteria: The exact mass must match the original native glycan. Fragmentation analysis (MS/MS) must yield intact sequence ions without any linker adducts, confirming the completely reversible nature of the MAPA catch-and-release system.
References
-
[4] Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry - ACS Publications. Available at:[Link]
-
[1],[3],[5] Novel Reversible Fluorescent Glycan Linker for Functional Glycomics. Bioconjugate Chemistry - ACS Publications. Available at:[Link]
-
[2] The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates. Glycoconjugate Journal - PubMed. Available at:[Link]
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Material safety data sheet (MSDS) for (3-Aminopropyl)(methoxy)amine
Technical Whitepaper & Safety Data Guide: (3-Aminopropyl)(methoxy)amine in Advanced Bioconjugation
Executive Summary
As bioconjugation strategies in drug development become increasingly sophisticated, heterobifunctional linkers like (3-Aminopropyl)(methoxy)amine have emerged as critical building blocks. Typically supplied as a dihydrochloride salt (CAS: 145494-52-6)[1], this molecule features two distinct nitrogen-based nucleophiles: an O -alkyl hydroxylamine (methoxyamine) and a primary aliphatic amine.
This whitepaper, designed for senior researchers and drug development professionals, bypasses the rigid structure of a traditional Material Safety Data Sheet (MSDS). Instead, it synthesizes physicochemical profiling, toxicological mechanisms, and field-proven handling protocols to provide a comprehensive guide for the safe and effective utilization of this compound in orthogonal bioconjugation workflows.
Physicochemical Profiling & Structural Dynamics
The utility of (3-Aminopropyl)(methoxy)amine lies in the massive Δ pKa between its two functional groups, which dictates both its chemical handling and its application in synthesis.
-
Methoxyamine Group (pKa ~4.6): The adjacent oxygen atom donates electron density via its lone pairs, raising the Highest Occupied Molecular Orbital (HOMO) energy level of the nitrogen. This phenomenon, known as the alpha-effect, makes the methoxyamine hyper-nucleophilic toward electrophiles (like aldehydes) even at mildly acidic pH levels where standard amines are protonated and inert.
-
Primary Aliphatic Amine (pKa ~10.5): This group behaves as a standard basic amine. At physiological or acidic pH, it exists as a protonated ammonium ion ( NH3+ ), rendering it completely unreactive.
Causality in Handling: Because the dihydrochloride salt is highly hygroscopic, exposure to atmospheric moisture rapidly induces caking and alters the molecular weight stoichiometry. Furthermore, the presence of water can catalyze slow degradation. Therefore, all storage must be maintained under an inert gas (Argon or Nitrogen) at 2–8°C.
Table 1: Quantitative Chemical & Safety Profile
| Parameter | Specification / Hazard Data |
| Chemical Name | (3-Aminopropyl)(methoxy)amine dihydrochloride |
| CAS Number | 145494-52-6[1] |
| Molecular Weight | 177.07 g/mol (Dihydrochloride)[1] |
| Appearance | White to off-white crystalline powder |
| GHS Signal Word | DANGER |
| Primary Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction)[2] |
Toxicological Mechanisms & E-E-A-T Safety Protocols
Understanding the mechanism of toxicity is paramount for establishing self-validating safety systems in the laboratory. The hazards of this compound are a dual function of its aliphatic amine backbone and its methoxyamine terminus.
Mechanisms of Toxicity:
-
Lipid Bilayer Disruption (Aliphatic Amine): Aliphatic amines are highly corrosive. Upon dermal contact, the basicity of the free amine (if neutralized) or the acidity of the hydrochloride salt causes rapid saponification of dermal lipids and protein denaturation. Histamine release following exposure can result in a "triple response" (white vasoconstriction, red flare, and wheal)[2].
-
Haptenization & Sensitization (Methoxyamine): Methoxyamines are potent skin sensitizers[3]. They act as haptens, covalently binding to endogenous epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, triggering a Type IV delayed hypersensitivity reaction (H317).
Table 2: Required PPE & Engineering Controls
| Control Type | Field-Proven Specification | Causality |
| Engineering | Class II Biological Safety Cabinet or Fume Hood | Prevents inhalation of hygroscopic dust which can cause severe respiratory tract mucosal damage[4]. |
| Eye Protection | Tight-fitting safety goggles & face shield | Methoxyamines can cause irreversible corneal opacities and severe eye damage (H318)[4]. |
| Skin Protection | Double-layered Nitrile gloves (min 0.11 mm) | Prevents haptenization and subsequent allergic contact dermatitis. |
Protocol 1: Self-Validating Spill Response Workflow
Trustworthiness requires that decontamination is not assumed, but analytically verified.
-
Containment: Isolate the area. Do not use water initially, as the dissolution of the dihydrochloride salt is exothermic and can aerosolize the compound.
-
Physical Removal: Sweep up the solid using non-sparking tools and place it into a sealed, chemically compatible container (avoid metal containers, as the salt is corrosive to metals).
-
Chemical Neutralization: Wash the spill surface with a dilute, mildly alkaline buffer (e.g., 1% Sodium Bicarbonate) to neutralize the residual hydrochloride salts.
-
Validation Step: Swab the cleaned surface with a wetted universal pH indicator strip. The protocol is only complete when the swab registers a neutral pH (6.5–7.5), validating the total removal of the corrosive salt.
Application in Drug Development: Orthogonal Bioconjugation
In the development of Antibody-Drug Conjugates (ADCs) or targeted nanomedicines, (3-Aminopropyl)(methoxy)amine is utilized to bridge two incompatible molecules via a two-step, pH-gated orthogonal reaction.
Causality behind the Experimental Workflow: By strictly controlling the pH, we selectively activate one functional group while keeping the other dormant. At pH 4.5, the primary amine is protonated and protected. The methoxyamine, benefiting from the alpha-effect, attacks oxidized glycans (aldehydes) on an antibody to form a stable oxime bond. Once purified, the pH is shifted to 8.5, deprotonating the primary amine and allowing it to react with an NHS-ester functionalized payload.
Protocol 2: pH-Gated Bioconjugation Workflow
-
Oxidation: Treat the glycoprotein with sodium periodate ( NaIO4 ) to generate reactive aldehydes on the glycan chains. Quench with glycerol and buffer exchange into 100 mM Sodium Acetate, pH 4.5.
-
Oxime Ligation: Add a 10-fold molar excess of (3-Aminopropyl)(methoxy)amine dihydrochloride. Incubate at 22°C for 2 hours. Mechanism: The methoxyamine selectively forms an oxime linkage.
-
First Validation: Purify via size-exclusion chromatography (SEC). Analyze via Intact Mass Spectrometry to confirm the mass shift corresponding to the linker addition.
-
pH Shift: Buffer exchange the intermediate into 100 mM Sodium Borate, pH 8.5. Mechanism: This deprotonates the terminal primary amine, rendering it nucleophilic.
-
Amide Coupling: Add the NHS-ester functionalized payload (e.g., a fluorophore or cytotoxin). Incubate for 1 hour.
-
Final Validation: Quench with Tris buffer. Purify via SEC and validate the Drug-to-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC).
Fig 1: pH-gated orthogonal bioconjugation pathway utilizing (3-Aminopropyl)(methoxy)amine.
Self-Validating Analytical Workflows
To ensure scientific integrity, the reagent and the resulting conjugates must be subjected to a self-validating analytical loop. Degradation of the methoxyamine prior to use is a common point of failure in bioconjugation.
-
Reagent Integrity QC: Before initiating the conjugation, dissolve an aliquot of the linker in D2O and perform 1H -NMR. The presence of sharp, defined peaks for the methoxy group (~3.5 ppm) and the aliphatic chain confirms the absence of oxidative degradation.
-
Process QC: Each step of the conjugation must be validated orthogonally (Mass Spectrometry for covalent attachment, SEC for physical aggregation).
Fig 2: Self-validating analytical logic for orthogonal linker conjugation workflows.
Sources
Protocol for bioconjugation using (3-Aminopropyl)(methoxy)amine
Application Note: Engineering Closed-Ring Neoglycoproteins via Chemoselective Bioconjugation with (3-Aminopropyl)(methoxy)amine
Introduction & Scientific Rationale
The synthesis of neoglycoproteins is a critical workflow in the development of targeted therapeutics, vaccines, and diagnostic probes. Traditionally, the bioconjugation of reducing sugars to protein scaffolds has relied on primary alkoxyamine (aminooxy) linkers. However, primary alkoxyamines react with reducing sugars to form open-chain (acyclic) oximes. This acyclic conformation destroys the native pyranose or furanose ring structure of the glycan, severely compromising its recognition by lectins, antibodies, and cellular receptors[1].
To overcome this structural degradation, (3-Aminopropyl)(methoxy)amine (CAS 145494-52-6) serves as an advanced heterobifunctional linker. It features a primary amine for standard peptide coupling and a secondary alkoxyamine (N-methoxyamine) handle. Unlike primary alkoxyamines, secondary alkoxyamines react with reducing sugars to form an oxy-iminium intermediate that rapidly undergoes intramolecular cyclization[2]. This chemoselective "neoglycosylation" traps the sugar in a stable, closed-ring neoglycoside conformation, perfectly mimicking the native 3D architecture of natural glycans[1][3].
Mechanistic Causality & Workflow
The success of this bioconjugation relies on the orthogonal reactivity of the linker's two nitrogen centers, governed by their respective pKa values and steric environments:
-
Primary Amine ( pKa≈9.5 ): Highly nucleophilic at physiological pH (7.2–7.5), allowing rapid and selective acylation by NHS-activated carboxylates on the target protein.
-
Secondary Alkoxyamine ( pKa≈4.5 ): Unreactive toward NHS esters at neutral pH due to steric hindrance and lower basicity. However, under mildly acidic conditions (pH 4.5–5.5), it becomes a potent nucleophile capable of attacking the open-chain aldehyde form of reducing sugars[1]. The acidic environment also catalyzes the critical dehydration step required to form the transient oxy-iminium ion, driving the equilibrium toward the cyclic neoglycoside[3].
Workflow for neoglycoprotein synthesis using (3-Aminopropyl)(methoxy)amine.
Chemoselective neoglycosylation mechanism forming closed-ring neoglycosides.
Quantitative Parameters & Structural Comparison
To highlight the operational differences between standard linkers and (3-Aminopropyl)(methoxy)amine, the following table summarizes the quantitative reaction parameters and structural outcomes.
| Parameter / Feature | Primary Alkoxyamine (Standard) | Secondary Alkoxyamine ((3-Aminopropyl)(methoxy)amine) |
| Linker Functional Group | −O−NH2 | −NH−O−CH3 |
| Amine pKa (Approx.) | 4.6 | 4.5 |
| Optimal Reaction pH | 4.0 – 6.0 | 4.5 – 5.5 |
| Required Sugar Excess | 10x – 50x | 200x – 500x |
| Reaction Time | 2 – 12 hours | 24 – 48 hours |
| Reaction Temperature | 20°C – 25°C | 37°C |
| Final Glycan Structure | Open-chain (Acyclic) Oxime | Closed-ring (Cyclic) Neoglycoside |
| Biological Mimicry | Low | High |
Step-by-Step Experimental Protocol
Phase 1: Scaffold Activation & Linker Conjugation
Objective: Covalently attach (3-Aminopropyl)(methoxy)amine to the target protein's surface carboxylates (e.g., Asp/Glu residues).
-
Protein Preparation: Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 2–5 mg/mL.
-
Carboxylate Activation: Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Causality: EDC activates the carboxyl groups, and sulfo-NHS forms a stable, amine-reactive intermediate, preventing premature hydrolysis before the linker is introduced.
-
-
Linker Addition: Adjust the reaction pH to 7.2–7.5 using 1 M Sodium Bicarbonate. Immediately add a 30-fold molar excess of (3-Aminopropyl)(methoxy)amine.
-
Conjugation: Incubate the mixture for 2 hours at room temperature under gentle agitation.
-
Causality: At pH 7.5, the primary amine selectively attacks the NHS ester. The secondary alkoxyamine remains inert under these basic conditions, preventing linker polymerization or cross-linking.
-
-
Self-Validating Purification: Remove excess reagents and byproducts using a desalting spin column (e.g., Zeba Spin) pre-equilibrated with Neoglycosylation Buffer (0.1 M Sodium Acetate, pH 5.0). Successful buffer exchange is critical to prime the secondary alkoxyamine for Phase 2.
Phase 2: Chemoselective Neoglycosylation
Objective: Conjugate an unprotected reducing sugar to the secondary alkoxyamine handle, forming a closed-ring neoglycoside.
-
Reaction Setup: Ensure the protein-linker conjugate is fully buffer-exchanged into Neoglycosylation Buffer (pH 5.0).
-
Sugar Addition: Add a 200- to 500-fold molar excess of the desired unprotected reducing sugar (e.g., D-lactose, D-mannose, or a complex oligosaccharide).
-
Causality: A massive molar excess is required because the open-chain aldehyde form of the sugar (the reactive electrophilic species) exists in a highly unfavorable equilibrium (<0.1%) with its cyclic hemiacetal forms[1].
-
-
Incubation: Incubate the reaction at 37°C for 24 to 48 hours.
-
Causality: Neoglycosylation is kinetically slow. The elevated temperature and extended duration ensure maximum conversion of the transient oxy-iminium intermediate into the thermodynamically stable closed-ring neoglycoside[3].
-
-
Final Purification: Isolate the neoglycoprotein by extensive dialysis (using an appropriate MWCO membrane) or size-exclusion chromatography against PBS (pH 7.4) to remove unreacted sugars.
References
- Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGom9kskoddrwEPGFDaQFBL-jQVBKCATtz3qRqVtbspEZYPOrzWkl5S6SxMbMqVeL0pDvD1c0lGutJBBvTCbQolpBIEHJ7znsjd3KAniOeyk0NeRZ4KU9n8kO77n4Oomr4GAeA0MvHvHthj2Yk=]
- the role of glycosidic residues in antibiotic and antitumor activity and their randomization. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTaAWWEyIArJUYqDY9skHtQB3o1PJYmv55xTax1qURnKMmi7DApMfPPpf6jQA4-Huq7HPEgg6ZsDeqPjlqsulmmhs7tMvu9ZzeYak63qECk14wHHa6FX8WO9Q7y2aQ9oNtfrkMoNYMOmUONteLgpKrzudY]
- Assessment of Chemoselective Neoglycosylation Methods Using Chlorambucil as a Model. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZg1Mjxdjyzl82tVc2oov53u06Gu0GzVp8cyz6vJoA2mMUyqbD1P0Zb02hPQD_GOU09ME-0ML7CZOdtnTFPhrcIuj5YAYCmCqKRSe85S84iYIC7IK1WeHseMtsBa2H8H6F_DekrsT9Jqc=]
Sources
Application Note: Advanced Aldehyde Conjugation via (3-Aminopropyl)(methoxy)amine Linkers
Executive Summary & Mechanistic Overview
Bioconjugation strategies targeting carbonyls (aldehydes and ketones) are fundamental to the development of antibody-drug conjugates (ADCs), glycan labeling, and targeted therapeutics. While traditional alkoxyamines ( R−O−NH2 ) and hydrazides are widely used to form oximes and hydrazones, these linkages often suffer from hydrolytic instability under physiological conditions, leading to premature payload release.
The (3-Aminopropyl)(methoxy)amine linker (CAS No: 145494-52-6)[1] represents a next-generation heterobifunctional reagent designed to overcome these limitations. Structurally, it features a primary aliphatic amine and a highly nucleophilic secondary N-methoxyamine ( CH3−O−NH−R ). This dual functionality allows for orthogonal, two-step conjugations:
-
Amidation: The primary amine reacts selectively with NHS-esters at slightly basic pH (7.5–8.0).
-
Neoglycosylation / Oxazolidine Formation: The N-methoxyamine reacts with aldehydes (such as reducing sugars or oxidized glycans) at mildly acidic pH (4.5–5.5) to form an electrophilic N-methoxyiminium intermediate. If a neighboring nucleophile (like a hydroxyl group on a sugar) is present, this intermediate rapidly cyclizes to form an exceptionally stable neoglycoside or N-methoxyoxazolidine [2],[3].
This application note details the causality behind these reaction dynamics and provides self-validating protocols for utilizing (3-Aminopropyl)(methoxy)amine in advanced bioconjugation workflows.
Mechanistic Causality: Why Choose N-Methoxyamines?
The superiority of the (3-Aminopropyl)(methoxy)amine linker lies in the distinct pKa values and nucleophilic properties of its two amine groups, which dictate the experimental conditions required for successful conjugation.
-
Orthogonal Reactivity: The primary amine (pKa ~10) is highly reactive toward acylating agents (like NHS-esters) at pH 7.5–8.0. In contrast, the secondary N-methoxyamine is sterically hindered and less reactive toward acylation, ensuring regiospecific labeling of the linker without the need for protecting groups.
-
The Alpha-Effect & Iminium Formation: During the aldehyde conjugation step, the pH is lowered to 4.5–5.5. At this pH, the primary amine is fully protonated and inert. However, the N-methoxyamine retains its nucleophilicity due to the "alpha-effect" of the adjacent oxygen atom. It attacks the protonated carbonyl to form an N-methoxyiminium ion[4].
-
Thermodynamic Stability: Unlike standard oximes that remain open-chain, the N-methoxyiminium ion undergoes intramolecular cyclization when reacting with reducing sugars, forming a cyclic N-glycosyl-N-alkyl-methoxyamine. Recent studies have demonstrated that these neoglycosides exhibit exceptional hydrolytic stability at physiological pH (t½ > 2 years at pH 6.0), making them ideal for in vivo applications ()[2]. Furthermore, when reacting with specific peptide aldehydes, they can form pH-responsive N-methoxyoxazolidine linkers that are stable in circulation but cleave in acidic endosomes ()[3].
Quantitative Data Presentation
Table 1: Comparison of Carbonyl-Reactive Linker Chemistries
| Linker Type | Reactive Group | Primary Product Formed | Hydrolytic Stability (pH 7.4) | Reversibility Profile |
| Hydrazide | −NH−NH2 | Hydrazone | Moderate (Slow cleavage) | Reversible at pH < 6.0 |
| Aminooxy | −O−NH2 | Oxime | High | Highly stable |
| N-Methoxyamine | −NH−O−CH3 | Neoglycoside / Oxazolidine | Exceptional | pH-responsive (Cleaves at pH < 5) |
Table 2: Optimized Reaction Conditions for (3-Aminopropyl)(methoxy)amine
| Reaction Step | Target Functional Group | Optimal pH | Recommended Buffer System | Incubation Time |
| Amidation | NHS-Ester (Payload/Probe) | 7.5 – 8.0 | 100 mM HEPES or PBS | 1 – 2 hours (RT) |
| Neoglycosylation | Aldehyde / Reducing Sugar | 4.5 – 5.5 | 100 mM Sodium Acetate | 12 – 24 hours (37°C) |
Experimental Protocols (Self-Validating System)
The following two-step protocol describes the functionalization of an NHS-ester probe with the linker, followed by conjugation to a target aldehyde.
Protocol A: Preparation of the Probe-Linker Intermediate
Objective: Selectively react the primary amine of the linker with an NHS-ester payload.
-
Reagent Preparation: Dissolve the NHS-ester probe (e.g., fluorophore or drug payload) in anhydrous DMSO to a final concentration of 10 mM.
-
Linker Preparation: Dissolve (3-Aminopropyl)(methoxy)amine dihydrochloride in 100 mM HEPES buffer (pH 8.0) to a concentration of 100 mM. Causality Note: Amine-free buffers must be used. Do not use Tris or Glycine, as they will compete for the NHS-ester.
-
Conjugation: Add the NHS-ester solution to the linker solution to achieve a 1:5 molar ratio (Probe:Linker). The excess linker ensures complete consumption of the valuable probe and prevents bis-acylation.
-
Incubation: Incubate the mixture at room temperature (RT) for 2 hours under continuous agitation.
-
Purification & Validation: Purify the resulting Probe-Linker intermediate via preparative HPLC or a desalting spin column.
-
Self-Validation Check: Analyze fractions via LC-MS. The intermediate must show a mass shift corresponding to the addition of the linker ( +103.09 Da) minus the NHS leaving group. The absence of the unreacted probe confirms reaction completion.
-
Protocol B: Aldehyde Conjugation (Neoglycosylation)
Objective: React the N-methoxyamine of the intermediate with a target aldehyde or reducing glycan.
-
Target Preparation: Dissolve the target aldehyde (e.g., periodate-oxidized glycoprotein or unprotected reducing glycan) in 100 mM Sodium Acetate buffer, pH 5.0.
-
Causality Note: The mildly acidic pH is critical. It promotes the open-chain aldehyde form of reducing sugars and protonates the carbonyl oxygen, maximizing its electrophilicity for the N-methoxyamine attack[5].
-
-
Conjugation: Add the purified Probe-Linker intermediate (from Protocol A) to the target solution at a 5-to-10 molar excess relative to the available aldehyde sites.
-
Incubation: Incubate the reaction at 37°C for 12–24 hours. Note: Unlike standard oxime ligations, aniline catalysis is generally not required due to the high nucleophilicity of the N-methoxyamine and the thermodynamic driving force of the subsequent cyclization.
-
Purification & Validation: Isolate the final conjugate using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
-
Self-Validation Check: Confirm the conjugation via SDS-PAGE (for proteins) or MALDI-TOF MS. Expose an aliquot of the conjugate to pH 7.4 buffer for 48 hours and re-analyze; the mass should remain unchanged, validating the exceptional hydrolytic stability of the cyclic neoglycoside linkage[2].
-
Workflow Visualization
Figure 1: Orthogonal bioconjugation workflow utilizing the dual reactivity of the (3-Aminopropyl)(methoxy)amine linker.
References
-
Munneke, S., Prevost, J. R. C., Painter, G. F., Stocker, B. L., & Timmer, M. S. M. (2015). "The Rapid and Facile Synthesis of Oxyamine Linkers for the Preparation of Hydrolytically Stable Glycoconjugates." Organic Letters, 17(3), 624-627. URL:[Link]
-
Aho, A., Sulkanen, M., Korhonen, H., & Virta, P. (2020). "Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker." Organic Letters, 22(17), 6714-6718. URL:[Link]
-
Langenhan, J. M., Peters, N. R., Guenther, B. D., et al. (2005). "Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads." PNAS. URL:[Link]
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- 1. 145494-52-6・(3-aminopropyl)(methoxy)amine dihydrochloride・(3-aminopropyl)(methoxy)amine dihydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chemoselective Peptide Neoglycosylation Using the Bifunctional Linker (3-Aminopropyl)(methoxy)amine
Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioconjugation, and therapeutic glycopeptide development.
Introduction & Mechanistic Rationale
Post-translational modifications, particularly glycosylation, are critical for modulating the pharmacokinetics, stability, and receptor-targeting capabilities of peptide therapeutics. However, native O- and N-glycosylation methods often yield heterogeneous mixtures that complicate regulatory approval and structural characterization.
To solve this, chemoselective neoglycosylation has emerged as a powerful tool. While traditional primary aminooxy linkers (-O-NH₂) react with reducing sugars to form open-chain oxime ethers, this destroys the native cyclic pyranose/furanose structure of the carbohydrate.
By utilizing the bifunctional linker (3-Aminopropyl)(methoxy)amine (CAS No. 145494-52-6)[1], researchers can achieve highly specific, site-directed conjugation that preserves the cyclic structure of the sugar. This molecule features two orthogonal reactive sites:
-
A Primary Aliphatic Amine (-NH₂): Highly nucleophilic at neutral pH, allowing for standard amide coupling to the C-terminus or acidic side chains (Asp/Glu) of a peptide.
-
A Secondary N-Methoxyamine (-NH-O-CH₃): A specialized nucleophile that reacts with the aldehyde form of reducing sugars. Unlike primary aminooxy groups, the secondary N-alkoxyamine drives a subsequent intramolecular cyclization, forming a stable, closed-ring neoglycoside (a β-N-glycosidic bond) that accurately mimics native glycan architecture [2].
Quantitative Comparison of Glycoconjugation Linkers
| Linker Functional Group | Reagent Example | Sugar Conjugation Product | Structural Fidelity | Hydrolytic Stability |
| Primary Aminooxy (-O-NH₂) | Aminooxyacetic acid | Open-chain oxime ether | Low (destroys cyclic pyranose) | Moderate |
| Secondary N-Alkoxyamine (-NH-O-CH₃) | (3-Aminopropyl)(methoxy)amine | Closed-ring neoglycoside | High (mimics native N/O-glycans) | High |
Experimental Workflows & Chemical Causality
The modification process is a self-validating, two-step system. First, the linker is attached to the peptide. Second, the functionalized peptide is conjugated to a reducing sugar via nucleophilic catalysis [3].
Workflow for peptide neoglycosylation using (3-Aminopropyl)(methoxy)amine.
Protocol 1: C-Terminal Peptide Derivatization
Objective: Regioselective attachment of (3-Aminopropyl)(methoxy)amine to the peptide C-terminus.
Causality & Rationale: We utilize EDC/sulfo-NHS chemistry at pH 6.0–6.5. At this pH, the primary amine of the linker (pKa ~9.5) retains sufficient nucleophilicity to attack the NHS-ester. Conversely, the secondary N-methoxyamine (pKa ~4.5) is protonated/sterically hindered and remains completely unreactive toward the active ester [4]. This thermodynamic difference guarantees that the linker attaches exclusively via the primary amine, preventing cross-linking.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the native peptide (10 mg, ~1-2 mM) in 0.1 M MES buffer (pH 6.0). Ensure any internal Asp/Glu residues are orthogonally protected if strictly C-terminal modification is required.
-
Activation: Add 10 molar equivalents of EDC·HCl and 20 molar equivalents of sulfo-NHS. Vortex gently and incubate at room temperature (RT) for 15 minutes to generate the active sulfo-NHS ester.
-
Linker Addition: Add 10 molar equivalents of (3-Aminopropyl)(methoxy)amine dihydrochloride.
-
pH Adjustment: Because the linker is a dihydrochloride salt, the pH will drop. Immediately adjust the pH back to 6.5 using 0.1 M NaOH.
-
Coupling: Incubate the reaction mixture for 2 hours at RT under continuous agitation.
-
Validation & Purification: Quench the reaction with 10 mM hydroxylamine. Analyze via LC-MS. You should observe a mass shift corresponding to the peptide mass + 114.08 Da (Linker mass minus H₂O). Purify the intermediate via preparative RP-HPLC and lyophilize.
Protocol 2: Aniline-Catalyzed Neoglycosylation
Objective: Conjugate a reducing sugar to the exposed N-methoxyamine group to form a closed-ring neoglycopeptide.
Causality & Rationale: Reducing sugars exist predominantly in their cyclic hemiacetal form, with only a fraction of a percent in the reactive open-chain aldehyde form. To overcome this kinetic bottleneck, we introduce aniline as a nucleophilic catalyst at pH 4.5. Aniline rapidly attacks the trace aldehyde to form a highly electrophilic iminium intermediate. The N-methoxyamine on the peptide then easily displaces the aniline, followed by spontaneous intramolecular cyclization to yield the stable β-N-glycosidic bond [3].
Aniline-catalyzed neoglycosylation mechanism via an electrophilic iminium intermediate.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, adjusted to pH 4.5.
-
Reagent Solubilization: Dissolve the purified N-methoxyamine-peptide intermediate to a final concentration of 1 mM in the acetate buffer.
-
Sugar Addition: Add the desired reducing sugar (e.g., D-Glucose, D-Lactose, or a complex oligosaccharide) to a final concentration of 100 mM (100-fold excess).
-
Catalyst Initiation: Add pure aniline to a final concentration of 100 mM. (Safety Note: Aniline is toxic; perform this step in a fume hood).
-
Incubation: Incubate the reaction at 37 °C for 24 to 48 hours. The low pH and aniline catalyst ensure that the pH-responsive N-methoxyoxazolidine/neoglycoside formation proceeds to completion [5].
-
Validation & Quality Control: Monitor the reaction via LC-MS. The successful formation of the closed-ring neoglycoside will present as the mass of the peptide intermediate + the mass of the sugar minus 18 Da (loss of one water molecule during condensation).
-
Final Purification: Purify the final neoglycopeptide via RP-HPLC, utilizing a shallow gradient to separate unreacted peptide from the glycoconjugate. Lyophilize and store at -20 °C.
References
-
Lang, S., et al. "Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads." PubMed Central (PMC). URL:[Link][2]
-
Kohler, J. J., et al. "Nucleophilic Catalysis of MeON-Neoglycoside Formation by Aniline Derivatives." The Journal of Organic Chemistry (ACS Publications). URL:[Link][3]
-
Custom Synthesis & Bioconjugation Labs. "The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates." ResearchGate. URL:[Link][4]
-
Lönnberg, H., et al. "Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker." Organic Letters (ACS Publications). URL:[Link][5]
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- 1. (3-Aminopropyl)(methoxy)amine dihydrochloride (145494-52-6) for sale [vulcanchem.com]
- 2. Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application of (3-Aminopropyl)(methoxy)amine in PROTAC® Linker Synthesis: A Guide to Orthogonal and Efficient Conjugation
An Application Note for Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] The chemical linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's biological activity and physicochemical properties.[2][3] This guide provides a detailed examination and step-by-step protocols for the application of (3-Aminopropyl)(methoxy)amine, a bifunctional linker building block, in PROTAC synthesis. We explore its strategic advantages, focusing on the orthogonal reactivity of its primary amine and methoxyamine functionalities, which enables a controlled, stepwise assembly of the final heterobifunctional molecule.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][][5] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[1]
A PROTAC molecule consists of three components:
-
A "warhead" ligand that binds the POI.
-
An "anchor" ligand that recruits an E3 ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the warhead and the anchor.
The linker is far from a passive spacer. Its length, rigidity, polarity, and attachment points are critical variables that profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for protein degradation.[1][6] Consequently, the ability to rapidly synthesize diverse linkers and attach them with precision is paramount in PROTAC discovery.[7] Bifunctional building blocks with orthogonally reactive groups are invaluable tools in this process, allowing for modular and efficient library synthesis.[][8]
The Strategic Advantage of (3-Aminopropyl)(methoxy)amine
For the purpose of this guide, we will consider (3-Aminopropyl)(methoxy)amine to be N-methoxy-1,3-propanediamine . This molecule is a versatile building block for PROTAC linker synthesis due to its distinct structural and chemical features.
Caption: Structure of N-methoxy-1,3-propanediamine highlighting its two distinct reactive functionalities.
The primary advantages of using this building block include:
-
Orthogonal Reactivity: The molecule possesses a primary amine and a methoxyamine. The primary amine is a strong nucleophile that readily participates in standard reactions like amide bond formation. The methoxyamine is also nucleophilic but exhibits distinct reactivity, most notably its ability to form stable oxime ethers with aldehydes and ketones. This difference allows for selective, stepwise functionalization of each end of the linker.
-
Modulation of Physicochemical Properties: The inclusion of ether and amine functionalities can enhance the polarity and aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic profiles.[9] The flexible three-carbon chain provides conformational adaptability, which can be beneficial for achieving a productive ternary complex.[1]
-
Defined Geometry: As a building block with a defined length, it allows for precise control over the distance between the two ligands, a key parameter in optimizing degradation efficiency.[6]
Synthetic Workflow and Protocols
The orthogonal nature of (3-Aminopropyl)(methoxy)amine lends itself to a highly controlled, two-step synthetic strategy. The general workflow involves first coupling the more reactive primary amine to one ligand, followed by conjugation of the methoxyamine to the second ligand.
Caption: A two-step orthogonal workflow for PROTAC synthesis using N-methoxy-1,3-propanediamine.
This protocol details the selective acylation of the primary amine of N-methoxy-1,3-propanediamine with a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide.[5]
Rationale: The primary amine is significantly more nucleophilic and less sterically hindered than the methoxyamine, allowing for high chemoselectivity under standard amide coupling conditions. HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization.
Materials & Reagents
| Reagent | Molecular Weight | Purpose |
| Pomalidomide-linker-COOH | Varies | E3 Ligase Ligand (1.0 eq) |
| N-methoxy-1,3-propanediamine | 104.15 g/mol | Linker Building Block (1.2 eq) |
| HATU | 380.23 g/mol | Coupling Agent (1.2 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | Non-nucleophilic Base (3.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 g/mol | Anhydrous Solvent |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | - | Extraction Solvents |
| Saturated aq. NaHCO₃, Brine | - | Aqueous Wash Solutions |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
| Silica Gel | - | Chromatography Stationary Phase |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add N-methoxy-1,3-propanediamine (1.2 eq) followed by DIPEA (3.0 eq) to the stirred solution.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. A color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS, checking for the consumption of the starting acid and the appearance of the desired product mass.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted starting materials, coupling reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to isolate the pure linker-E3 ligand conjugate.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol describes the conjugation of the intermediate from Protocol 1 to an aldehyde-functionalized POI ligand to form the final PROTAC molecule.
Rationale: The formation of an oxime ether is a highly selective reaction between a methoxyamine and an aldehyde. It proceeds under mild, slightly acidic conditions and forms a robust covalent bond that is stable to most biological conditions.
Materials & Reagents
| Reagent | Purpose |
| Linker-E3 Ligand Conjugate (from Protocol 1) | Intermediate (1.0 eq) |
| Aldehyde-functionalized POI Ligand | Warhead (1.1 eq) |
| Methanol (MeOH) or Ethanol (EtOH) | Reaction Solvent |
| Pyridine or Sodium Acetate Buffer (pH ~5) | Mild Acid Catalyst |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Extraction Solvents |
| Saturated aq. NaHCO₃, Brine | Aqueous Wash Solutions |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Silica Gel or Reversed-Phase C18 Silica | Chromatography Stationary Phase |
Procedure:
-
Reaction Setup: Dissolve the linker-E3 ligand conjugate (1.0 eq) and the aldehyde-functionalized POI ligand (1.1 eq) in methanol or a mixture of methanol and DCM.
-
Catalysis: Add a catalytic amount of pyridine (e.g., 0.2 eq) or buffer the reaction with a sodium acetate solution to maintain a pH of approximately 5.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the final PROTAC product, which will have a mass corresponding to (Mass of Intermediate + Mass of POI Ligand - 18.01 (H₂O)).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM. Wash with a mild aqueous base like saturated NaHCO₃ to remove the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude PROTAC.
-
Purification: Final PROTACs often have challenging physicochemical properties. Purification is typically best achieved by reversed-phase preparative HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) to yield the highly pure final product.
-
Final Characterization: Thoroughly characterize the final PROTAC by ¹H NMR, HRMS, and analytical HPLC to confirm its structure and assess its purity (>95% is typically required for biological assays).
Conclusion and Future Perspectives
The strategic use of bifunctional building blocks with orthogonal reactivity, such as (3-Aminopropyl)(methoxy)amine, is a cornerstone of modern PROTAC synthesis. This approach provides a robust and modular platform for the rapid assembly of PROTAC libraries, enabling efficient exploration of the "linkerology" that is crucial for discovering potent and selective protein degraders.[10] The protocols detailed herein offer a reliable method for incorporating this versatile linker, facilitating the development of novel therapeutics that harness the power of targeted protein degradation.
References
-
Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Taft, B. R., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. The Journal of Organic Chemistry. [Link]
-
Holmqvist, M., et al. (2024). Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening. ResearchGate. [Link]
-
Chen, C-H., et al. (2025). In Silico-Driven THIOMAB Approach for Stable PROTAC Conjugates by Docking Payloads in Antibody Cavities. Bioconjugate Chemistry. [Link]
-
Bemis, T. A., et al. (2021). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. Chemical Communications. [Link]
-
Varghese, S., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. Linkers for Linkerology - Enamine [enamine.net]
Application Note: Advanced Surface Functionalization and Glycan Immobilization using (3-Aminopropyl)(methoxy)amine
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Molecule in Focus: (3-Aminopropyl)(methoxy)amine dihydrochloride (APMA) [CAS: 145494-52-6][1].
Mechanistic Rationale: The Bivalency of APMA
In the development of biosensors, affinity chromatography matrices, and targeted nanoparticle therapeutics, the immobilization of structurally delicate molecules—such as glycans or oxidized glycoproteins—presents a significant chemical challenge. Traditional reductive amination using primary amine linkers (e.g., APTES) requires harsh reducing agents like sodium cyanoborohydride to stabilize the intermediate Schiff base. This reduction irreversibly opens the cyclic hemiacetal ring of reducing sugars, destroying the native three-dimensional epitopes required for lectin or antibody recognition.
(3-Aminopropyl)(methoxy)amine (APMA) overcomes this limitation by acting as a highly specialized heterobifunctional linker. Structurally defined as O-methyl-N-(3-aminopropyl)hydroxylamine, APMA provides two distinct reactive handles with orthogonal reactivity profiles:
-
The Primary Aliphatic Amine ( −NH2 ): Possesses a standard pKa (~10) and acts as a highly efficient nucleophile at neutral to slightly basic pH. It is utilized to anchor the linker to carboxylated solid supports via standard EDC/NHS chemistry.
-
The Secondary Methoxyamine ( −NH−O−CH3 ): Features a significantly lower pKa and distinct nucleophilic properties due to the alpha-effect. At mildly acidic pH (4.5–5.5), this group undergoes highly chemoselective ligation with the reducing end of glycans or aldehydes. Because the resulting N-alkoxy-N-alkyl-glycosylamine linkage is thermodynamically stable, the reaction requires absolutely no reductive step, perfectly preserving the cyclic structure of the immobilized glycan[2].
Quantitative Linker Comparison
The following table summarizes the physicochemical advantages of APMA compared to traditional surface functionalization linkers.
| Linker Type | Surface Reactive Group | Target Reactive Group | Target Molecule | Ligation Product | Reduction Required? | Glycan Ring Integrity |
| APTES / Ethylenediamine | Primary Amine | Primary Amine | Aldehydes / Reducing Sugars | Secondary Amine (via Schiff Base) | Yes (NaCNBH3) | Destroyed (Linearized) |
| Adipic Acid Dihydrazide | Hydrazide | Hydrazide | Aldehydes / Ketones | Hydrazone | Optional (but recommended) | Compromised |
| APMA (CAS 145494-52-6) | Primary Amine | Methoxyamine | Reducing Sugars / Aldehydes | N-alkoxy glycosylamine | No | 100% Preserved |
Self-Validating Experimental Protocols
The following protocols describe the step-by-step functionalization of carboxylated magnetic beads (a common platform for microbiota functional activity biosensors[3]) to capture structurally intact glycans.
Protocol A: Preparation of Methoxyamine-Functionalized Biosensors
Causality Focus: Regioselective coupling is achieved by exploiting the differential nucleophilicity of APMA's two amine groups across varying pH levels.
-
Surface Activation (pH 5.0):
-
Wash 10 mg of carboxylated magnetic beads (e.g., Dynabeads™) three times in 100 mM MES buffer (pH 5.0).
-
Why pH 5.0? Carboxylic acids are at an optimal protonation equilibrium to favor nucleophilic attack by EDC, forming an unstable O-acylisourea intermediate.
-
Add 50 mM EDC and 50 mM sulfo-NHS. Incubate at room temperature (RT) for 30 minutes with continuous rotation.
-
-
APMA Coupling (pH 7.4):
-
Magnetically separate the beads and rapidly resuspend in 1X PBS (pH 7.4) containing 10 mM APMA dihydrochloride[1].
-
Why pH 7.4? At this pH, the primary amine of APMA is sufficiently unprotonated to rapidly attack the NHS ester. The secondary methoxyamine is sterically hindered and less nucleophilic toward NHS esters, ensuring directional, single-point attachment.
-
Incubate for 2 hours at RT.
-
-
Quenching: Add 50 mM ethanolamine for 15 minutes to quench unreacted NHS esters. Wash beads three times in PBS.
-
System Validation (Quality Control):
-
Divert a 5% aliquot of the beads and incubate with 1 mM of a fluorescent aldehyde (e.g., Alexa Fluor™ 488 aldehyde) in pH 5.0 buffer for 1 hour.
-
Quantify fluorescence via flow cytometry. A positive signal confirms the presence of active, surface-bound methoxyamine groups.
-
Protocol B: Chemoselective Glycan Immobilization
Causality Focus: Acid catalysis drives the chemoselective ligation without compromising the glycan's structural integrity.
-
Ligation Setup (pH 4.5 - 5.5):
-
Resuspend the validated methoxyamine-functionalized beads in 100 mM Sodium Acetate buffer (pH 5.0).
-
Why pH 5.0? Mild acid catalysis is required to protonate the hemiacetal oxygen of the reducing sugar, facilitating transient ring-opening and subsequent nucleophilic attack by the surface methoxyamine[2].
-
-
Glycan Capture:
-
Add the target reducing glycan (e.g., purified human milk oligosaccharides or tumor-associated carbohydrate antigens) to a final concentration of 2–5 mM.
-
(Optional) Add 10 mM aniline as a nucleophilic catalyst to accelerate the reaction kinetics.
-
Incubate at 37°C for 16–24 hours under gentle agitation.
-
-
Final Wash & Validation:
-
Wash the beads extensively with PBS containing 0.05% Tween-20 to remove unbound glycans.
-
System Validation: Incubate the final beads with a fluorophore-conjugated lectin specific to the immobilized glycan (e.g., FITC-Concanavalin A for mannose cores). A robust fluorescent signal confirms that the glycan ring structure was successfully preserved and remains biologically accessible.
-
Pathway & Workflow Visualizations
Workflow for surface functionalization and chemoselective glycan capture using APMA.
Chemical mechanism of APMA-mediated surface activation and chemoselective glycan immobilization.
References
- (3-Aminopropyl)(methoxy)amine dihydrochloride (145494-52-6) for R&D. VulcanChem.
- Microbiota functional activity biosensors for characterizing nutrient metabolism in vivo. eLife Sciences.
- Protein and Peptide Conjugation to Polymers and Surfaces Using Oxime Chemistry.
Sources
Carbohydrate and glycoprotein labeling protocols using (3-Aminopropyl)(methoxy)amine
Application Note & Protocols
A Two-Stage Strategy for High-Efficiency Carbohydrate and Glycoprotein Labeling Using the Bifunctional Linker (3-Aminopropyl)(methoxy)amine
Abstract
The structural and functional analysis of carbohydrates and glycoproteins is fundamental to advancing research in cell biology, immunology, and therapeutic drug development.[1] Glycosylation is a critical post-translational modification that dictates protein folding, stability, and function.[2][3][4] Consequently, robust and efficient methods for labeling glycans are essential for their detection and characterization. This application note details a powerful two-stage labeling strategy employing the bifunctional linker, (3-Aminopropyl)(methoxy)amine (APMA). This approach leverages stable oxime ligation for initial glycan conjugation, followed by versatile amine-reactive chemistry for the attachment of reporter molecules. We provide detailed, field-proven protocols for labeling both released glycans and intact glycoproteins on the cell surface, complete with explanations of the underlying chemistry, optimization strategies, and troubleshooting advice.
Introduction: The Rationale for a Two-Stage Labeling Approach
Glycan analysis workflows typically require the covalent attachment of a tag for sensitive detection by methods such as fluorescence or mass spectrometry (MS).[5][6] A common method is reductive amination, where a primary amine on a label reacts with the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable secondary amine.[6][7][8] While widely used, this method often requires harsh reducing agents like the toxic sodium cyanoborohydride.[9][10]
An advantageous alternative is oxime ligation . This chemistry involves the reaction of an aminoxy (or methoxyamine) group with an aldehyde or ketone to form a highly stable oxime bond.[11][12] The reaction proceeds efficiently under mild, slightly acidic conditions and, crucially, does not require a harsh reduction step.[13]
The (3-Aminopropyl)(methoxy)amine (APMA) linker is uniquely suited for a versatile, two-stage labeling strategy. Its structure incorporates two distinct functional groups:
-
A Methoxyamine Group (-O-NH₂): This serves as the glycan-reactive end, forming a stable oxime bond with the aldehyde of a reducing sugar or a chemically-generated aldehyde on a glycoprotein.
-
A Primary Amine Group (-NH₂): This serves as a versatile handle for the subsequent, highly efficient conjugation of a wide array of reporter molecules, such as fluorophores, biotin, or other tags functionalized with amine-reactive groups (e.g., N-hydroxysuccinimide [NHS] esters).[14][15]
This two-stage approach decouples the glycan attachment from the reporter conjugation, offering superior flexibility and efficiency for researchers in glycomics and proteomics.
Principle of the Method
The labeling strategy consists of two primary chemical stages, separated by a purification step. This modularity allows for the optimization of each reaction independently, maximizing the overall yield.
Stage 1: Oxime Ligation with APMA. The process begins with the reaction between the methoxyamine moiety of APMA and a carbonyl group on the carbohydrate. For released glycans, this is the aldehyde group of the open-ring form of the reducing sugar.[8] For intact glycoproteins, aldehydes can be selectively generated on sialic acid residues via mild periodate oxidation.[11][16] This reaction is typically catalyzed by an aniline derivative and results in a stable, amine-functionalized glycan.
Stage 2: Amine-Reactive Conjugation. After purifying the APMA-linked glycan, the terminal primary amine is available for conjugation. This amine readily reacts with a vast library of commercially available amine-reactive probes, most commonly NHS esters. This reaction occurs efficiently at a slightly alkaline pH (8.3-8.5) to form a stable amide bond, covalently attaching the desired reporter tag.[15][17]
Figure 1. General workflow for the two-stage labeling of carbohydrates and glycoproteins using APMA.
Materials and Reagents
-
Glycan Source: Purified glycoprotein, cell lysate, or enzymatically released glycans (e.g., using PNGase F).
-
(3-Aminopropyl)(methoxy)amine hydrochloride (APMA)
-
Aniline (for catalysis)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol (for quenching)
-
Sodium Acetate
-
Acetic Acid
-
Sodium Bicarbonate or Sodium Borate
-
Amine-Reactive Probe: e.g., NHS-ester activated fluorophore (e.g., FITC, Cy5), Biotin-NHS.
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO), Acetonitrile (ACN), Ultrapure Water.
-
Purification: Hydrophilic Interaction Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges, Dialysis tubing (appropriate MWCO), or Size-Exclusion Chromatography (SEC) columns.
Experimental Protocols
Protocol 1: Labeling of Released N-Glycans
This protocol is designed for glycans that have been previously released from a glycoprotein, for instance, by PNGase F digestion.[18]
4.1 Stage 1: Oxime Ligation of Released Glycans with APMA
-
Rationale: This step conjugates APMA to the reducing end of the released glycans. The reaction is performed in a slightly acidic buffer with an aniline catalyst to accelerate oxime formation.
-
Sample Preparation: Start with a lyophilized sample of released glycans (e.g., 1-50 µg).
-
Prepare Labeling Solution: In a microcentrifuge tube, prepare the APMA/Aniline labeling solution. For a 50 µL final reaction volume:
-
2 M APMA in DMSO: ~25 µL
-
2 M Aniline in DMSO: ~5 µL
-
Glacial Acetic Acid: ~20 µL
-
(Note: Concentrations may require optimization for specific glycans.)
-
-
Reaction: Add 10 µL of the labeling solution to the dried glycan sample. Vortex thoroughly to ensure complete dissolution.
-
Incubation: Incubate the reaction mixture at 60-65°C for 2-3 hours.
-
Purification of APMA-labeled Glycans:
-
After incubation, cool the sample to room temperature.
-
Use a HILIC SPE cartridge to separate the APMA-labeled glycans from excess reagents.
-
Condition the cartridge with water, followed by equilibration with high-organic solvent (e.g., 85% ACN, 0.1% TFA).
-
Load the sample, wash with the equilibration buffer to remove excess APMA and aniline, and elute the labeled glycans with an aqueous buffer (e.g., 50 mM ammonium formate).
-
Lyophilize the eluted sample to dryness.
-
4.2 Stage 2: Conjugation with Amine-Reactive Reporter
-
Rationale: This step attaches the reporter molecule to the primary amine of the APMA linker. The reaction must be performed in an amine-free, slightly alkaline buffer to ensure the primary amine is deprotonated and nucleophilic.[14][17]
-
Prepare Conjugation Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5. Crucially, do not use buffers containing primary amines like Tris. [17]
-
Prepare Reporter Stock: Dissolve the amine-reactive probe (e.g., NHS-ester fluorophore) in anhydrous DMSO to a concentration of ~10 mg/mL immediately before use.
-
Reaction Setup:
-
Resuspend the dried APMA-glycan sample in 20-50 µL of the pH 8.5 conjugation buffer.
-
Add a 5-10 fold molar excess of the dissolved reporter probe to the glycan solution.
-
Vortex gently and protect from light if using a fluorescent probe.
-
-
Incubation: Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Final Purification: Purify the final labeled glycan product using HILIC SPE as described in step 1.5 to remove excess unreacted probe and hydrolysis byproducts. Lyophilize the final product for storage.
Protocol 2: Direct Labeling of Glycoproteins via Sialic Acid Oxidation
This protocol enables the labeling of intact glycoproteins by first creating aldehyde groups on terminal sialic acids.[11]
4.1 Aldehyde Generation on Glycoproteins
-
Rationale: Mild periodate oxidation cleaves the vicinal diols on the exocyclic tail of sialic acids, generating a reactive aldehyde group with minimal disruption to the rest of the glycan or protein structure.
-
Sample Preparation: Dissolve the glycoprotein (e.g., 1 mg) in 100 µL of cold PBS (pH 7.4). Keep the sample on ice throughout the oxidation.
-
Oxidation: Add an equal volume (100 µL) of freshly prepared, ice-cold 2 mM sodium meta-periodate (NaIO₄) in PBS. The final concentration will be 1 mM.
-
Incubation: Incubate on ice in the dark for 15-20 minutes.
-
Quenching: Stop the reaction by adding 20 µL of 100 mM glycerol or ethylene glycol. Incubate on ice in the dark for a further 10 minutes.
-
Purification: Immediately remove excess periodate and quenching reagents by buffer exchange into an acetate buffer (100 mM sodium acetate, pH 4.5) using a desalting column or dialysis.
4.2 Stage 1 & 2 Combined: Two-Step, One-Pot Labeling
-
Rationale: For glycoproteins, the ligation and conjugation can sometimes be performed sequentially in a "one-pot" fashion, although purification between stages often yields cleaner results. Below is the staged protocol.
-
Oxime Ligation (Stage 1):
-
To the oxidized, buffer-exchanged glycoprotein in acetate buffer (pH 4.5), add APMA to a final concentration of 5-10 mM and aniline to 2-5 mM.
-
Incubate at room temperature for 2-4 hours.
-
-
Intermediate Purification: Perform buffer exchange into the pH 8.5 conjugation buffer (0.1 M sodium bicarbonate or borate) to remove excess APMA/aniline and adjust the pH for the next step.
-
Amine Conjugation (Stage 2):
-
Add a 10-20 fold molar excess of the amine-reactive probe (dissolved in DMSO) to the APMA-functionalized glycoprotein.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification: Remove unreacted probe and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against an appropriate storage buffer (e.g., PBS).
Data Analysis and Expected Results
The success of the labeling can be verified using several analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): The most definitive method. The mass of the labeled glycan or glycoprotein will increase by a predictable amount.[9]
-
HPLC/UPLC with Fluorescence Detection: For fluorescently labeled glycans, this provides a quantitative profile of the glycan population.
-
SDS-PAGE with Fluorescence Imaging: For labeled glycoproteins, this will show fluorescent bands corresponding to the molecular weight of the protein.
| Modification Step | Reagent | Expected Mass Shift (Monoisotopic) |
| Stage 1 | (3-Aminopropyl)(methoxy)amine | +88.0633 Da |
| Stage 2 | Biotin-NHS (C₁₆H₂₅N₃O₅S) | +339.1569 Da (added to Stage 1 mass) |
| Stage 2 | FITC-NHS (Isomer I, C₂₇H₁₉N₂O₉S) | +533.0842 Da (added to Stage 1 mass) |
Table 1. Example mass shifts for common labeling reagents. Note that the NHS group is lost during conjugation.
Figure 2. Chemical principle of the two-stage labeling strategy (placeholders for chemical structures).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Labeling in Stage 1 | Inefficient oxime ligation. | Ensure pH is acidic (4.5-5.5). Confirm aniline catalyst is present and fresh. Increase reaction time or temperature (e.g., up to 4 hours at 65°C). |
| For glycoproteins, inefficient periodate oxidation. | Use fresh NaIO₄ solution. Ensure reaction is on ice and in the dark. Verify protein concentration. | |
| Low/No Labeling in Stage 2 | Inactive amine-reactive probe. | Use fresh, anhydrous DMSO to dissolve the NHS ester immediately before use. NHS esters hydrolyze quickly in aqueous buffers. |
| Incorrect pH for conjugation. | Verify the conjugation buffer is amine-free and at pH 8.3-8.5.[17] | |
| Primary amine on APMA is protonated. | Ensure complete removal of acidic buffer from Stage 1 via thorough buffer exchange or lyophilization before Stage 2. | |
| High Background Signal | Excess unreacted probe. | Improve final purification step. Use SEC for glycoproteins or multiple HILIC SPE washes for released glycans. |
| Multiple Peaks in HPLC/MS | Isomer formation or side reactions. | Ensure optimal reaction conditions. For reductive amination alternatives, side reactions are a known issue.[10] Oxime ligation is generally cleaner. |
References
-
Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation. PMC. [Link]
-
Analysis of N-Linked Glycans by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3. PubMed - NIH. [Link]
-
Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry. PubMed. [Link]
-
Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PMC. [Link]
-
Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. PMC. [Link]
-
MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling. Analytical Methods (RSC Publishing). [Link]
-
High efficiency labeling of glycoproteins on living cells. PMC - NIH. [Link]
-
Glycoconjugations of Biomolecules by Chemical Methods. Frontiers. [Link]
- Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent.
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A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. PMC. [Link]
-
Exploiting RapiFluor-MS Labeling to Monitor Diverse N-Glycan Structures via Fluorescence and Mass Detection. Waters. [Link]
-
Facilitating released N-glycan identification using LC-MS and an extensive glycan library. SCIEX. [Link]
-
Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection. PubMed. [Link]
-
Bioorthogonal labeling of glycoproteins is a two-step process. ResearchGate. [Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. [Link]
-
Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow. MDPI. [Link]
- Process for the preparation of aminated polysaccharide derivatives.
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Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. ResearchGate. [Link]
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Glycan Labeling. Creative Biolabs. [Link]
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Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Improving the Study of Protein Glycosylation with New Tools for Glycopeptide Enrichment. PMC. [Link]
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Glycan analysis of therapeutic glycoproteins. ScienceOpen. [Link]
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Development and application of GlycanDIA workflow for glycomic analysis. PMC - NIH. [Link]
-
The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Food Standards Agency. [Link]
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- 3. MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. Glycan Labeling [sigmaaldrich.com]
- 9. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 [data.epo.org]
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- 12. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
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- 18. Analysis of N-Linked Glycans by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Precision Crosslinking of NHS Esters with (3-Aminopropyl)(methoxy)amine
Introduction: Unlocking Novel Bioconjugation Strategies
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently form stable amide bonds with primary amines under physiological conditions.[][2] This application note provides a detailed guide to the use of a specific bifunctional linker, (3-Aminopropyl)(methoxy)amine, for crosslinking with NHS esters. This linker introduces a methoxyamine group, a valuable functional handle for subsequent "click" chemistry reactions or for the formation of oxime linkages with aldehydes and ketones, opening avenues for the creation of complex and precisely functionalized bioconjugates.[3]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile crosslinking strategy. We will delve into the underlying chemistry, provide a robust experimental protocol, and offer insights into the characterization and purification of the resulting conjugates.
The Chemistry: A Tale of Two Functional Groups
The crosslinking reaction between an NHS ester and (3-Aminopropyl)(methoxy)amine is a classic example of nucleophilic acyl substitution.[] The primary aliphatic amine of (3-Aminopropyl)(methoxy)amine acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a highly stable amide bond.[2]
A key consideration in this reaction is the chemoselectivity. The primary amine is significantly more nucleophilic than the methoxyamine group under the recommended reaction conditions, ensuring that the reaction proceeds selectively at the desired primary amine.[4]
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical reaction and the overall experimental workflow for the crosslinking of an NHS ester with (3-Aminopropyl)(methoxy)amine.
Caption: Reaction of an NHS ester with (3-Aminopropyl)(methoxy)amine.
Caption: General experimental workflow for the crosslinking reaction.
Quantitative Data Summary
The success of the conjugation reaction is dependent on several key parameters. The following tables provide a summary of critical quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[5][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for labile molecules. |
| Reaction Time | 1 - 4 hours at RT; 2 - 12 hours at 4°C | Sufficient time for completion while minimizing hydrolysis. |
| Solvent | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Avoids competition from amine-containing buffers like Tris.[5] |
| Molar Excess of Amine | 10-50 fold | Drives the reaction to completion, especially for small molecule NHS esters. |
Table 2: Stability of NHS Esters and Amide Bonds
| Moiety | Condition | Half-life | Significance |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | Hydrolysis is a competing reaction.[6] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | Hydrolysis rate increases significantly with pH.[6] |
| Amide Bond | Physiological pH | Very Stable | The resulting conjugate is highly stable.[][7] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the crosslinking of an NHS ester with (3-Aminopropyl)(methoxy)amine in a solution-phase reaction.
Materials and Reagents
-
NHS ester of interest
-
(3-Aminopropyl)(methoxy)amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (Optional)
-
Purification system (e.g., Size-Exclusion Chromatography, Reverse-Phase HPLC)
Protocol 1: Solution-Phase Conjugation
-
Preparation of Reagents:
-
Allow the NHS ester and (3-Aminopropyl)(methoxy)amine to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO immediately before use.[8]
-
Prepare a 100 mM stock solution of (3-Aminopropyl)(methoxy)amine in the Reaction Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the molecule containing the NHS ester.
-
Add a 10- to 50-fold molar excess of the (3-Aminopropyl)(methoxy)amine stock solution to the NHS ester solution. The final concentration of the NHS ester should typically be in the range of 1-10 mM.
-
Ensure the final concentration of DMF or DMSO is below 10% (v/v) to maintain the integrity of most biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-12 hours at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[8]
-
Incubate for 15-30 minutes at room temperature. This step is particularly important if the conjugate is to be used in a complex biological mixture where unreacted NHS esters could lead to non-specific labeling.
-
Protocol 2: Purification of the Conjugate
The choice of purification method will depend on the properties of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): This is a suitable method for separating the conjugate from excess (3-Aminopropyl)(methoxy)amine and N-hydroxysuccinimide, especially if the NHS ester-containing molecule is significantly larger than the linker.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for purifying small molecule conjugates and can provide high-resolution separation.[9] The choice of solvent system will depend on the polarity of the conjugate.
-
Dialysis/Tangential Flow Filtration (TFF): For macromolecular conjugates, dialysis or TFF against a suitable buffer can effectively remove small molecule impurities.[10]
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture or dissolved in aqueous buffer for too long. | Prepare NHS ester solution immediately before use in anhydrous solvent.[11] |
| Inactive NHS ester: Old or improperly stored reagent. | Test NHS ester activity by monitoring the increase in absorbance at 260 nm upon base-catalyzed hydrolysis.[11] | |
| Suboptimal pH: pH is too low, protonating the primary amine. | Ensure the reaction buffer pH is between 7.2 and 8.5.[5] | |
| Competing amines: Use of Tris or other amine-containing buffers. | Use amine-free buffers such as phosphate, borate, or bicarbonate.[5] | |
| Multiple Products Observed | Side reactions: Although unlikely, the methoxyamine could potentially react under harsh conditions. | Ensure the reaction is performed under the recommended mild conditions. |
| Impure starting materials: Purity of the NHS ester or amine is low. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). | |
| Difficulty in Purification | Similar properties of product and excess amine: The conjugate and excess linker may have similar retention times in chromatography. | Optimize the chromatography method (e.g., gradient, column chemistry). Consider a different purification technique like precipitation if applicable. |
| Non-specific binding: The conjugate may adhere to the purification matrix. | Screen different chromatography resins or membranes. Adjust buffer conditions (e.g., ionic strength).[12] |
Conclusion
The crosslinking of NHS esters with (3-Aminopropyl)(methoxy)amine offers a robust and versatile method for introducing a functional methoxyamine group onto a molecule of interest. By carefully controlling the reaction conditions, particularly pH and buffer composition, high yields of the desired conjugate can be achieved. The resulting stable amide linkage and the orthogonal reactivity of the methoxyamine group make this a valuable strategy for the construction of complex bioconjugates for a wide range of applications in research and drug development.
References
-
Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Green, N., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
-
Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
- Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 19-37.
- Chudasama, V., et al. (2019). Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes.
- Singh, R., & Raj, M. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(8), 1296.
- Shameem, M., et al. (2023). Strategies for UF/DF-Based Impurity Removal in the Post-conjugation Purification of Antibody–Drug Conjugates. Organic Process Research & Development, 27(8), 1445-1454.
- U.S. Patent No. 11,471,536 B2. (2022).
- El-Faham, A., & Albericio, F. (2011). Evolution of amide bond formation. Chemical Reviews, 111(11), 6557-6602.
- Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- Ganton, M. D., & Kerr, M. A. (2015). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry, 13(44), 10834-10837.
- Onel, L., et al. (2014). Gas-Phase Reactions of OH with Methyl Amines in the Presence or Absence of Molecular Oxygen. An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 118(21), 3749-3761.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Hooper, T. L., & Baskin, J. M. (2015). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 63(21), 5229-5236.
-
LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2012, August 3). 40 CFR 796.3500 - Hydrolysis as a function of pH at 25 °C. Retrieved from [Link]
- Miller, M. J., & Zajac, W. W. (2000). Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines1. The Journal of Organic Chemistry, 65(17), 5453-5456.
- Bundgaard, H., & Nielsen, N. M. (1988). Acyloxymethyl as a Drug Protecting Group: Part 4. The Hydrolysis of Tertiary Amidomethyl Ester Prodrugs of Carboxylic Acid Agents. Pharmaceutical Research, 5(12), 779-784.
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- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Oxime-Linked ADCs Using Methoxyamine Reagents
Introduction & Mechanistic Rationale
The development of next-generation Antibody-Drug Conjugates (ADCs) demands conjugation chemistries that yield highly homogeneous products with exceptional stability in systemic circulation. While traditional maleimide-thiol conjugations are susceptible to retro-Michael deconjugation in plasma, oxime ligation provides a hydrolytically stable, covalent linkage that resists premature degradation[1].
Oxime linkages are formed via the chemoselective condensation of an aldehyde or ketone—introduced onto the antibody—with a methoxyamine (alkoxyamine) functionalized payload. Because methoxyamines possess an adjacent electronegative oxygen atom, they benefit from the α -effect , making them vastly superior nucleophiles compared to standard primary amines[2]. Once formed, the oxime bond is exceptionally stable under physiological conditions, ensuring the payload remains attached until the ADC is internalized and degraded within the acidic, protease-rich lysosome[1][3].
The Catalytic Imperative: Overcoming Kinetic Bottlenecks
A fundamental challenge in oxime bioconjugation is reaction kinetics. The uncatalyzed condensation is notoriously slow at neutral pH. The reaction requires a delicate balance: low pH accelerates the dehydration of the hemiaminal intermediate, but high pH is needed to maintain the methoxyamine in its reactive, unprotonated state. Consequently, the optimal pH for uncatalyzed oxime formation is ~4.5, a highly acidic environment that can induce antibody denaturation and aggregation[2].
To resolve this, nucleophilic catalysis is employed. Small aromatic amines, such as aniline or p-phenylenediamine, rapidly react with the antibody-bound aldehyde to form a highly reactive Schiff base (imine) intermediate. This intermediate undergoes rapid transimination with the methoxyamine payload. This catalytic pathway accelerates the reaction rate by up to 400-fold, allowing the ligation to proceed efficiently at a milder, antibody-friendly pH (5.5–6.0)[2].
Caption: Aniline-catalyzed transimination mechanism accelerating oxime bond formation.
Quantitative Comparison of Oxime Catalysts
Selecting the appropriate catalyst is critical for maintaining antibody integrity while achieving a high Drug-to-Antibody Ratio (DAR). The table below summarizes field-validated catalysts for methoxyamine-based ligations.
| Catalyst | Working Concentration | Optimal pH Range | Relative Rate Enhancement | Biocompatibility & Notes |
| None (Uncatalyzed) | N/A | 4.0 – 5.0 | 1x (Baseline) | High; but requires prolonged incubation at denaturing pH. |
| Aniline | 10 – 100 mM | 4.5 – 6.0 | ~40x to 400x | Moderate; gold standard, but high concentrations can cause IgG precipitation. |
| p-Phenylenediamine | 2 – 10 mM | 6.0 – 7.0 | ~120x (at pH 7.0) | Moderate; highly effective at near-neutral pH, reducing acid-stress on IgGs. |
| 5-Methoxyanthranilic acid | 10 – 50 mM | 5.5 – 6.5 | ~2x over Aniline | High; excellent alternative when aniline toxicity or solubility is a concern. |
Experimental Workflow: The PAL Method
While aldehydes can be introduced via genetic engineering (e.g., incorporation of p-acetylphenylalanine)[4], the Periodate oxidation and Aniline-catalyzed oxime Ligation (PAL) method remains the most universally accessible technique. It relies on the mild oxidation of native sialic acid or galactose residues within the antibody's Fc glycans.
Caption: Experimental workflow for the preparation of oxime-linked ADCs via glycan oxidation.
Materials Required
-
Monoclonal Antibody (IgG): Formulated at 5–10 mg/mL in a non-amine buffer.
-
Oxidation Buffer: 50 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Sodium Metaperiodate (NaIO₄): Freshly prepared 100 mM stock in ultra-pure water.
-
Aniline Catalyst: 1 M stock in DMSO (or pure liquid, handled in a fume hood).
-
Methoxyamine-Linker-Payload: e.g., Alkoxyamine-PEG-MMAE, 10 mM stock in DMSO.
-
Desalting Columns: Zeba™ Spin Desalting Columns (40K MWCO) or equivalent.
Step-by-Step Protocol
Phase 1: Mild Periodate Oxidation
Expert Insight: The concentration of NaIO₄ is strictly limited to 1–2 mM. Higher concentrations (>10 mM) will over-oxidize the glycans to unreactive carboxylic acids and inadvertently oxidize solvent-exposed methionine residues in the Fc region, drastically reducing the ADC's binding to the neonatal Fc receptor (FcRn) and its subsequent serum half-life[4].
-
Buffer Exchange: Dialyze or desalt the IgG into the Oxidation Buffer (pH 5.5) to a final concentration of 5 mg/mL.
-
Oxidation: Add the NaIO₄ stock to the IgG solution to achieve a final concentration of 1.0 mM.
-
Incubation: Incubate the mixture in the dark at 4°C for exactly 30 minutes. The low temperature and absence of light prevent off-target radical reactions.
-
Quenching & Desalting (Critical Step): Immediately process the reaction through a 40K MWCO desalting column pre-equilibrated with Oxidation Buffer. Causality: Failure to remove residual periodate will result in the immediate oxidation and destruction of the methoxyamine payload and aniline catalyst in the next step.
Phase 2: Aniline-Catalyzed Oxime Ligation
-
Reaction Assembly: To the desalted, aldehyde-tagged IgG, add the aniline stock to a final concentration of 50 mM. Mix gently.
-
Payload Addition: Add the methoxyamine-linker-payload to achieve a 10-fold molar excess relative to the antibody (assuming ~2-4 aldehydes per IgG). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent IgG precipitation.
-
Ligation: Incubate the reaction at room temperature (20–22°C) for 12 to 24 hours with gentle end-over-end rotation.
-
Purification: Remove unreacted payload and aniline via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the final ADC into a physiological storage buffer (e.g., PBS, pH 7.4).
Analytical Characterization & Self-Validation
A robust protocol must be self-validating. To ensure the integrity of the oxime-linked ADC, the following analytical suite is mandatory:
-
Hydrophobic Interaction Chromatography (HIC): Utilized to determine the Drug-to-Antibody Ratio (DAR). Because the payloads are typically hydrophobic, the ADC will resolve into distinct peaks corresponding to DAR 0, 1, 2, 3, and 4. An optimized PAL reaction typically yields a highly homogeneous DAR of ~1.5 to 2.0[4].
-
Analytical SEC: Validates that the acidic pH and aniline catalyst did not induce high-molecular-weight (HMW) aggregate formation. A successful reaction should yield >95% monomeric ADC[3].
-
Intact Mass Spectrometry (LC-MS): Deglycosylate a small aliquot of the ADC (if using pAcF) or analyze the intact heavy chain to confirm the exact mass shift. The covalent addition of the payload via oxime bond will reflect the exact mass of the methoxyamine-payload minus 18 Da (loss of H₂O during condensation).
References
-
Dawson, P. E. et al. "Aniline-Catalyzed Oxime Ligation." Journal of the American Chemical Society (2011).[Link]
-
Axup, J. Y. et al. "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry (2015).[Link]
-
Kularatne, S. A. et al. "Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite." Molecular Pharmaceutics (2018).[Link]
-
Drake, P. M. et al. "Hydrolytically Stable Site-Specific Conjugation at the N-Terminus of an Engineered Antibody." Bioconjugate Chemistry (2015).[Link]
-
Kalia, J. & Raines, R. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews (2017).[Link]
Sources
Optimal buffer selection for (3-Aminopropyl)(methoxy)amine reactions
Application Note: Optimal Buffer Selection for Bifunctional (3-Aminopropyl)(methoxy)amine Conjugation Workflows
Executive Summary & Mechanistic Rationale
(3-Aminopropyl)(methoxy)amine is a highly versatile bifunctional crosslinker featuring two distinct reactive moieties: a primary aliphatic amine and a methoxyamine (alkoxyamine) group. This structural duality allows researchers to bridge amine-reactive chemistries (e.g., NHS esters) with carbonyl-reactive chemistries (e.g., aldehydes or ketones).
However, the success of this orthogonal conjugation relies entirely on exploiting the distinct pKa values of the two functional groups through precise buffer and pH selection. As a self-validating system, a successful protocol must separate the workflow into two distinct phases, preventing cross-reactivity and minimizing reagent hydrolysis.
Phase 1: Primary Amine Conjugation (The Kinetic Window) The primary aliphatic amine has a pKa of approximately 9.5 to 10.0. To act as an effective nucleophile against an NHS ester, a fraction of these amines must be in their deprotonated state. This requires a slightly alkaline buffer (pH 7.5–8.5). Crucially, this phase is a race against hydrolysis. The half-life of an NHS ester is heavily pH-dependent: while it is stable for 4 to 5 hours at pH 7.0 (at 0°C), its half-life plummets to just 10 minutes at pH 8.6[1]. Therefore, the buffer must be strictly free of competing primary amines (such as Tris or glycine)[2], and the pH must be tightly controlled to balance aminolysis against hydrolysis.
Phase 2: Methoxyamine-Carbonyl Oxime Ligation (The Thermodynamic Trap) Once the primary amine is conjugated, the methoxyamine group ( pKa ~4.6) is utilized to target an aldehyde or ketone, forming a highly stable oxime bond. Historically, this reaction is performed in mildly acidic buffers (pH 4.5–6.5) because protonation of the target carbonyl oxygen increases its electrophilicity, accelerating the methoxyamine attack. However, if the target biomolecule is acid-sensitive, the reaction can be performed at physiological pH (7.4) by introducing a nucleophilic catalyst. Aniline (at 10–100 mM) can increase reaction rates up to 40-fold at neutral pH[3]. Alternatively, 5-methoxyanthranilic acid (5MA) serves as an excellent, highly soluble catalyst for pH 7.4 workflows[4].
Quantitative Buffer Selection Matrix
The following table summarizes the optimal parameters for both phases of the (3-Aminopropyl)(methoxy)amine conjugation workflow.
| Parameter | Phase 1: Amine Conjugation | Phase 2: Oxime Ligation |
| Target Functional Group | NHS Ester or EDC-activated Carboxyl | Aldehyde or Ketone |
| Optimal pH Range | 7.5 – 8.5 | 4.5 – 6.5 (or 7.0–7.4 with catalyst) |
| Recommended Buffers | PBS, HEPES, Sodium Bicarbonate | Sodium Acetate, MES, Citrate (or PBS) |
| Incompatible Buffers | Tris, Glycine, Ammonium salts | Tris (can form Schiff bases with aldehydes) |
| Reaction Time | 0.5 – 4 hours (Room Temp) | 2 – 24 hours (Room Temp) |
| Hydrolysis / Instability | High (NHS half-life ~10 min at pH 8.6) | Low (Oxime bond is hydrolytically stable) |
| Required Additives | None | Aniline (10-100 mM) or 5MA (25 eq) |
System Workflow Visualization
Bifunctional conjugation workflow detailing buffer exchange and orthogonal reaction conditions.
Self-Validating Experimental Protocols
Phase 1: NHS-Ester Reaction (Amine Modification)
Objective: Conjugate the primary amine of (3-Aminopropyl)(methoxy)amine to an NHS-ester functionalized biomolecule.
-
Buffer Preparation: Prepare 0.1 M Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate buffer, adjusted strictly to pH 8.0. Self-Validation: Test the buffer with a calibrated pH meter; deviations above pH 8.5 will result in rapid NHS hydrolysis[1], while pH < 7.2 will protonate the primary amine, halting the reaction.
-
Reagent Solubilization: Dissolve the NHS-ester target in the prepared buffer. If the target is hydrophobic, dissolve it first in high-quality, amine-free DMF or DMSO (up to 10% final volume)[2].
-
Conjugation: Add a 5- to 10-fold molar excess of (3-Aminopropyl)(methoxy)amine to the reaction mixture.
-
Incubation & Monitoring: Incubate at room temperature for 2 hours. Self-Validation: The extent of NHS-ester hydrolysis and reaction progress can be monitored by measuring the absorbance of the released N-hydroxysuccinimide byproduct at 260–280 nm[1].
-
Quenching & Buffer Exchange: Quench the reaction by adding Tris buffer (50 mM final concentration) for 15 minutes. Purify the intermediate using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the Phase 2 buffer (see below).
Phase 2: Oxime Ligation (Carbonyl Modification)
Objective: React the newly introduced methoxyamine group with an aldehyde/ketone target.
Option A: Acidic Conditions (Standard)
-
Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 5.5.
-
Conjugation: Combine the purified methoxyamine-functionalized intermediate from Phase 1 with a 5- to 10-fold molar excess of the aldehyde/ketone target.
-
Incubation: Incubate at room temperature for 12–24 hours. The mildly acidic environment optimally balances the protonation of the carbonyl oxygen with the nucleophilicity of the methoxyamine.
Option B: Physiological Conditions (Catalyst-Driven)
-
Buffer Preparation: Prepare 0.1 M PBS, pH 7.4.
-
Catalyst Addition: Prepare a 125 mM stock solution of 5-methoxyanthranilic acid (5MA) in PBS (adjust to pH 7.4 with NaOH to ensure full solubility)[4]. Alternatively, use aniline at a final concentration of 50–100 mM[3].
-
Conjugation: Mix the methoxyamine intermediate, the aldehyde target, and the catalyst (final catalyst concentration ~25 mM for 5MA, or 100 mM for aniline) in the pH 7.4 buffer.
-
Incubation: Incubate at room temperature for 2–4 hours. Self-Validation: The use of a catalyst reduces the required reaction time from 24 hours to under 4 hours while preserving acid-sensitive proteins.
-
Final Purification: Remove the catalyst and unreacted targets via size-exclusion chromatography or dialysis against a storage buffer of choice.
References
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. nih.gov. Available at: [Link]
-
Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. glenresearch.com. Available at: [Link]
Sources
Application Note: In Vitro Applications of (3-Aminopropyl)(methoxy)amine Dihydrochloride in Bioconjugation and PROTAC Linker Design
Audience: Researchers, scientists, and drug development professionals Compound: (3-Aminopropyl)(methoxy)amine dihydrochloride (CAS: 145494-52-6)
Executive Summary & Chemical Rationale
(3-Aminopropyl)(methoxy)amine dihydrochloride is a highly versatile, bifunctional aliphatic scaffold comprising a primary amine and a secondary N-methoxyamine. In modern drug discovery and in vitro assay development, bifunctional linkers are essential for constructing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-immobilized biosensors.
The unique utility of this molecule stems from the profound electronic differences between its two nitrogen centers. The primary amine exhibits standard basicity (pKa ~ 10.5), while the N-methoxyamine exhibits a significantly lower pKa (~4.8) due to inductive electron withdrawal by the adjacent oxygen atom . Despite its lower basicity, the N-methoxyamine is exceptionally nucleophilic at mildly acidic to neutral pH due to the α-effect —the repulsion between the unshared electron pairs of the adjacent nitrogen and oxygen atoms, which lowers the activation energy for nucleophilic attack .
This orthogonal reactivity allows scientists to perform highly selective, pH-controlled sequential conjugations without the need for complex protecting group strategies, streamlining in vitro probe synthesis .
Quantitative Data: Physicochemical & Reactivity Profile
| Property | Value / Characteristic | Impact on In Vitro Application |
| Molecular Weight | 177.07 g/mol (Dihydrochloride) | Minimal steric bulk; ideal for short-chain linker design. |
| Primary Amine pKa | ~ 10.5 | Remains protonated ( −NH3+ ) and unreactive at pH < 6.0. |
| N-Methoxyamine pKa | ~ 4.8 | Deprotonated and highly nucleophilic at pH > 5.0. |
| Nucleophilicity | Enhanced via α-effect | Rapid reaction kinetics with electrophiles even at low concentrations . |
| Linkage Formed | Weinreb Amide (N-methoxy amide) | Enhances linker rigidity; highly resistant to protease degradation [[1]]([Link]). |
Application 1: pH-Controlled Orthogonal Bioconjugation
Causality & Experimental Design
To synthesize a dual-functionalized probe (e.g., attaching a fluorophore and a targeting ligand), you must exploit the pKa differential. At pH 5.5 , the primary amine is fully protonated and unreactive. The N-methoxyamine, however, is predominantly unprotonated and highly nucleophilic, allowing it to react rapidly with activated esters (e.g., NHS esters). Subsequently, shifting the buffer to pH 8.5 deprotonates the primary amine, restoring its nucleophilicity for a second conjugation step .
Step-by-Step Protocol
-
Preparation: Dissolve (3-Aminopropyl)(methoxy)amine dihydrochloride (10 mM) in 100 mM MES buffer (pH 5.5).
-
First Conjugation (N-Methoxyamine Targeting): Add 1.0 equivalent of Electrophile 1 (e.g., NHS-ester of a fluorophore). Incubate for 2 hours at room temperature. The α-effect drives selective acylation at the N-methoxyamine nitrogen.
-
Intermediate Purification: Isolate the intermediate using a size-exclusion desalting column (e.g., Sephadex G-25) or preparative HPLC to remove unreacted Electrophile 1.
-
Second Conjugation (Primary Amine Targeting): Dissolve the purified intermediate in 100 mM Borate buffer (pH 8.5). Add 1.2 equivalents of Electrophile 2 (e.g., NHS-ester of a targeting peptide). Incubate for 2 hours at room temperature.
-
Final Isolation: Purify the dual-functionalized conjugate via HPLC. Validate mass and purity via LC-MS.
Workflow Visualization
Caption: Workflow for pH-controlled orthogonal bioconjugation utilizing pKa differentials.
Application 2: Assembly of Rigidified PROTAC Linkers
Causality & Experimental Design
PROTAC linkers often suffer from excessive flexibility, leading to poor cell permeability and entropic penalties during ternary complex formation. Recent trends in PROTAC design incorporate moderately rigid motifs such as Weinreb amides [[1]]([Link]). By reacting the N-methoxyamine group of this scaffold with an activated carboxylic acid, a Weinreb amide is formed directly within the aliphatic chain. The partial double-bond character and steric profile of the Weinreb amide restrict bond rotation, optimizing linker rigidity and improving the intracellular behavior of the resulting PROTAC .
Step-by-Step Protocol
-
E3 Ligase Ligand Activation: Dissolve the carboxylic acid derivative of the E3 ligand (e.g., Thalidomide-COOH, 1.0 eq) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature to form the active ester.
-
Weinreb Amide Formation: Add 1.0 eq of (3-Aminopropyl)(methoxy)amine dihydrochloride and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The N-methoxyamine selectively attacks the activated ester, forming a stable Weinreb amide intermediate. Stir for 4 hours.
-
Target Ligand Conjugation: To the reaction mixture (or purified intermediate), add 1.0 eq of the NHS-activated Target Protein (POI) ligand and an additional 2.0 eq of DIPEA. The primary amine reacts to form a standard amide bond, completing the PROTAC assembly.
-
Validation: Purify the crude mixture via preparative reverse-phase HPLC. Verify the structure via NMR and LC-MS. The resulting Weinreb amide restricts the linker's degrees of freedom, enhancing ternary complex formation kinetics in vitro.
Workflow Visualization
Caption: Stepwise assembly of a rigidified PROTAC utilizing a Weinreb amide linker strategy.
References
-
[2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews (PMC - NIH). URL:[Link]
-
[3] Exploiting Protein N-Terminus for Site-Specific Bioconjugation. PMC - NIH. URL:[Link]
-
[1] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC - NIH. URL:[Link]
-
[4] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. ACS Publications. URL:[Link]
-
[5] Dynamic covalent crosslinked hyaluronic acid hydrogels and nanomaterials for biomedical applications. Biomaterials Science (RSC Publishing). URL:[Link]
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic covalent crosslinked hyaluronic acid hydrogels and nanomaterials for biomedical applications - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01154A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in (3-Aminopropyl)(methoxy)amine Oxime Ligation
Welcome to the technical support center for (3-Aminopropyl)(methoxy)amine oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during the formation of oxime bonds. Here, we synthesize fundamental chemical principles with practical, field-proven solutions to enhance the efficiency and success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the oxime ligation process.
Q1: What is the core principle of oxime ligation? A1: Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy-functionalized molecule, such as (3-Aminopropyl)(methoxy)amine, and a carbonyl compound (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1] This reaction is valued in bioconjugation for its ability to proceed under mild, often aqueous conditions, and for the hydrolytic stability of the resulting oxime linkage, which is significantly more stable than corresponding imine or hydrazone bonds.[2]
Q2: Why is this reaction considered "bioorthogonal"? A2: The term "bioorthogonal" signifies that the reacting functional groups—the aminooxy and the carbonyl—are mutually reactive but do not interact with or interfere with the vast majority of functional groups found within complex biological systems. This allows for the precise chemical modification of biomolecules like proteins or peptides in their native environment with minimal side reactions.[2][3]
Q3: What is the general mechanism of oxime formation? A3: The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine or hemiaminal intermediate.[1] This is followed by a rate-limiting dehydration step to eliminate a water molecule and form the final, stable oxime bond.[1]
Q4: How does a catalyst like aniline accelerate the reaction? A4: At neutral pH, the reaction can be slow. A nucleophilic catalyst, most commonly aniline or its derivatives, accelerates the ligation by creating a more favorable reaction pathway.[4] The aniline first condenses with the carbonyl compound to form a protonated Schiff base (an iminium ion).[1][4][5] This intermediate is significantly more electrophilic and reactive towards nucleophilic attack by the aminooxy group than the original carbonyl, thereby increasing the overall reaction rate.[1]
In-Depth Troubleshooting Guide: Low Reaction Yield
Experiencing low or no product formation is a common challenge. This guide provides a systematic, cause-and-effect approach to diagnosing the issue.
Problem 1: Reaction is slow, incomplete, or has failed entirely.
This is the most frequent issue and typically points to suboptimal reaction conditions or compromised reagents.
Possible Cause A: Suboptimal pH
-
The "Why": The reaction rate is critically dependent on pH. For uncatalyzed reactions, the optimal pH is a delicate balance, typically between 4.0 and 5.0.[5][6][7] At a pH below 4, the aminooxy group (pKa ~4.5) becomes excessively protonated, which neutralizes its nucleophilicity.[5] At a pH above 6, the concentration of the protonated carbonyl, which is more electrophilic, is too low, and the crucial dehydration step of the tetrahedral intermediate slows down.[5]
-
Solution:
-
Verify pH: Directly measure the pH of your final reaction mixture. Do not assume the pH of the buffer stock is the final reaction pH, as dissolved reagents can alter it.
-
Optimize for Uncatalyzed Reactions: If your substrates are stable at low pH, adjust the reaction buffer to pH 4.5 using a non-nucleophilic buffer like sodium acetate.[7]
-
Optimize for Catalyzed Reactions: If your biomolecules require physiological conditions, the reaction must be run at a neutral pH (e.g., 7.0-7.4) in the presence of a nucleophilic catalyst.[4][7]
-
Possible Cause B: Ineffective or Absent Catalysis at Neutral pH
-
The "Why": Attempting the ligation at neutral pH without an effective catalyst will result in extremely slow kinetics.[5][7] While aniline is a common catalyst, its efficacy can be limited, especially with less reactive ketones or at low concentrations.[8][9]
-
Solution:
-
Introduce a Catalyst: If working at neutral pH, the use of a catalyst is mandatory for efficient ligation.[5]
-
Increase Aniline Concentration: The reaction rate is dependent on catalyst concentration. However, aniline's aqueous solubility is limited to around 100 mM.[8][9]
-
Switch to a Superior Catalyst: Aniline derivatives with electron-donating groups are more effective.[10] m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) are significantly more potent catalysts than aniline, partly due to their greater aqueous solubility, which allows for their use at higher concentrations.[4][8] mPDA has been shown to accelerate reactions up to 15 times more than aniline.[8][9]
-
Possible Cause C: Reagent Integrity and Stability
-
The "Why": The success of the ligation depends on the purity and stability of the starting materials. Aldehydes are susceptible to oxidation into unreactive carboxylic acids.[5] The (3-Aminopropyl)(methoxy)amine, while generally stable, should be handled and stored correctly to prevent degradation.
-
Solution:
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents.[5]
-
Confirm Purity: Confirm the identity and purity of your starting materials using appropriate analytical methods (e.g., NMR, Mass Spectrometry).
-
Proper Storage: Store (3-Aminopropyl)(methoxy)amine and aldehyde-containing compounds under inert gas (Nitrogen or Argon) and at recommended temperatures to minimize oxidative degradation.
-
Problem 2: The reaction starts but stalls or gives inconsistent yields.
This often points to issues with reaction parameters or steric hindrance.
Possible Cause A: Steric Hindrance
-
The "Why": Bulky chemical groups located near the carbonyl or the aminooxy functionality can physically block the approach of the reactants, slowing down the formation of the necessary tetrahedral intermediate.[5] Ketones are inherently less reactive than aldehydes due to both electronic effects and greater steric bulk around the carbonyl carbon.[9][11]
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours).
-
Increase Temperature: Gently warming the reaction (e.g., to 37°C) can provide the necessary activation energy to overcome steric barriers.[3][6] In some cases, reactions can be driven to completion in minutes at higher temperatures (e.g., 75°C).[2][6]
-
Increase Reactant Concentration: As a bimolecular reaction, increasing the concentration of one or both reactants can enhance the reaction rate.[3][6]
-
Possible Cause B: Side Reactions
-
The "Why": Unwanted side reactions can consume starting materials and reduce the yield of the desired product. With aniline-based catalysts, the formation of a stable Schiff base between the catalyst and the carbonyl can become a competitive side reaction, especially if the catalyst-to-aminooxy ratio is very high (>250:1).[8][9] For peptide-based ligations, certain unprotected amino acid side chains may be susceptible to degradation under specific conditions.
-
Solution:
-
Optimize Catalyst Ratio: Avoid using a vast excess of the catalyst relative to the aminooxy compound. A ratio of less than 250:1 (catalyst:aminooxy) is recommended to minimize competitive Schiff base formation.[8]
-
Monitor Reaction Progress: Use analytical techniques like HPLC or LC-MS to monitor the consumption of starting materials and the appearance of both the desired product and any major side products. This can help diagnose the issue and optimize conditions.[6]
-
Key Parameters and Optimization
Data Presentation
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| Condition | pH | Catalyst | Relative Rate | Rationale |
| Optimal Uncatalyzed | 4.0 - 5.0 | None | +++ | Balances carbonyl protonation with aminooxy nucleophilicity.[6][7] |
| Neutral Uncatalyzed | 7.0 - 7.4 | None | - | Very slow due to low carbonyl electrophilicity and slow dehydration.[7] |
| Neutral Catalyzed | 7.0 - 7.4 | Aniline | ++ | Aniline forms a reactive Schiff base, accelerating the reaction.[4] |
| Optimal Catalyzed | 7.0 - 7.4 | mPDA / pPDA | +++++ | More efficient catalysts with higher solubility allow for significantly faster rates.[8][10] |
Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Relative Efficiency | Key Advantages |
| Aniline | 10 - 100 mM | Baseline | Well-established, readily available. |
| p-Phenylenediamine (pPDA) | 2 - 10 mM | ~19x vs Aniline | Highly effective even at low concentrations.[10] |
| m-Phenylenediamine (mPDA) | 100 - 750 mM | ~15x vs Aniline | High aqueous solubility allows for use at high concentrations, leading to massive rate acceleration.[8][9] |
Visualization of Mechanism and Troubleshooting
Oxime Ligation Mechanism
Caption: Uncatalyzed vs. Aniline-Catalyzed Oxime Ligation Pathways.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for (3-Aminopropyl)(methoxy)amine Bioconjugation
Welcome to the technical support center for optimizing bioconjugation reactions involving (3-Aminopropyl)(methoxy)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in achieving high-yield, specific, and reproducible conjugations. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experiments with confidence.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding pH and its influence on the components of your bioconjugation reaction.
Q1: Why is pH the most critical parameter in my amine-reactive conjugation?
The success of your conjugation hinges on a delicate balance between two competing reactions, both of which are governed by pH:
-
The Desired Reaction (Aminolysis): The primary amine of (3-Aminopropyl)(methoxy)amine acts as a nucleophile, attacking the reactive ester (e.g., an N-hydroxysuccinimide or NHS-ester) to form a stable amide bond.[1][2] For the amine to be nucleophilic, it must be in its deprotonated, uncharged state (-NH2).
-
The Competing Reaction (Hydrolysis): Water molecules can also attack the reactive ester, causing it to hydrolyze.[3] This renders the ester inactive and unable to react with your amine, thereby reducing your conjugation efficiency.[1]
The pH of your reaction buffer directly controls the rates of both processes. At a low pH, the amine is protonated (-NH3+), making it a poor nucleophile and slowing down or preventing the reaction.[1][4] As the pH increases, the amine becomes deprotonated, increasing its reactivity. However, the rate of hydrolysis also increases significantly at higher pH levels.[3][5][6] Therefore, the optimal pH is a compromise that maximizes the rate of aminolysis while minimizing the rate of hydrolysis.[1]
Q2: What is the pKa of (3-Aminopropyl)(methoxy)amine, and why does it matter?
The pKa is the pH at which 50% of the amine groups are protonated (-NH3+) and 50% are deprotonated (-NH2). The predicted pKa for the primary amine in (3-Aminopropyl)(methoxy)amine is approximately 9.73.[7]
This value is crucial because the Henderson-Hasselbalch equation dictates that to have a significant population of the reactive, deprotonated amine, the reaction pH should be near or slightly below the pKa. However, as explained in Q1, a pH this high would lead to rapid hydrolysis of most common amine-reactive crosslinkers. This is why the recommended pH range for NHS-ester conjugations is typically between 7.2 and 8.5, a range that balances amine deprotonation with ester stability.[3]
Q3: How does pH affect the stability of my NHS-ester crosslinker?
The stability of an NHS-ester is inversely proportional to the pH. As the pH increases, the concentration of hydroxide ions (OH-), a potent nucleophile, also increases, leading to a faster rate of hydrolysis. This competition with the desired amine reaction is one of the primary sources of low conjugation yield.[3][5]
The half-life of an NHS-ester demonstrates this relationship clearly:
This underscores the importance of precise pH control and preparing your NHS-ester solution immediately before use.[8][9]
Q4: Which buffers should I use, and which should I avoid?
The choice of buffer is critical. The ideal buffer must not contain any competing nucleophiles.
-
Recommended Buffers: Non-amine-containing buffers are essential. Commonly used systems include:
-
Buffers to Avoid: Buffers containing primary amines are incompatible as they will directly compete with your (3-Aminopropyl)(methoxy)amine for reaction with the NHS-ester.[3][8] This includes:
If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis, diafiltration, or a desalting column is mandatory before starting the conjugation.[9][13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during bioconjugation.
Issue 1: Low or No Conjugation Yield
This is the most common issue and can stem from several factors related to pH and reaction conditions.
Possible Cause 1: Suboptimal Reaction pH The pH of the reaction mixture is outside the optimal range, leading to either an unreactive (protonated) amine or a hydrolyzed (inactive) ester.
-
Troubleshooting Protocol:
-
Verify pH: Use a calibrated pH meter to measure the pH of your final reaction mixture after all components, including your biomolecule solution, have been added. High concentrations of proteins can sometimes alter the buffer's pH.[15]
-
pH Screening: Perform small-scale analytical reactions across a pH range (e.g., 7.2, 7.5, 8.0, 8.3, 8.5) to determine the empirical optimum for your specific system.
-
Use Concentrated Buffer: The release of N-hydroxysuccinimide during the reaction is acidic and can lower the pH of poorly buffered solutions.[8] Using a higher concentration buffer (e.g., 100-200 mM) can help maintain a stable pH throughout the reaction.[15]
-
Possible Cause 2: NHS-Ester Hydrolysis The reactive ester was hydrolyzed before it had a chance to react with the amine.
-
Troubleshooting Protocol:
-
Prepare Reagents Fresh: Always dissolve your NHS-ester reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[1][4][8]
-
Control Temperature: To slow the rate of hydrolysis, consider performing the reaction at a lower temperature (e.g., 4°C), but be prepared to increase the reaction time to compensate for the slower aminolysis rate.[8][15]
-
Increase Reactant Concentration: The desired bimolecular conjugation reaction is favored over the unimolecular hydrolysis reaction at higher concentrations of reactants.[16][] If possible, increase the concentration of your biomolecule and/or the molar excess of the crosslinker.
-
Possible Cause 3: Incompatible Buffer Components The presence of competing nucleophiles in your buffer system is scavenging the NHS-ester.
-
Troubleshooting Protocol:
Data Summary Table: pH and Buffer Selection
| pH Range | Recommended Buffers | pKa (25°C) | Key Considerations |
| 5.8 - 7.2 | Bis-Tris, MES, PIPES | 6.50, 6.10, 6.76 | Generally too low for efficient amine reaction, but may be used for specific applications requiring N-terminal selectivity. |
| 7.2 - 8.5 | Phosphate (PBS), HEPES, Borate | 7.20, 7.48, 9.23 | Optimal range for balancing amine reactivity and NHS-ester stability.[1][3] A pH of 8.3-8.5 is often ideal.[4] |
| 8.5 - 10.0 | Borate, Carbonate, CHES | 9.23, 10.33, 9.50 | High risk of rapid NHS-ester hydrolysis.[3][6] Reaction times must be very short. Use with caution. |
Data compiled from various sources.[10][11][12][18]
Issue 2: Protein Aggregation and Loss of Function
Changes in pH or the conjugation event itself can sometimes lead to protein instability.
Possible Cause: pH-Induced Denaturation or Conformational Change The optimal pH for conjugation may not be the optimal pH for your protein's stability.
-
Troubleshooting Protocol:
-
Operate at a Lower pH: If stability is an issue, try performing the conjugation at a lower pH (e.g., 7.2 - 7.5) and extend the reaction time.[1] The reaction will be slower, but it may preserve the protein's structure and function.
-
Include Excipients: Consider adding stabilizing excipients to your reaction mixture, such as arginine or polysorbates, which can help prevent aggregation.[13]
-
Use Hydrophilic Linkers: If the crosslinker itself is causing insolubility, switch to a linker containing a hydrophilic spacer, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate.[13]
-
Visual Workflows and Mechanisms
The pH-Reactivity Balance
This diagram illustrates the fundamental trade-off in amine-reactive conjugations. The optimal pH window lies where amine nucleophilicity is sufficiently high and ester hydrolysis is acceptably low.
Caption: Relationship between pH, amine state, and ester stability.
Experimental Workflow: pH Optimization
This workflow provides a systematic, step-by-step approach to identifying the optimal pH for your specific bioconjugation reaction.
Caption: Step-by-step workflow for empirical pH optimization.
Troubleshooting Decision Tree
When faced with a failed or low-yield reaction, this decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting low conjugation yield.
References
-
Bioconjugation Chemistry: Challenges and Solutions. (2022, December 1). kbDNA. Retrieved from [Link]
-
Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012, April 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Troubleshooting Guides. (2024, November 7). Creative Biolabs. Retrieved from [Link]
-
What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences. Retrieved from [Link]
-
Buffer pH table. (n.d.). BioDynamics Laboratory Inc. Retrieved from [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Biological Buffers. (n.d.). Applichem. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers. (2007, April 20). Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]
-
3-Methoxypropylamine. (n.d.). PubChem. Retrieved from [Link]
-
1-Propanamine, 3-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 3-Methoxypropylamine manufacturers and suppliers in india [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dalochem.com [dalochem.com]
- 11. biodynamics.co.jp [biodynamics.co.jp]
- 12. Buffer Reference Center [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 18. Biological Buffers [staff.ustc.edu.cn]
Preventing side reactions during (3-Aminopropyl)(methoxy)amine crosslinking
A Guide to Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for (3-Aminopropyl)(methoxy)amine crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (3-Aminopropyl)(methoxy)amine in crosslinking?
(3-Aminopropyl)(methoxy)amine is a primary amine-containing molecule. It is often used in bioconjugation as a "quenching" agent to block excess reactive groups, such as N-hydroxysuccinimide (NHS) esters, that are designed to react with primary amines.[1][2] It can also be used to introduce a primary amine onto a molecule or surface for subsequent conjugation reactions.
Q2: I'm seeing low yield in my conjugation reaction. What are the likely causes?
Low coupling yield is a common issue and can be attributed to several factors:
-
Hydrolysis of Reactive Intermediates : If you are using a carbodiimide like EDC to activate a carboxyl group, the resulting O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze.[2][3] The addition of NHS creates a more stable NHS-ester, but this is also susceptible to hydrolysis, especially at higher pH.[4][5][6]
-
Suboptimal pH : The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of an NHS-ester with a primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[6][7] Using a pH outside of these optimal ranges for each step can significantly reduce yield.
-
Poor Reagent Quality : EDC and NHS are sensitive to moisture and can lose activity over time.[1][8] It is crucial to use fresh reagents and store them properly in a desiccator at -20°C.[1]
-
Presence of Competing Nucleophiles : Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-ester, effectively quenching the reaction.[1]
Q3: My protein is aggregating and precipitating during the reaction. What can I do?
Protein aggregation can occur if the reaction pH is too close to the isoelectric point (pI) of the protein.[7] At its pI, a protein has a net charge of zero, which reduces repulsion between molecules and increases the likelihood of aggregation. To mitigate this, ensure your reaction buffer pH is at least 1-2 units away from the pI of your protein.[7]
Q4: What are the most common side reactions and how can I minimize them?
The most prevalent side reactions in EDC/NHS chemistry involving amine-containing molecules are:
-
Hydrolysis : As mentioned, both the O-acylisourea and NHS-ester intermediates can be hydrolyzed by water. This regenerates the original carboxyl group and renders the crosslinker inactive.[3] To minimize hydrolysis, work quickly, use fresh reagents, and perform the reaction at the optimal pH for each step.[6]
-
Formation of N-acylurea : The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards amines.[9] This side reaction is more common in the absence of a nucleophile (like NHS or an amine) and can be minimized by using NHS to create a more stable intermediate.[10]
-
Intra- and Inter-molecular Crosslinking of the Target Molecule : If your target molecule contains both carboxyl and amine groups, EDC can mediate unwanted self-conjugation.[11] A two-step protocol, where the carboxyl-containing molecule is activated first, followed by removal of excess EDC and NHS before adding the amine-containing molecule, can prevent this.[1][11]
Q5: How can I confirm that my crosslinking reaction was successful?
Several analytical techniques can be used to verify the success of your conjugation:
-
HPLC (High-Performance Liquid Chromatography) : HPLC can be used to separate the conjugated product from the starting materials and byproducts.[12] By comparing the chromatograms of the reaction mixture with those of the starting materials, you can identify the formation of a new peak corresponding to the conjugate.
-
Mass Spectrometry (MS) : Mass spectrometry can provide direct evidence of conjugation by determining the molecular weight of the product.[13] An increase in mass corresponding to the addition of the crosslinker and the other molecule confirms the reaction.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : For protein conjugations, SDS-PAGE can be used to visualize the formation of a higher molecular weight product. A shift in the band corresponding to your protein indicates a successful conjugation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of EDC/NHS | Use fresh, high-quality EDC and NHS.[1] Prepare solutions immediately before use.[6] Minimize the time between activation and coupling steps.[6] |
| Suboptimal pH | For a two-step reaction, perform carboxyl activation at pH 4.5-6.0 (e.g., in MES buffer) and amine coupling at pH 7.2-8.5 (e.g., in PBS).[6][7] | |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[1] | |
| Protein Aggregation/Precipitation | Reaction pH is near the protein's pI | Adjust the buffer pH to be at least 1-2 units away from the pI of your protein.[7] |
| High concentration of reactants | Consider performing the reaction in a more dilute solution. | |
| Inconsistent Results | Reagent Instability | Store EDC and NHS desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1][14] |
| Variable Reaction Times/Temperatures | Standardize incubation times and temperatures for all experiments.[11] |
Experimental Protocols
Two-Step EDC/NHS Crosslinking Protocol
This protocol is designed to minimize self-conjugation of a molecule containing both carboxyl and amine groups.[11]
Materials:
-
Carboxyl-containing molecule (Molecule A)
-
Amine-containing molecule (e.g., (3-Aminopropyl)(methoxy)amine) (Molecule B)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[7]
-
Coupling Buffer: PBS, pH 7.2-7.5[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine[1][3]
-
Desalting column
Procedure:
-
Activation of Molecule A:
-
Removal of Excess Reagents:
-
Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[1]
-
-
Coupling to Molecule B:
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove unreacted molecules and byproducts.[6]
-
Reaction Mechanisms and Visualizations
The Chemistry of EDC/NHS Crosslinking
The reaction proceeds in two main steps:
-
Activation of a Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][15]
-
Formation of a Stable Amide Bond: This intermediate can then react with a primary amine to form a stable amide bond.[3] To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS-ester.[2][3]
Caption: A logical workflow for troubleshooting common crosslinking issues.
References
-
ACS Publications. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin | Molecular Pharmaceutics. Available at: [Link]
-
Wikipedia. Carbodiimide. Available at: [Link]
-
PMC. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Available at: [Link]
-
RSC Publishing. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Available at: [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available at: [Link]
-
ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available at: [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
Echo Biosystems. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Creative Biolabs. Chemical Reactivity of Crosslinkers. Available at: [Link]
-
PMC. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Available at: [Link]
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The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. Available at: [Link]
-
ACS Publications. Bioconjugate Chemistry Journal. Available at: [Link]
-
PubMed. Determination of Cross-Linking Residues in a Pharmaceutical Polymer by Liquid Chromatography-High Resolution Full Scan Mass Spectrometry. Available at: [Link]
-
ACS Publications. Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS | Analytical Chemistry. Available at: [Link]
-
ResearchGate. EDC-NHS coupling not working?. Available at: [Link]
-
ResearchGate. The reaction between 3-aminopropyl(trimethoxy). Available at: [Link]
- Google Patents. KR102527095B1 - Method for measuring the crosslink rate in the compositon including crosslinked hyaluronic acid.
-
PMC. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Available at: [Link]
-
PubChem. Methoxyisopropylamine | C4H11NO | CID 123458. Available at: [Link]
-
PLOS One. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. Available at: [Link]
-
Ataman Kimya. 3-METHOXYPROPYLAMINE. Available at: [Link]
-
ACS Publications. Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. Available at: [Link]
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- 15. benchchem.com [benchchem.com]
Improving reaction kinetics of (3-Aminopropyl)(methoxy)amine with aldehydes
Technical Support Center: Optimizing (3-Aminopropyl)(methoxy)amine Conjugation Kinetics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (3-Aminopropyl)(methoxy)amine —a versatile bifunctional linker containing both a primary alkyl amine and a methoxyamine group. Because this molecule is frequently used to bridge aldehyde-bearing biomolecules with other targets, controlling the kinetics and chemoselectivity of the aldehyde condensation reaction is a critical experimental hurdle.
Mechanistic Insight: The Causality of Chemoselectivity and Kinetics
When reacting (3-Aminopropyl)(methoxy)amine with an aldehyde, you are faced with two competing nucleophiles:
-
The Primary Amine (3-aminopropyl group): Forms an unstable, reversible imine (Schiff base). It has a high (~9–10) and is mostly protonated (non-nucleophilic) at physiological pH.
-
The Methoxyamine Group: Forms a highly stable linkage. Due to the repulsion between the adjacent lone pairs on the nitrogen and oxygen (the "alpha-effect"), the HOMO energy is raised, making it exceptionally nucleophilic even at lower pH values where its (~4.5–5.0) allows it to remain unprotonated[1].
The Kinetic Bottleneck: Uncatalyzed condensation between an alkoxyamine and an aldehyde is optimal at pH 4.0–5.0 because the aldehyde carbonyl must be protonated to become sufficiently electrophilic[1][2]. However, at neutral pH (pH 7.0)—which is often required for the stability of sensitive biomolecules—the reaction can take days[2]. To solve this, we employ nucleophilic catalysis .
Nucleophilic catalysis of aldehyde conjugation forming a highly reactive Schiff base intermediate.
Troubleshooting Guides & FAQs
Q1: Why is the reaction between (3-Aminopropyl)(methoxy)amine and my aldehyde so slow at physiological pH (pH 7.4)? A1: At pH 7.4, the aldehyde carbonyl is not sufficiently protonated to act as a strong electrophile, leading to drastically reduced reaction rates[2]. To resolve this without dropping the pH, you must introduce a nucleophilic catalyst such as aniline, p-phenylenediamine (pPDA), or m-phenylenediamine (mPDA)[2][3]. These catalysts rapidly attack the unprotonated aldehyde to form a protonated Schiff base intermediate, which is highly susceptible to subsequent attack by the methoxyamine group[1].
Q2: Which catalyst should I choose to maximize the reaction rate? A2: Your choice depends on the pH and the nature of your substrate:
-
Aniline: The historical standard, but it suffers from slow kinetics at neutral pH[2][3].
-
p-Phenylenediamine (pPDA): Highly effective at pH 7.0, achieving up to a 120-fold rate acceleration compared to uncatalyzed reactions, and 19-fold faster than aniline[2]. However, pPDA has two free amines and can occasionally induce unexpected dimerization with certain substrates (e.g., D-glucose)[4][5].
-
m-Phenylenediamine (mPDA): An excellent alternative that is up to 15 times more efficient than aniline[3]. It boasts superior aqueous solubility, making it ideal for high-concentration kinetic pushes without the severe dimerization risks of pPDA[3].
Q3: How do I ensure chemoselectivity so that only the methoxyamine reacts, leaving the 3-aminopropyl group free for downstream conjugation? A3: Chemoselectivity is entirely governed by pH control. By buffering your reaction strictly between pH 5.0 and 7.0, the primary alkyl amine ( ~9.5) remains fully protonated ( ) and inert. Meanwhile, the methoxyamine ( ~4.5) remains partially unprotonated and highly reactive due to the alpha-effect[1]. Never exceed pH 8.0 during this step, or you risk cross-linking and oligomerization.
Q4: My aldehyde substrate is highly sterically hindered. How can I push the reaction forward? A4: Steric bulk near the carbonyl severely impedes the initial nucleophilic attack[1]. To overcome this:
-
Switch to mPDA: It is highly effective for sterically hindered carbonyls (like ketones)[1][3].
-
Increase Temperature: Gently raise the reaction temperature to 37°C, provided your biomolecule is thermally stable[1].
-
Concentration: Push the catalyst concentration to 50 mM (if using mPDA) or 100 mM (if using aniline) to drive the equilibrium toward the Schiff base intermediate[3][6].
Quantitative Data: Catalyst Performance Comparison
The following table summarizes the kinetic advantages of various catalytic systems to help you select the optimal conditions for your bioconjugation workflow.
| Catalyst System | Optimal pH Range | Relative Rate Acceleration (vs. Uncatalyzed at pH 7) | Typical Working Concentration | Key Advantage / Limitation |
| None (Uncatalyzed) | 4.0 – 5.0[2] | 1x (Baseline) | N/A | Extremely slow at neutral pH; requires acidic conditions[1][2]. |
| Aniline | 4.5 – 6.0[2] | ~40x | 10 – 100 mM[3][6] | Standard benchmark; easily removed, but less effective at pH 7.0[2][6]. |
| p-Phenylenediamine (pPDA) | 6.0 – 7.0[2] | ~120x[2] | 2 – 10 mM[2] | Extremely fast at neutral pH; carries a risk of substrate dimerization[4][5]. |
| m-Phenylenediamine (mPDA) | 6.0 – 7.0[3] | ~150x[3] | 10 – 50 mM[3] | High aqueous solubility; excellent for hindered aldehydes and ketones[1][3]. |
Standard Operating Procedure (SOP): Catalyzed Conjugation Workflow
This protocol outlines a self-validating system for the rapid conjugation of (3-Aminopropyl)(methoxy)amine to an aldehyde-bearing biomolecule using mPDA as a catalyst.
Reagents Required:
-
(3-Aminopropyl)(methoxy)amine dihydrochloride (Target Linker)
-
Aldehyde-bearing substrate
-
m-Phenylenediamine (mPDA) (Nucleophilic Catalyst)
-
100 mM Sodium Phosphate Buffer (pH 6.5)
Step-by-Step Methodology:
-
Buffer & Catalyst Preparation: Dissolve mPDA in the 100 mM Sodium Phosphate Buffer (pH 6.5) to achieve a final catalyst concentration of 50 mM. Note: mPDA is highly water-soluble, preventing precipitation issues common with other anilines[3].
-
Substrate Activation: Add the aldehyde-bearing biomolecule to the catalyst buffer. Allow the mixture to incubate for 5–10 minutes at room temperature. This pre-incubation allows the rapid, reversible formation of the highly electrophilic protonated Schiff base[1].
-
Linker Addition: Add (3-Aminopropyl)(methoxy)amine to the reaction mixture at a 5-fold molar excess relative to the aldehyde.
-
Incubation: Incubate the reaction at room temperature (20–25°C) for 30 to 60 minutes.
-
Reaction Quenching & Verification (Self-Validation): Quench the reaction by diluting it or adjusting the pH depending on your downstream application. Immediately take a small aliquot for RP-HPLC or LC-MS analysis. You should observe the disappearance of the aldehyde peak and the emergence of the stable conjugate mass.
-
Purification: Remove the mPDA catalyst and unreacted linker via Size Exclusion Chromatography (SEC) or preparative RP-HPLC.
Step-by-step experimental workflow for catalyzed bioconjugation and kinetic reaction analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Overcoming Solubility Challenges with (3-Aminopropyl)(methoxy)amine Dihydrochloride
Welcome to the technical support center for (3-Aminopropyl)(methoxy)amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues that may arise during your experiments. This guide will delve into the chemical principles governing its solubility and offer practical, step-by-step protocols to ensure successful dissolution and application.
Understanding the Challenge: The Nature of Amine Dihydrochlorides
(3-Aminopropyl)(methoxy)amine dihydrochloride is a versatile molecule used in various applications, including the synthesis of functional polymers and as a linker in bioconjugation.[1][2] Its structure contains two amine groups, which are protonated to form a dihydrochloride salt. This salt form generally enhances water solubility compared to the free base. However, the solubility is highly dependent on the pH of the solution.[3][4] Like many amine hydrochlorides, it is an acidic salt, meaning it will be more soluble in basic (higher pH) solutions and less soluble in acidic (lower pH) solutions.[3]
The primary challenge arises from the equilibrium between the protonated (soluble) and deprotonated (less soluble free base) forms of the amine groups. At a pH below the pKa of the amine groups, the equilibrium favors the protonated, more soluble form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the uncharged free base, which can lead to precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with (3-Aminopropyl)(methoxy)amine dihydrochloride.
Q1: My (3-Aminopropyl)(methoxy)amine dihydrochloride is not dissolving in water at my desired concentration. What should I do?
A1: This is a common issue and is often related to the pH of your water. Deionized water can have a slightly acidic pH due to dissolved CO2.
Root Cause Analysis: As an amine dihydrochloride, the compound is already in its acidic salt form. Dissolving it in neutral or slightly acidic water can suppress the dissolution equilibrium, especially at higher concentrations.
Troubleshooting Protocol:
-
Measure the pH of your solution. This will give you a baseline.
-
Slightly basify the solution. While stirring, add a small amount of a dilute base, such as 0.1 M NaOH, dropwise. Monitor the pH and observe the solubility. You should see an increase in solubility as the pH rises.
-
Target a pH. For initial dissolution, aiming for a pH between 8 and 10 is often effective. Be cautious not to make the solution too basic, as this could potentially lead to the degradation of other components in your experiment.
Q2: I need to dissolve (3-Aminopropyl)(methoxy)amine dihydrochloride in a buffer, but it's precipitating. Why is this happening and how can I fix it?
A2: Buffer choice is critical. Precipitation in a buffer is typically due to an inappropriate pH or an incompatibility with the buffer components.
Root Cause Analysis: If you are using a buffer with a pH that is too low (acidic), it will decrease the solubility of the acidic salt.[3] Additionally, some buffer salts, like phosphates, can sometimes interact with amine salts, leading to precipitation.
Troubleshooting Protocol:
-
Check the buffer pH. Ensure the pH of your chosen buffer is suitable for dissolving an acidic salt. A buffer with a pH in the basic range (e.g., Tris-HCl, Borate) is generally a better choice.[5]
-
Consider a different buffer system. If you suspect buffer component incompatibility, switch to an alternative buffer. Good options include Borate, HEPES, or Carbonate-Bicarbonate buffers, depending on the required pH for your downstream application.[5]
-
Incremental Addition. Instead of adding the solid compound directly to the buffer, try dissolving it in a small amount of slightly basic water first and then adding this stock solution to your buffer. This can help prevent localized high concentrations that may lead to precipitation.
Q3: Can I use organic solvents to dissolve (3-Aminopropyl)(methoxy)amine dihydrochloride?
A3: Yes, in some cases, organic solvents can be used, but solubility will vary.
Solubility in Organic Solvents: While primarily water-soluble, some polar organic solvents can be effective.
| Solvent | Expected Solubility | Notes |
| Methanol, Ethanol | Generally soluble.[6] | These protic solvents can solvate the hydrochloride salt. |
| Dimethyl Sulfoxide (DMSO) | Generally soluble. | A good aprotic polar solvent for many organic salts. |
| N,N-Dimethylformamide (DMF) | Generally soluble. | Another suitable aprotic polar solvent. |
| Acetonitrile | Lower solubility. | Less polar than the other solvents listed. |
| Dichloromethane, Chloroform | Insoluble. | Non-polar solvents are not suitable. |
| Hexane, Toluene | Insoluble. | Non-polar solvents are not suitable. |
Experimental Workflow: Preparing a Stock Solution in an Organic Solvent
Caption: Workflow for preparing an organic stock solution.
Important Consideration: When diluting an organic stock solution into an aqueous buffer, be mindful of the final concentration of the organic solvent, as it may impact your experiment, especially in biological assays.
Q4: My solution of (3-Aminopropyl)(methoxy)amine dihydrochloride is clear at first but becomes cloudy over time. What is causing this instability?
A4: This is likely due to a change in pH or slow equilibration to the less soluble free base form.
Root Cause Analysis:
-
pH Shift: The pH of your solution may be drifting over time, especially if it is unbuffered. Absorption of atmospheric CO2 can lower the pH of aqueous solutions.
-
Hydrolysis: While the methoxyamine group is generally stable, prolonged storage in solution, especially at extreme pH values, could potentially lead to hydrolysis.[7] However, pH-driven precipitation is a more common cause.
Troubleshooting Protocol:
-
Use a Buffered Solution: Always prepare and store your solutions in a suitable buffer to maintain a stable pH.
-
Prepare Fresh Solutions: It is best practice to prepare solutions of (3-Aminopropyl)(methoxy)amine dihydrochloride fresh for each experiment to avoid potential stability issues.
-
Store Properly: If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider aliquoting and freezing at -20°C or below, but be aware that freeze-thaw cycles can also affect stability.
Advanced Troubleshooting: A Decision-Making Guide
For more complex solubility issues, the following decision tree can guide your troubleshooting process.
Caption: A decision-making diagram for troubleshooting solubility.
By systematically addressing the factors of pH, solvent choice, and concentration, you can effectively overcome the solubility challenges associated with (3-Aminopropyl)(methoxy)amine dihydrochloride and ensure the success of your experiments.
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Vertex AI Search, based on Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link].
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Technical Support Center: Purification of (3-Aminopropyl)(methoxy)amine Conjugated Proteins
Welcome to the technical support center for the purification of proteins conjugated with (3-Aminopropyl)(methoxy)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these modified proteins. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your purification workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of (3-Aminopropyl)(methoxy)amine conjugated proteins.
Q1: What is the primary challenge in purifying (3-Aminopropyl)(methoxy)amine conjugated proteins?
The primary challenge lies in the heterogeneity of the conjugation reaction. The (3-Aminopropyl)(methoxy)amine linker can react with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] This can result in a mixture of protein species with varying numbers of conjugated linkers, leading to differences in overall charge, hydrophobicity, and size. Separating the desired conjugated protein from unconjugated protein and reaction byproducts requires optimized purification strategies.
Q2: Which chromatography technique is most suitable for the initial capture of my conjugated protein?
The choice of the initial capture step depends on the properties of your target protein and the nature of the impurities. A common three-phase purification strategy involves capture, intermediate purification, and polishing.[3]
-
Affinity Chromatography (AC): If your protein has a specific affinity tag (e.g., polyhistidine-tag, GST-tag), AC is the most effective initial capture method due to its high selectivity.[][5][6] This will efficiently separate the protein (both conjugated and unconjugated) from the bulk of cellular proteins and reaction components.[7]
-
Ion-Exchange Chromatography (IEX): If your protein does not have an affinity tag, IEX is a powerful alternative.[8][9] The conjugation of (3-Aminopropyl)(methoxy)amine will alter the protein's isoelectric point (pI).[9][10] You will need to determine the pI of your conjugated protein to select the appropriate type of IEX resin (anion or cation exchange) and optimize the buffer pH for binding.[10][11]
Q3: How can I separate conjugated from unconjugated protein?
Separating conjugated from unconjugated protein is a critical step. Several chromatography techniques can be employed, often in combination:
-
Ion-Exchange Chromatography (IEX): Since the (3-Aminopropyl)(methoxy)amine linker introduces additional primary amine groups, the conjugated protein will have a different net charge compared to the unconjugated protein at a given pH.[8][9] This difference in charge can be exploited for separation using a salt or pH gradient.[12]
-
Hydrophobic Interaction Chromatography (HIC): The methoxy group in the linker can increase the surface hydrophobicity of the protein.[13][14][15] HIC separates proteins based on differences in their surface hydrophobicity and is performed under non-denaturing conditions, which is advantageous for maintaining protein structure and function.[13][16][17] Proteins are bound to the HIC resin in a high-salt buffer and eluted by decreasing the salt concentration.[15][17]
-
Size Exclusion Chromatography (SEC): While SEC primarily separates molecules based on size, it can be useful for removing small molecule reagents and byproducts from the reaction mixture.[18][19][20] However, it may not effectively resolve unconjugated protein from singly conjugated species due to the small size difference. SEC is more effective at separating aggregates or multimers that may have formed.[21][22]
Q4: My conjugated protein is precipitating during purification. What can I do?
Protein precipitation during purification can be caused by several factors, including buffer conditions, protein concentration, and changes in protein stability upon conjugation.
-
Optimize Buffer Conditions: Screen different buffer systems, pH values, and salt concentrations. The addition of excipients such as glycerol (up to 20%), non-ionic detergents (e.g., Tween-20 up to 2%), or arginine can improve solubility.[23]
-
Work at Lower Temperatures: Performing purification steps at 4°C can help maintain protein stability and reduce the risk of degradation and aggregation.[24][25]
-
Reduce Protein Concentration: High protein concentrations can promote aggregation. If possible, work with more dilute protein solutions or perform a step-wise elution to avoid high concentrations in the eluate.[23]
II. Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your purification workflow.
Problem 1: Low Yield of Conjugated Protein After Purification
| Possible Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | Before purification, confirm the success of the conjugation reaction using techniques like SDS-PAGE (which may show a slight shift in molecular weight) or mass spectrometry to determine the degree of labeling. |
| Loss of Protein During Wash Steps | If using affinity or ion-exchange chromatography, your wash conditions might be too stringent, causing the target protein to elute prematurely.[26] Decrease the stringency of your wash steps by lowering the concentration of the eluting agent (e.g., imidazole for His-tagged proteins, salt for IEX) or adjusting the pH. |
| Protein Not Binding to the Column | For Affinity Chromatography: Ensure the affinity tag is accessible.[26][27] If the tag is buried within the protein's structure, you may need to perform the purification under denaturing conditions.[27] Also, verify that your buffers do not contain components that interfere with binding (e.g., chelating agents like EDTA for IMAC).[23] For Ion-Exchange Chromatography: The pH of your loading buffer is critical.[11] Ensure the pH is appropriately set to impart the correct charge on your protein for binding to the resin.[9][10] The ionic strength of your sample should also be low enough to allow for binding. |
| Precipitation of the Conjugated Protein | As discussed in the FAQs, optimize your buffer conditions to improve protein solubility.[23] Consider using a different purification technique that employs milder conditions, such as HIC.[13][16] |
Problem 2: Co-elution of Unconjugated Protein and Other Impurities
| Possible Cause | Troubleshooting Steps |
| Insufficient Resolution of the Chromatography Step | Optimize the elution gradient. For IEX and HIC, a shallower gradient will provide better resolution between species with small differences in charge or hydrophobicity.[8][10] For SEC, ensure you are using a column with the appropriate pore size for the molecular weight range of your protein.[18][19] |
| Nonspecific Binding of Contaminants | Increase the stringency of your wash steps. Add a moderate concentration of salt (e.g., up to 500 mM NaCl) or a non-ionic detergent to your wash buffers to disrupt weak, nonspecific interactions.[23] For IMAC, including a low concentration of imidazole (e.g., 10-20 mM) in the binding and wash buffers can reduce the binding of host cell proteins with histidine residues.[25] |
| Association of Contaminants with the Target Protein | Some impurities, like chaperones, may be associated with your target protein.[23] Try adding detergents or reducing agents to your lysis and wash buffers to disrupt these interactions.[23] |
| Overloading the Column | Overloading the column can lead to poor separation. Determine the binding capacity of your column for your specific protein and load an appropriate amount. |
III. Experimental Protocols & Workflows
Workflow for Purification of a His-tagged (3-Aminopropyl)(methoxy)amine Conjugated Protein
This workflow outlines a typical purification strategy for a His-tagged protein conjugated with (3-Aminopropyl)(methoxy)amine.
Caption: Purification workflow for a His-tagged conjugated protein.
Step-by-Step Protocol for Ion-Exchange Chromatography (IEX) Separation
-
Column Equilibration: Equilibrate the IEX column (e.g., a strong cation exchanger if the conjugate has a higher pI than the unconjugated protein) with a low-salt binding buffer (e.g., 20 mM MES, pH 6.0).
-
Sample Loading: Load the dialyzed sample from the IMAC elution onto the column.
-
Washing: Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer over 20 column volumes).
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugated protein.
IV. Data Presentation
Table 1: Recommended Starting Buffer Conditions for Different Chromatography Techniques
| Chromatography Technique | Binding Buffer | Elution Buffer | Key Considerations |
| IMAC (for His-tagged proteins) | 50 mM Sodium Phosphate, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0 | 50 mM Sodium Phosphate, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0 | Avoid chelating agents like EDTA. Optimize imidazole concentration to balance yield and purity.[6] |
| Ion-Exchange (IEX) | Low ionic strength buffer (e.g., 20-50 mM Tris or MES), pH adjusted based on protein pI | Binding buffer with a high concentration of salt (e.g., 1 M NaCl) or a different pH | The pH of the binding buffer should be chosen to maximize the charge difference between the conjugated and unconjugated protein.[9][10] |
| Hydrophobic Interaction (HIC) | High salt concentration (e.g., 1-2 M Ammonium Sulfate) in a buffer like 50 mM Sodium Phosphate, pH 7.0 | Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0) | The type and concentration of salt will influence binding and elution.[13][15] |
| Size Exclusion (SEC) | Buffer suitable for the final application (e.g., PBS) | Same as the binding/running buffer | This is a non-binding technique, so the mobile phase composition remains constant.[20][21] |
V. References
-
Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC C. Retrieved from
-
Currie, S. (2025, July 15). An Overview of Hydrophobic Interaction Chromatography. GoldBio. Retrieved from
-
BOC Sciences. (n.d.). Affinity Purification by Bioconjugation. Retrieved from
-
PubMed. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from
-
Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from
-
LCGC International. (2019, March 1). Hydrophobic Interaction Chromatography (HIC) of Proteins. Retrieved from
-
GoldBio. (2024, April 3). Antibody Purification with Affinity Chromatography. Retrieved from
-
Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Overview of Affinity Purification. Retrieved from
-
Navigo Proteins. (2024, November 25). Affinity Chromatography for Recombinant Protein Purification. Retrieved from
-
LCGC International. (2025, November 29). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from
-
Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from
-
Abcam. (n.d.). Size exclusion chromatography: Fundamentals and applications. Retrieved from
-
GoldBio. (2012, October 30). Troubleshooting: Purification of a Tagged Protein. Retrieved from
-
Agilent. (n.d.). A GUIDE TO SUCCESSFUL SEC. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from
-
ResearchGate. (2017, September 8). (PDF) Advances on Size Exclusion Chromatography and Applications on the Analysis of Protein Biopharmaceuticals and Protein Aggregates: A Mini Review. Retrieved from
-
Yaskawa. (n.d.). Purification of Proteins and Antibodies via Ion Exchange Chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from
-
Agilent. (n.d.). Ion-ExchangE chromatography for BIomolEculE analysIs. Retrieved from
-
GoldBio. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. Retrieved from
-
Van den Broeck, I., et al. (2023). Enhancing Selectivity of Protein Biopharmaceuticals in Ion Exchange Chromatography through Addition of Organic Modifiers. Molecules. Retrieved from
-
Google Patents. (2006, April 5). Protein purification - US6870034B2. Retrieved from
-
ResearchGate. (n.d.). Conjugation of primary amine groups in targeted proteomics | Request PDF. Retrieved from
-
ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. Retrieved from
-
GE Healthcare. (n.d.). Protein Purification Handbook. Retrieved from
-
Promega Corporation. (n.d.). An Introduction to Protein Purification Methods. Retrieved from
-
Figshare. (2008, June 18). Characterization of a Three-Component Coupling Reaction on Proteins by Isotopic Labeling and Nuclear Magnetic Resonance Spectroscopy. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Protein purification. Retrieved from
-
PubMed. (2024, September 4). Conjugation of primary amine groups in targeted proteomics. Retrieved from
-
Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine. Retrieved from
-
PubMed. (2016, May 3). Characterization of 3-Aminopropyl Oligosilsesquioxane. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conjugation of primary amine groups in targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sjsu.edu [sjsu.edu]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. agilent.com [agilent.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Anion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 12. Enhancing Selectivity of Protein Biopharmaceuticals in Ion Exchange Chromatography through Addition of Organic Modifiers [mdpi.com]
- 13. waters.com [waters.com]
- 14. goldbio.com [goldbio.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 20. agilent.com [agilent.com]
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- 23. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 24. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. goldbio.com [goldbio.com]
- 27. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
Aniline catalysis for accelerating (3-Aminopropyl)(methoxy)amine reactions
Welcome to the technical support center for aniline-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique catalytic properties of aniline for reactions involving amine substrates, such as the hypothetical (3-Aminopropyl)(methoxy)amine. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experiments, maximize yields, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during aniline-catalyzed reactions, particularly those analogous to imine formation. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My reaction shows low or no product yield. What are the likely causes and how can I fix this?
Answer: Low or zero yield in an aniline-catalyzed condensation reaction is a frequent issue stemming from several factors, primarily related to equilibrium and catalyst efficacy.
-
Cause A: Equilibrium Not Favoring Product. Reactions like imine formation are reversible and produce water as a byproduct.[1][2][3] According to Le Chatelier's principle, the accumulation of water can drive the reaction backward, hydrolyzing the product and reducing the yield.[1][2]
-
Solution 1: In-Situ Water Removal. The most effective strategy is to remove water as it forms. This can be achieved physically or chemically.
-
Dean-Stark Apparatus: For reactions tolerant of high temperatures, using a Dean-Stark trap with a solvent like toluene (which forms a low-boiling azeotrope with water) is highly effective at physically removing water from the system.[2][4][5]
-
Chemical Drying Agents: Add an activated dehydrating agent directly to the reaction mixture. Activated 4Å molecular sieves are an excellent choice for trapping water molecules.[2][4] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used.[2][3][5]
-
-
-
Cause B: Inactive or Insufficient Catalyst. Aniline functions as a nucleophilic catalyst, forming a more reactive Schiff base intermediate with the carbonyl compound, which is then attacked by the primary amine.[6] Its effectiveness can be hampered by impurities or insufficient loading.
-
Solution 2: Verify Catalyst Quality and Loading.
-
Purity: Ensure the aniline used is pure and free from oxidation, which is often indicated by a dark brown color.[7] If necessary, distill the aniline before use.[5]
-
Catalyst Loading: While typically used in catalytic amounts (e.g., 5-10 mol%), some systems may require higher concentrations.[6][8] Incrementally increase the catalyst loading while monitoring reaction progress. Excessively high loadings, however, can sometimes reduce efficiency.[9]
-
-
-
Cause C: Wet Reagents or Solvents. The presence of water from the start will inhibit the reaction.[2]
-
Solution 3: Ensure Anhydrous Conditions. Use properly dried solvents and ensure your starting materials, including the (3-Aminopropyl)(methoxy)amine substrate, are anhydrous.[2]
-
Question 2: The reaction is proceeding very slowly. How can I increase the rate?
Answer: A sluggish reaction rate is typically related to kinetics and can be addressed by adjusting temperature, concentration, or catalyst loading.
-
Cause A: Suboptimal Temperature. Many organic reactions have a significant activation energy.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can significantly increase the rate.[10] For example, refluxing in a solvent like toluene is a common condition for driving imine formation.[3][5] However, be mindful that excessively high temperatures can lead to side reactions or tar formation.[9][11]
-
-
Cause B: Insufficient Catalyst Loading. The reaction rate is often dependent on the catalyst concentration.
-
Solution 2: Optimize Catalyst Loading. If you started with a low loading (e.g., <5 mol%), try increasing it. A loading of 10 mol% is a common starting point for many aniline-catalyzed processes.[8]
-
-
Cause C: Low Reactant Concentration. The reaction may be slow if the reactants are too dilute.
Question 3: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
Answer: Side products in reactions involving aniline can arise from over-reaction, oxidation, or reactions at unintended sites.
-
Cause A: Over-Alkylation or C-Alkylation. In reactions involving alkylating agents, aniline's nitrogen can be dialkylated, or alkylation can occur on the aromatic ring.[7]
-
Cause B: Oxidation. Aniline and its derivatives are prone to oxidation, especially at high temperatures or when exposed to air, leading to colored impurities.[7]
-
Solution 2: Maintain an Inert Atmosphere. Purge the reaction vessel with an inert gas like nitrogen or argon and maintain it under a positive pressure throughout the experiment to exclude oxygen.[11]
-
-
Cause C: Reaction at the Wrong Amine. The substrate (3-Aminopropyl)(methoxy)amine contains both a primary and a secondary amine. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred reaction site. However, under forcing conditions, reaction at the secondary amine could occur.
-
Solution 3: Use Milder Conditions. Avoid excessively high temperatures or prolonged reaction times. Characterize your product thoroughly using techniques like NMR and Mass Spectrometry to confirm the structure and regioselectivity of the reaction.
-
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Equilibrium shifted by water | Use a Dean-Stark trap or add 4Å molecular sieves.[2][4] |
| Inactive/impure catalyst | Use freshly distilled aniline.[5] | |
| Slow Reaction | Insufficient temperature | Increase temperature incrementally (e.g., reflux in toluene).[10] |
| Low catalyst loading | Increase aniline loading to 10-20 mol%. | |
| Side Products | Oxidation of aniline/amine | Maintain a strict inert (N₂ or Ar) atmosphere.[7][11] |
| Over-reaction | Use an excess of the amine substrate; lower the temperature.[7] | |
| Reaction at wrong site | Use milder conditions; confirm product structure via NMR/MS. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of aniline catalysis in reactions with amines and carbonyls? A1: Aniline acts as a nucleophilic catalyst. The process generally involves two key stages. First, aniline reacts with the carbonyl compound (e.g., an aldehyde) to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive than the starting carbonyl.[6] The primary amine (in this case, (3-Aminopropyl)(methoxy)amine) then attacks this activated intermediate in a transimination step, displacing aniline and forming the final imine product.[6] Aniline is regenerated, completing the catalytic cycle.
Caption: Catalytic cycle of aniline in imine formation.
Q2: Why use aniline instead of a standard acid catalyst like p-toluenesulfonic acid (pTSA)? A2: While traditional acid catalysts like pTSA are effective, aniline offers advantages in certain contexts. It operates under milder, near-neutral pH conditions, which is beneficial for sensitive substrates that might degrade under strong acidic conditions.[13] Aniline's nucleophilic catalysis mechanism can offer a different and sometimes more efficient pathway to the desired product compared to simple Brønsted acid catalysis, which primarily works by protonating the carbonyl oxygen.[3][6]
Q3: What are the best solvents for this reaction? A3: The choice of solvent is critical. Aprotic solvents are generally preferred. Toluene is a very common choice, especially when using a Dean-Stark trap, because it forms an azeotrope with water.[3][4] Other suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[5][14] The key is to use a solvent that dissolves the reactants but does not interfere with the reaction.
Q4: How should I monitor the reaction's progress? A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[12] TLC is a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, GC or GC-MS can be used to determine the relative concentrations of components in the reaction mixture over time.
Q5: What are the primary safety concerns when working with aniline? A5: Aniline is toxic and can be absorbed through the skin. It is also an irritant and a suspected mutagen. Always handle aniline in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.
Section 3: General Experimental Protocol
This section provides a generalized, step-by-step protocol for conducting an aniline-catalyzed reaction between an aldehyde/ketone and (3-Aminopropyl)(methoxy)amine.
Objective: To synthesize the imine product from a carbonyl compound and (3-Aminopropyl)(methoxy)amine using aniline as a catalyst.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
(3-Aminopropyl)(methoxy)amine (1.0 - 1.2 eq)
-
Aniline (0.1 eq, freshly distilled)
-
Anhydrous Toluene
-
Activated 4Å Molecular Sieves
-
Round-bottom flask, condenser, and Dean-Stark trap (if applicable)
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction glassware (round-bottom flask, condenser). If using a Dean-Stark trap, fill the sidearm with toluene.[3] Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere: Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.[11]
-
Reagent Addition: To the flask, add anhydrous toluene, the carbonyl compound (1.0 eq), (3-Aminopropyl)(methoxy)amine (1.1 eq), and freshly distilled aniline (0.1 eq). If not using a Dean-Stark trap, add activated 4Å molecular sieves (a layer covering the bottom of the flask is sufficient).[2]
-
Reaction: Begin stirring and heat the mixture to reflux (~110 °C for toluene).
-
Monitoring: Follow the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC. The reaction is complete when the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter the mixture to remove them, washing with a small amount of solvent.[2]
-
Transfer the solution to a separatory funnel and wash with a saturated brine solution to remove any residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties. Note: If the imine product is sensitive to the acidic nature of silica gel, the silica can be neutralized by adding 1-2% triethylamine to the eluent.[12]
Caption: General workflow for aniline-catalyzed reactions.
References
- Vertex AI Search. (2021, October 10). ENHANCING ANILINE YIELD THROUGH RESPONSE SURFACE METHODOLOGY.
- Benchchem.
- Organic & Biomolecular Chemistry (RSC Publishing). (2021, August 5).
- PMC.
- ResearchGate. Optimization of the reaction conditions for aniline and hydroxylamine synthesis.
- Master Organic Chemistry. (2022, March 7).
- ResearchGate.
- ACS Publications.
- Benchchem.
- Royal Society of Chemistry. (2024, August 29).
- ResearchGate.
- ResearchGate.
- ResearchGate.
- OperaChem. (2024, October 21).
- ACS Publications.
- ResearchGate. (2015, January 26).
- Benchchem.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- Organic Chemistry Portal. (2007).
- YouTube. (2025, November 3).
- Journal of the American Chemical Society. (2026, January 20).
- ResearchGate. The optimization of aniline reaction conditions. Reproduced with....
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Benchchem.
- Benchchem. Application Notes and Protocols for the Synthesis of 4-(Iminomethyl)aniline.
- ResearchGate. (2015, September 14). When preparing imine from Aniline with Benzaldehyde, Acetophenone and Hexanone, I am straggling to obtain pure product. Can you please suggest one?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nickel-based perovskite-catalysed direct phenol-to-aniline liquid-phase transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03638G [pubs.rsc.org]
- 9. academicpublishers.org [academicpublishers.org]
- 10. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effective Monoallylation of Anilines Catalyzed by Supported KF [organic-chemistry.org]
Technical Support Center: Resolving HPLC Peak Broadening in Methoxyamine Conjugates
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of methoxyamine conjugates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly peak broadening, encountered during the characterization of these important biomolecules. By understanding the underlying principles and following systematic troubleshooting, you can significantly improve the quality and reliability of your chromatographic data.
Introduction to Methoxyamine Conjugates and HPLC Challenges
Methoxyamine is a crucial reagent used to cap reactive carbonyl groups in biomolecules, particularly in antibody-drug conjugates (ADCs), preventing unwanted side reactions and improving stability. The resulting methoxyamine conjugate, however, can present unique challenges during HPLC analysis. Peak broadening is a frequent and frustrating issue that can obscure impurities, affect quantitation, and lead to inaccurate characterization of critical quality attributes (CQAs) like the drug-to-antibody ratio (DAR).[1][2][3]
This guide provides a structured approach to diagnosing and resolving peak broadening, moving from common culprits to more complex, conjugate-specific issues.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you quickly identify and resolve the root cause of your peak broadening issues based on observable chromatographic symptoms.
Issue 1: All peaks in the chromatogram are broad.
If every peak, including your standards and the methoxyamine conjugate, exhibits broadening, the problem is likely systemic rather than specific to your analyte.
Initial Checks:
-
System Dead Volume: Excessive dead volume in the HPLC system is a common cause of uniform peak broadening.[4][5][6]
-
Column Health: A deteriorated or fouled column can lead to poor peak shape for all analytes.[5][8]
-
Detector Settings: An inappropriate data acquisition rate can artificially broaden peaks.[10]
-
Action: Ensure your detector's data acquisition rate is sufficient to capture the peak profile accurately. A good starting point is 10-20 data points across the peak. Increase the acquisition rate (e.g., from 1 Hz to 10 Hz) and observe the effect on peak width.[10]
-
Issue 2: Only the methoxyamine conjugate peak is broad, and it may be tailing.
This scenario points to a problem specific to the interaction of your conjugate with the column or mobile phase.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Methoxyamine conjugates, being modified proteins, can have exposed basic amino acid residues that interact with residual silanol groups on silica-based reversed-phase columns. This is a primary cause of peak tailing.[8][11]
-
Action:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is pH-dependent.[12][13] For basic analytes like proteins, lowering the mobile phase pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can protonate the basic residues and suppress interaction with silanols.[11] Conversely, for acidic analytes, increasing the pH can improve peak shape.[12] It's crucial to operate within the pH stability range of your column.[6][9]
-
Use of an Appropriate Buffer: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[14] Ensure your buffer concentration is adequate (typically 20-50 mM).
-
-
-
Heterogeneity of the Conjugate: The methoxyamination reaction itself might be incomplete or result in multiple conjugation species that are not fully resolved by the HPLC method, presenting as a broad peak.
-
Action:
-
Optimize the Methoxyamination Reaction: Review your conjugation protocol. Ensure sufficient reaction time and reagent concentration to drive the reaction to completion.
-
Improve Chromatographic Resolution: A longer column or a column with smaller particle size can enhance resolution.[15] Additionally, a shallower gradient can help separate closely eluting species.[4]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadening.[16][17]
Issue 3: Broad peaks with a shoulder or split peaks.
This often indicates the presence of multiple, closely eluting species or an issue with the sample solvent.
Troubleshooting Steps:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or broadening.[9][14][18]
-
Incomplete Reaction or Degradation: The shoulder or split peak could represent an unresolved impurity, such as unreacted starting material or a degradation product.
-
Action: Analyze the starting materials and a negative control (without methoxyamine) to identify potential interfering peaks. Consider using a higher resolution column or optimizing the gradient to separate these species.
-
-
On-Column Degradation: The acidic mobile phase or prolonged exposure to the stationary phase could be causing the conjugate to degrade during the analysis.
-
Action: Try a faster gradient or a shorter column to minimize the analysis time. Also, ensure the mobile phase is fresh and properly prepared.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing methoxyamine conjugates?
For large molecules like antibody-drug conjugates, reversed-phase columns with wide pores (e.g., 300 Å or larger) are recommended to prevent size exclusion effects and allow the molecule to interact with the stationary phase.[19][20][21] Columns with C4 or C8 bonded phases are often preferred over C18 as they are less hydrophobic and can provide better peak shape for large proteins.[22]
Q2: How does the choice of organic modifier in the mobile phase affect peak shape?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11] Acetonitrile generally has a stronger elution strength and can result in sharper peaks for proteins. However, the choice of solvent can also influence selectivity, so it is worth experimenting with both to achieve the best separation.
Q3: Can temperature affect the peak shape of my methoxyamine conjugate?
Yes, temperature can significantly impact peak shape. Increasing the column temperature can reduce mobile phase viscosity, improve mass transfer, and lead to sharper peaks.[10][16][19] However, be mindful of the thermal stability of your conjugate. A typical starting point is 40°C, but optimization may be required.
Q4: I've tried everything, and my peak is still broad. What else can I do?
If you have systematically addressed the common issues, consider the following:
-
Extra-column band broadening: This can occur in the tubing and connections of your HPLC system.[23] Ensure you are using a system with minimal extra-column volume, especially if you are using a high-efficiency column.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to remove any particulates that could clog the column.[9]
-
Method Optimization Software: Consider using method optimization software to systematically explore the effects of different parameters (e.g., gradient, temperature, pH) on your separation.[2]
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagram outlines a logical workflow for addressing peak broadening.
Sources
- 1. GoToStage.com [gotostage.com]
- 2. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 3. Optimising analytical strategies for ADC development | Article | Drug Target Review [drugtargetreview.com]
- 4. quora.com [quora.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. halocolumns.com [halocolumns.com]
- 10. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. veeprho.com [veeprho.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. chromatographyonline.com [chromatographyonline.com]
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- 21. agilent.com [agilent.com]
- 22. welch-us.com [welch-us.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Shelf-Life of (3-Aminopropyl)(methoxy)amine Stock Solutions
Welcome to the technical support center for (3-Aminopropyl)(methoxy)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on maintaining the stability and extending the shelf-life of your (3-Aminopropyl)(methoxy)amine stock solutions. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of (3-Aminopropyl)(methoxy)amine.
Q1: What is the recommended method for storing neat (3-Aminopropyl)(methoxy)amine?
A1: For optimal stability, neat (3-Aminopropyl)(methoxy)amine, which is a liquid, should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation. Therefore, it is crucial to keep the container tightly sealed.[1] For long-term storage, blanketing the container with an inert gas like nitrogen or argon can further prevent degradation.
Q2: What are the best solvents for preparing stock solutions of (3-Aminopropyl)(methoxy)amine?
A2: (3-Aminopropyl)(methoxy)amine is miscible with water and a variety of common organic solvents, including ethanol, methanol, toluene, acetone, and hexane.[2][3][4] The choice of solvent will depend on your specific application and desired stability. For aqueous applications, using high-purity, deionized water is recommended. For non-aqueous applications, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are good choices. When using ethers like tetrahydrofuran (THF) as a solvent, be aware that they can form peroxides over time, which can react with the amine. It is advisable to use ethers that contain a stabilizer like butylated hydroxytoluene (BHT).
Q3: What is the expected shelf-life of a (3-Aminopropyl)(methoxy)amine stock solution?
A3: The shelf-life of a (3-Aminopropyl)(methoxy)amine stock solution is highly dependent on the storage conditions, solvent, and concentration. Generally, solutions are less stable than the neat compound. When stored properly in a tightly sealed container at 2-8°C and protected from light, a well-prepared stock solution can be expected to be stable for several weeks to a few months. For critical applications, it is recommended to prepare fresh solutions or to periodically verify the concentration and purity of the stock solution.
Q4: Are there any known incompatibilities for (3-Aminopropyl)(methoxy)amine?
A4: Yes, (3-Aminopropyl)(methoxy)amine is incompatible with strong oxidizing agents, strong acids, and aldehydes.[1][5] Contact with these substances can lead to vigorous reactions and degradation of the amine. It is also advisable to avoid contact with certain metals, such as copper and zinc, which can catalyze degradation.[1]
II. Troubleshooting Guide
This section provides solutions to common problems you may encounter with your (3-Aminopropyl)(methoxy)amine stock solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the amine group. | 1. Minimize Air Exposure: Prepare and store solutions under an inert atmosphere (nitrogen or argon). 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Use High-Purity Solvents: Impurities in solvents can catalyze oxidation. 4. Consider Antioxidants: For less sensitive applications, the addition of a radical scavenger like BHT may be considered, but check for potential interference with your experiments. |
| Precipitation in Aqueous Solution | Formation of carbamate salts from the reaction with atmospheric carbon dioxide. | 1. Degas Water: Use boiled and cooled or sparged deionized water to minimize dissolved CO2. 2. Store Under Inert Gas: This prevents CO2 from the air from dissolving into the solution. 3. Adjust pH: Lowering the pH of the solution can sometimes redissolve the precipitate, but this may affect your experiment. |
| Precipitation in Organic Solvent | Low solubility at reduced temperatures or solvent evaporation. | 1. Check Solubility: Ensure the concentration of your stock solution is not close to the saturation point at your storage temperature. 2. Warm Solution: Gently warm the solution and sonicate to redissolve the precipitate before use. 3. Ensure Proper Sealing: Use high-quality septa and caps to prevent solvent evaporation. |
| Loss of Reactivity/Potency | Chemical degradation of the amine. | 1. Verify Purity: Use an analytical technique like HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: If degradation is confirmed, it is best to prepare a fresh stock solution. 3. Review Storage Conditions: Ensure the solution has been stored according to the recommendations (cool, dark, and under an inert atmosphere). |
| pH Shift in Solution | Absorption of atmospheric CO2 (acidic gas) or degradation to acidic byproducts. | 1. Monitor pH: Periodically check the pH of your stock solution. 2. Store Under Inert Gas: This is the most effective way to prevent CO2 absorption. 3. Buffer the Solution: If compatible with your application, using a suitable buffer can help maintain a stable pH. |
III. Protocols for Preparation and Stability Testing
A. Protocol for Preparing a Stock Solution
This protocol provides a general guideline for preparing a stable stock solution of (3-Aminopropyl)(methoxy)amine.
Materials:
-
(3-Aminopropyl)(methoxy)amine
-
High-purity solvent (e.g., anhydrous DMSO, 200-proof ethanol, or deionized water)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Solvent Preparation: If using an aqueous solution, degas the deionized water by boiling for 15-20 minutes and then allowing it to cool to room temperature under an inert gas stream.
-
Weighing: In a clean, dry vial, accurately weigh the desired amount of (3-Aminopropyl)(methoxy)amine.
-
Dissolution: Under a stream of inert gas, add the desired volume of the chosen solvent to the vial.
-
Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the amine is completely dissolved.
-
Inert Gas Blanket: Before final capping, flush the headspace of the vial with inert gas.
-
Storage: Store the stock solution at 2-8°C, protected from light.
B. Protocol for Accelerated Stability Study
This protocol allows for an estimation of the long-term stability of your stock solution.
Experimental Design:
-
Prepare a batch of your (3-Aminopropyl)(methoxy)amine stock solution according to the protocol above.
-
Aliquot the solution into several amber vials.
-
Store the vials at different temperatures:
-
Control: 2-8°C (recommended storage)
-
Accelerated: 25°C (room temperature) and 40°C.
-
-
At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from each temperature condition for analysis.
Analytical Method: A stability-indicating HPLC method is recommended to quantify the parent compound and detect any degradation products.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength or Mass Spectrometry (MS) for identification of degradation products.[6][7]
-
Analysis: At each time point, inject the samples and a freshly prepared standard of known concentration. Calculate the percentage of (3-Aminopropyl)(methoxy)amine remaining relative to the initial time point (T=0).
IV. Degradation Pathways
Understanding the potential degradation pathways of (3-Aminopropyl)(methoxy)amine is crucial for preventing its decomposition.
A. Oxidative Degradation
The primary amine group is susceptible to oxidation, which can be initiated by oxygen, light, or trace metal ions. The reaction can proceed through a radical mechanism, leading to a variety of degradation products.
-
N-Oxidation: The nitrogen atom can be oxidized to form a hydroxylamine or a nitroso derivative.[8]
-
Deamination: The carbon-nitrogen bond can be cleaved, leading to the formation of an aldehyde and ammonia.[8]
-
Ether Linkage Involvement: The presence of the ether linkage may influence the degradation pathway. The α-carbon to the ether oxygen can be a site for hydroxylation, which can lead to bond cleavage.[8]
Caption: Simplified Oxidative Degradation Pathway.
B. Thermal Degradation
At elevated temperatures, (3-Aminopropyl)(methoxy)amine can undergo thermal decomposition. Studies have shown that this can lead to the formation of organic acids.
-
Hydrolysis of the Ether Bond: At high temperatures, the ether bond can be hydrolyzed.
-
Bond Cleavage: Subsequent cleavage of C-N and/or C-C bonds can occur.
-
Formation of Organic Acids: The primary degradation products observed are formate and acetate.
Caption: Thermal Degradation Pathway.
V. References
-
Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]
-
Accelerated Stability Testing. (n.d.). Retrieved from [Link]
-
3-METHOXYPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
3-Methoxypropylamine. (n.d.). Retrieved from [Link]
-
MethoxyPropyl Amine. (n.d.). RXSOL. Retrieved from [Link]
-
3-METHOXYPROPYLAMINE, 99.5%. (n.d.). North Metal and Chemical Company. Retrieved from [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Spectroscopy. Retrieved from [Link]
-
METHOXYPROPYLAMINE (MOPA). (n.d.). Ataman Kimya. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. Retrieved from [Link]
-
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
Request PDF. (n.d.). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]
-
Waters. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]
-
Request PDF. (n.d.). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's Guide: (3-Aminopropyl)(methoxy)amine vs. Hydroxylamine for High-Efficiency Oxime Ligation
For researchers, scientists, and drug development professionals, the precise and stable covalent linking of molecules to biological entities is a cornerstone of innovation. In the intricate world of bioconjugation, oxime ligation has emerged as a particularly robust and versatile tool.[1] This guide provides an in-depth, objective comparison of the traditional reagent, hydroxylamine, with an advanced, bifunctional alkoxyamine derivative, (3-Aminopropyl)(methoxy)amine. We will delve into the causality behind experimental choices, supported by mechanistic insights and quantitative data, to help you select the optimal reagent for creating stable, high-fidelity bioconjugates.
The Foundation: Understanding Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[2] This reaction is prized in chemical biology for its bioorthogonality; the reactive partners do not cross-react with other functional groups typically found in biological systems.[3][4] The reaction proceeds via a two-step mechanism: a nucleophilic attack from the aminooxy nitrogen onto the carbonyl carbon to form a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product and water.[2]
Reagent Profiles: A Tale of Two Nucleophiles
The choice of the aminooxy-containing reagent is a critical determinant of the reaction's kinetics and the final product's stability.
-
Hydroxylamine (H₂N-OH): This is the simplest aminooxy compound. As the foundational reagent, it is cost-effective and serves as a baseline for oxime chemistry. The resulting product is a standard oxime (R₂C=N-OH).
-
(3-Aminopropyl)(methoxy)amine (H₂N-O-CH₂CH₂CH₂-NH₂): This reagent belongs to the class of alkoxyamines . The key difference lies in the substitution on the oxygen atom—a methyl group (methoxy) instead of a hydrogen. This seemingly small change has profound implications for reactivity and stability. Furthermore, the "(3-aminopropyl)" portion of the molecule makes it a heterobifunctional linker; the methoxyamine end participates in the oxime ligation, while the terminal primary amine (-NH₂) is available for subsequent conjugation, for example, through amide bond formation.[5][6][7] This guide will focus on the methoxyamine group's performance compared to hydroxylamine.
Head-to-Head Comparison: Kinetics, Catalysis, and Stability
A. pH Dependence and the Need for Catalysis
The rate of oxime ligation is highly pH-dependent. Uncatalyzed reactions proceed optimally under slightly acidic conditions (pH 4-5).[8][9][10] In this range, there is a sufficient concentration of the protonated, more electrophilic carbonyl group, while the aminooxy nucleophile remains largely unprotonated and reactive. However, many biomolecules, such as antibodies and proteins, are unstable at acidic pH. At the physiologically relevant pH of ~7.4, the uncatalyzed reaction is often impractically slow.[11][12]
This limitation is overcome by using nucleophilic catalysts, most commonly aniline and its more potent derivatives like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA).[8][13] These catalysts accelerate the reaction by first reacting with the carbonyl to form a highly reactive protonated Schiff base (iminium ion). This intermediate is much more susceptible to attack by the aminooxy compound, leading to rapid oxime formation and regeneration of the catalyst.[11][14] The use of these catalysts enables efficient ligation at neutral pH, a critical requirement for most bioconjugation applications.[11]
B. Reaction Kinetics: The Alkoxyamine Advantage
Alkoxyamines like (3-Aminopropyl)(methoxy)amine react faster than hydroxylamine. This is due to the electronic effect of the alkyl group on the oxygen. The methyl group in the methoxyamine is electron-donating, which increases the electron density on the adjacent oxygen and, through induction, on the nucleophilic nitrogen atom. This enhanced nucleophilicity leads to a faster initial attack on the carbonyl carbon compared to hydroxylamine.
While direct comparative studies are sparse, kinetic data for aniline-catalyzed reactions with alkoxyamines show rapid rates, with second-order rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹, enabling efficient labeling at low micromolar concentrations.[15][16]
C. Product Stability: The Decisive Factor
The most significant advantage of using an alkoxyamine over hydroxylamine is the hydrolytic stability of the resulting conjugate.[3][17]
-
Hydroxylamine forms an oxime (R₂C=N-OH).
-
Alkoxyamines form an O-alkyloxime (R₂C=N-OR').
The O-alkyloxime bond is substantially more resistant to hydrolysis across a wide pH range than the standard oxime bond.[18] This heightened stability is attributed to the greater electronegativity of the oxygen atom in the N-O bond, which makes the oxime less susceptible to protonation—the first step in the acid-catalyzed hydrolysis mechanism.[17][18] Studies have shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for comparable hydrazones, and O-alkylated oximes exhibit even greater stability.[18]
Quantitative Comparison Summary
The key differences between the two reagents are summarized below, providing a clear basis for experimental design.
| Feature | Hydroxylamine | (3-Aminopropyl)(methoxy)amine (Alkoxyamine) |
| Nucleophile | H₂N-OH | H₂N-O-CH₂ -R' |
| Reaction Rate | Slower | Faster (due to enhanced nucleophilicity) |
| Optimal pH (uncatalyzed) | ~ pH 4-5[10] | ~ pH 4-5 |
| Performance at pH 7 | Very slow; requires a catalyst for practical use[11] | Faster than hydroxylamine; significantly enhanced by catalysts[13] |
| Product | Oxime (R₂C=N-OH) | O-Alkyloxime (R₂C=N-OR') |
| Product Stability | Moderately stable; susceptible to hydrolysis | Highly stable to hydrolysis[17][18] |
| Key Advantage | Cost-effective, simple | Superior product stability, faster kinetics, bifunctionality |
| Common Applications | Basic carbonyl derivatization | Stable bioconjugates (ADCs), hydrogels, surface chemistry, PET tracers[19] |
Experimental Protocol: Catalyzed Oxime Ligation at Neutral pH
This protocol provides a self-validating methodology for conjugating an aminooxy-functionalized molecule to a carbonyl-containing biomolecule (e.g., a protein with a genetically encoded ketone or aldehyde).
Materials
-
Carbonyl-containing biomolecule (e.g., protein, peptide)
-
Aminooxy-linker (e.g., (3-Aminopropyl)(methoxy)amine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[10]
-
Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in reaction buffer or DMSO. Note: pPDA is more effective than aniline.[8][13]
-
Quenching reagent (optional, e.g., excess acetone)
-
Analytical tools: LC-MS, HPLC, SDS-PAGE
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a working concentration (e.g., 1-10 µM).[10]
-
Dissolve the aminooxy-linker in the same buffer. A 5- to 20-fold molar excess over the biomolecule is a robust starting point.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule solution with the aminooxy-linker solution.
-
Initiate the reaction by adding the p-phenylenediamine catalyst stock solution to a final concentration of 2-10 mM.[10] Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary based on reactant concentrations and reactivity.
-
-
Monitoring (Self-Validation):
-
The reaction progress should be monitored to confirm conjugation. Withdraw a small aliquot and analyze via LC-MS to observe the mass shift corresponding to the addition of the linker. Alternatively, SDS-PAGE can show a mobility shift for larger conjugates.
-
-
Purification:
-
Once the reaction has reached completion (as determined by monitoring), purify the bioconjugate to remove excess reagents and catalyst. Size-exclusion chromatography is highly effective for separating the larger protein conjugate from smaller, unreacted molecules.
-
Conclusion and Authoritative Recommendation
While hydroxylamine serves as a simple tool for oxime formation, its utility in creating robust materials for drug development and advanced biological research is limited by the moderate stability of its product.
For any application demanding long-term stability in physiological environments—including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, functionalized hydrogels, and surface-immobilized biomolecules—alkoxyamine derivatives like (3-Aminopropyl)(methoxy)amine are the superior choice. The kinetic advantage, coupled with the vastly superior hydrolytic stability of the resulting O-alkyloxime bond, provides a reliable and permanent linkage critical for downstream applications. The bifunctional nature of this specific reagent further extends its utility, allowing for complex, multi-step conjugation strategies. The choice is clear: for high-stakes applications where stability is paramount, the investment in an advanced alkoxyamine reagent is a scientifically sound decision.
References
-
DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Nature Materials. [Link]
-
Kubitz, D., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry. [Link]
-
Latorre, A., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules. [Link]
-
Rashidian, M., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Wang, C., et al. (2017). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Scientific Reports. [Link]
-
Calvo, J., et al. (2016). Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. Scientific Reports. [Link]
-
Smith, M. A., et al. (2020). Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. Bioconjugate Chemistry. [Link]
-
White, P. B., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science. [Link]
-
Rouhi, A. M. (2002). News of the week: Aniline catalyzes imine formation. Chemical & Engineering News. [Link]
-
Precise PEG LLC. (n.d.). Aminooxy PEG | Carbonyl Reactive Linkers for Bioconjugation. Precise PEG Website. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]
-
Henriques, A., & B. E., N. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
-
Kubitz, D., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]
-
Henriques, A., & B. E., N. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]
-
Tinschert, A., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. [Link]
-
Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
Rashidian, M., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. [Link]
-
ResearchGate. (n.d.). Comparison of the solubility and rat plasma stability of oxime ethers... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. [Link]
-
DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Cole DeForest Lab, University of Washington. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. coledeforest.com [coledeforest.com]
- 5. Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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Comparing (3-Aminopropyl)(methoxy)amine with hydrazide bioconjugation linkers
As a Senior Application Scientist, I frequently evaluate bioconjugation strategies for targeting carbonyls—specifically aldehydes generated via periodate oxidation and the reducing ends of glycans. The choice of nucleophilic linker dictates the thermodynamic stability, structural integrity, and in vivo efficacy of the resulting conjugate.
Historically, hydrazide linkers have been the default choice for carbonyl bioconjugation. However, specialized secondary alkoxyamines, such as (3-Aminopropyl)(methoxy)amine (also referred to in literature as MAPA)[1], have emerged as superior alternatives for specific applications, particularly in glycomics and the synthesis of hydrolytically stable neoglycosides[2].
This guide provides an objective, data-driven comparison between these two linker classes, detailing the mechanistic causality behind their performance and providing validated experimental protocols.
Mechanistic Causality: The "Why" Behind the Chemistry
Hydrazide Linkers (The Legacy Approach)
Hydrazides ( R−CO−NH−NH2 ) react with aldehydes and ketones to form hydrazones. While the α -effect renders the hydrazide nitrogen highly nucleophilic, the resulting hydrazone linkage is dynamically reversible. At physiological pH (7.4), hydrazones are prone to hydrolysis because the C=N bond lacks sufficient resonance stabilization[3].
The Causality of Instability: To create a permanent bioconjugate, the hydrazone must be reduced to an alkyl hydrazide using a mild reducing agent like sodium cyanoborohydride ( NaCNBH3 ). Furthermore, when reacting with reducing sugars, hydrazides typically yield open-chain (acyclic) adducts, which can disrupt the natural conformation and biological recognition of the glycan[2].
(3-Aminopropyl)(methoxy)amine (The Advanced Neoglycosylation Linker)
This bifunctional linker features a primary aliphatic amine for orthogonal coupling (e.g., via NHS esters) and a secondary N-methoxyamine ( CH3−O−NH−R ) for carbonyl targeting.
The Causality of Stability: The mechanistic advantage here is profound when targeting reducing sugars. The secondary alkoxyamine condenses with the hemiacetal of the glycan to form an intermediate charged iminium ion. Unlike primary alkoxyamines (which form open-chain oximes), this iminium intermediate drives an intramolecular ring closure by the sugar's hydroxyl groups[2]. The result is a cyclic neoglycoside —a thermodynamically locked, ring-closed structure that perfectly preserves the natural cyclic conformation of the carbohydrate[1]. This linkage is exceptionally stable against hydrolytic cleavage at physiological pH without the need for reductive stabilization.
Quantitative Performance & Stability Comparison
To objectively evaluate these linkers, we must look at their hydrolytic half-lives and structural outputs.
| Performance Metric | Hydrazide Linkers | (3-Aminopropyl)(methoxy)amine |
| Primary Linkage Formed | Hydrazone | N-alkyl oxime / Cyclic Neoglycoside |
| Hydrolytic Stability (pH 7.4) | Low (Requires dynamic equilibrium) | Exceptionally High (Thermodynamically locked) |
| Reduction Required? | Yes (Requires NaCNBH3 ) | No |
| Glycan Adduct Structure | Acyclic (Open-chain) | Cyclic (Ring-closed β -N-glycoside) |
| Optimal Reaction pH | 5.0 - 7.0 | 4.5 - 5.5 |
| Compatibility with Aniline | Yes (Accelerates Schiff base formation) | Yes (Accelerates transimination) |
Reaction Pathways & Structural Divergence
The following workflow diagram illustrates the structural divergence between the two bioconjugation methods, highlighting why the N-methoxyamine pathway yields a superior, self-stabilizing product.
Reaction pathways comparing hydrazide ligation and N-methoxyamine neoglycosylation stability.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the chemical causality dictating the parameter choices.
Protocol A: Glycan Derivatization using (3-Aminopropyl)(methoxy)amine
This protocol is optimized for the direct labeling of reducing glycans without prior oxidation, preserving the cyclic sugar structure[1].
-
Sample Preparation: Dissolve 10–50 mM of the target reducing glycan in 0.1 M Sodium Acetate buffer, pH 4.5–5.5.
-
Causality: Mild acidic conditions are critical because they protonate the hemiacetal oxygen, facilitating water elimination during the initial iminium ion formation[2].
-
-
Linker Addition: Add 5–10 molar equivalents of (3-Aminopropyl)(methoxy)amine.
-
Catalyst Addition (Optional but Recommended): Add 10–50 mM aniline.
-
Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the glycan that undergoes rapid transimination with the N-methoxyamine, significantly increasing reaction kinetics[4].
-
-
Incubation: Incubate the reaction mixture at 37°C for 12–24 hours.
-
Validation & Purification: Purify the resulting cyclic neoglycoside via weak anion exchange (WAX) chromatography or solid-phase extraction (SPE). Validate the preservation of the closed-ring structure via high-resolution mass spectrometry (HRMS)[1].
Protocol B: Aldehyde Conjugation via Hydrazide with Reductive Amination
This protocol is required when conjugating to glycoproteins where native reducing ends are unavailable, necessitating the creation of aldehydes.
-
Oxidation: Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5). Add Sodium Meta-Periodate ( NaIO4 ) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark.
-
Causality: Periodate selectively cleaves vicinal diols on carbohydrate residues (like sialic acid) to generate reactive aldehydes. Cold, dark conditions prevent over-oxidation of the protein backbone.
-
-
Quenching: Add glycerol to a final concentration of 15 mM for 15 minutes to consume unreacted periodate.
-
Conjugation: Add a 10-fold molar excess of the hydrazide linker. Incubate for 2 hours at room temperature to form the hydrazone.
-
Reductive Stabilization (Critical Step): Add Sodium Cyanoborohydride ( NaCNBH3 ) to a final concentration of 50 mM. Incubate for an additional 2 hours.
-
Causality: The hydrazone bond is hydrolytically unstable at physiological pH[3]. NaCNBH3 is a mild reducing agent that selectively reduces the C=N bond to a stable C−N alkyl hydrazide without reducing native protein disulfides or unreacted aldehydes.
-
-
Purification: Remove excess reagents via size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.4).
References
-
Song, X., et al. "Novel Reversible Fluorescent Glycan Linker for Functional Glycomics." ACS Publications. URL: [Link][1]
-
Langenhan, J. M., et al. "Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads." PMC - NIH. URL:[Link][2]
-
"Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates." Bioconjugate Chemistry - ACS Publications. URL:[Link][4]
Sources
A Senior Application Scientist's Guide to the Hydrolytic Stability of Methoxyamine-Derived Oxime Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linker is not merely a tether but a critical determinant of a bioconjugate's success. An ideal linker must be a master of opposing roles: demonstrating steadfast stability in the physiological milieu of systemic circulation to prevent premature payload release, yet permitting controlled cleavage or maintaining integrity at the target site. This guide provides an in-depth evaluation of the hydrolytic stability of oxime linkages derived from (3-Aminopropyl)(methoxy)amine and other alkoxyamines, comparing their performance against alternative chemistries with supporting experimental frameworks.
Executive Summary: The Superior Stability of the Oxime Ether Bond
In the landscape of bioconjugation chemistries, the oxime linkage, particularly the O-alkyl oxime (oxime ether) formed from a methoxyamine, stands out for its exceptional stability. Experimental data consistently demonstrates that oxime linkages exhibit significantly greater hydrolytic stability under physiological conditions (pH 7.4) compared to analogous hydrazone and thiosuccinimide thioether bonds.[1] While the hydrolysis of oximes is acid-catalyzed, their rate of cleavage at neutral pH is remarkably slow, a critical advantage for bioconjugates requiring long-term circulation integrity.[1] In contrast, hydrazones are substantially more labile, especially in acidic environments, while thioethers formed from maleimide-thiol reactions are susceptible to a retro-Michael reaction, leading to payload exchange with endogenous thiols like albumin. This inherent robustness makes the methoxyamine-derived oxime a superior choice for applications demanding a non-cleavable linker with high plasma stability.[1]
Understanding the Foundation: Oxime Formation and Hydrolysis Mechanism
Oximes are formed by the condensation reaction between a hydroxylamine derivative (like (3-Aminopropyl)(methoxy)amine) and a carbonyl compound (an aldehyde or ketone).[2][3] The resulting C=N-O-R structure is significantly more resistant to hydrolysis than imines or hydrazones.[1][4]
This enhanced stability is attributed to the high electronegativity of the oxygen atom compared to the nitrogen in a hydrazone linkage.[1] This electronic effect reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the requisite first step in the acid-catalyzed hydrolysis mechanism.[4]
The hydrolysis mechanism proceeds via protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the carbon atom. This leads to the formation of a carbinolamine intermediate which subsequently breaks down to regenerate the carbonyl and the corresponding hydroxylamine.[2]
Caption: A simplified workflow of the acid-catalyzed hydrolysis of an O-alkyl oxime.
Comparative Hydrolytic Stability: A Quantitative Look
The most compelling evidence for the utility of methoxyamine-derived oximes comes from direct quantitative comparisons with other linkages. The data clearly shows that oximes are orders of magnitude more stable than their hydrazone counterparts at neutral pH.
| Linkage Type | Compound Example | pH/pD | Half-life (t₁/₂) | Relative First-Order Rate Constant (k_rel) | Reference |
| Oxime Ether | pivalaldehyde-O-methyloxime | 7.0 | Too slow to measure | 1 | [1] |
| 5.0 | ~64 hours | - | |||
| Methylhydrazone | pivalaldehyde-N-methylhydrazone | 7.0 | ~1.05 hours | ~600 | |
| 5.0 | ~2 minutes | - | |||
| Acetylhydrazone | pivalaldehyde-N-acetylhydrazone | 7.0 | ~2.1 hours | ~300 | |
| 5.0 | ~4.5 minutes | - | |||
| Thioether | from Maleimide | Human Plasma | ~50% intact after 7 days | Variable |
Note: Data is compiled from various studies using different model systems. The relative rate constants at pD 7.0 are normalized to the oxime hydrolysis rate. This table underscores the profound stability of the oxime ether linkage, which is nearly 600 times more stable than a simple methylhydrazone at physiological pH.[1]
Factors Influencing Oxime Stability
While inherently stable, the hydrolytic stability of an oxime bond can be further fine-tuned by modulating several factors. This provides a level of rational design for drug developers.
Caption: A streamlined workflow for the experimental determination of oxime hydrolytic stability.
-
Materials and Reagents :
-
Purified model conjugate (e.g., formed from (3-Aminopropyl)(methoxy)amine and pivalaldehyde). * Deuterated phosphate or citrate buffers at various pD values (e.g., 5.0, 7.0, 9.0).
-
Deuterated acetone (carbonyl trap). [1] * High-quality NMR tubes.
-
¹H NMR Spectrometer (≥400 MHz).
-
-
Synthesis of Model Conjugate :
-
Synthesize the oxime conjugate by condensing (3-Aminopropyl)(methoxy)amine with a model aldehyde or ketone (e.g., pivalaldehyde) in a suitable solvent. * Drive the reaction to completion, for instance by removing the water byproduct with anhydrous MgSO₄. [1] * Purify the conjugate using standard techniques (e.g., column chromatography) to remove unreacted starting materials. Characterize by NMR and MS.
-
-
Sample Preparation for NMR Analysis :
-
In an NMR tube, dissolve the purified conjugate in the desired deuterated buffer (e.g., pD 7.0) to a final concentration suitable for NMR analysis (e.g., 5-10 mM).
-
Add a 10-fold molar excess of the deuterated acetone trap to the solution. [1]This ensures that any released (3-Aminopropyl)(methoxy)amine is immediately captured, preventing the reverse reaction.
-
-
NMR Data Acquisition :
-
Acquire an initial high-resolution ¹H NMR spectrum (t=0). This serves as the baseline for the intact conjugate.
-
Incubate the NMR tube at a constant, controlled temperature (e.g., 37 °C) to simulate physiological conditions.
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition should be tailored to the expected rate of hydrolysis (e.g., every hour for faster rates at acidic pD, every 24 hours for slower rates at neutral pD).
-
-
Data Analysis :
-
Process each spectrum (phasing, baseline correction).
-
Integrate the area of a well-resolved signal corresponding to the intact conjugate and a signal corresponding to the released aldehyde/ketone product (e.g., the aldehydic proton of pivalaldehyde appears around δ = 9.4 ppm). * Calculate the percentage of intact conjugate remaining at each time point relative to t=0.
-
Plot the natural logarithm of the conjugate concentration (or its percentage) versus time. * The data should fit a straight line, confirming first-order kinetics. The negative of the slope of this line yields the first-order rate constant (k) for the hydrolysis reaction. * Calculate the half-life (t₁/₂) of the conjugate using the equation: t₁/₂ = ln(2) / k .
-
Conclusion and Outlook
The selection of a linker is a pivotal decision in the design of bioconjugates. For applications where long-term in vivo stability is non-negotiable, the methoxyamine-derived oxime linkage offers a distinct advantage. Its exceptional resistance to hydrolysis at physiological pH, which is orders of magnitude greater than that of commonly used hydrazones, ensures minimal premature drug release and enhances the therapeutic window. [1]The ability to perform self-validating stability assays using straightforward NMR techniques allows researchers to generate robust, empirical data to support their design choices. By understanding the underlying chemical principles and influencing factors, scientists can rationally design and deploy (3-Aminopropyl)(methoxy)amine and other alkoxyamines to build the next generation of stable, safe, and effective targeted therapeutics.
References
-
Wikipedia. (n.d.). Oxime. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Grokipedia. (n.d.). Oxime. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Mező, G., et al. (2021). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 26(1), 193. [Link]
Sources
NMR validation techniques for (3-Aminopropyl)(methoxy)amine reaction products
Title: NMR Validation Techniques for (3-Aminopropyl)(methoxy)amine Reaction Products: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Bioconjugation Chemists.
Executive Summary & The Analytical Challenge
(3-Aminopropyl)(methoxy)amine (CAS 145494-52-6) is a highly versatile bifunctional linker utilized extensively in orthogonal bioconjugation and drug development. Its molecular architecture features two distinct reactive nitrogen centers: a primary aliphatic amine (-NH₂) and a secondary methoxyamine (-NH-O-CH₃).
In complex synthesis workflows—such as the development of Antibody-Drug Conjugates (ADCs) or peptide macrocycles—the primary amine is typically targeted for amidation (e.g., via NHS esters), while the methoxyamine is reserved for oxime/nitrone ligation with carbonyls. The critical analytical challenge lies in regioselectivity validation : proving unambiguously which nitrogen center reacted, especially when cross-reactivity or incomplete deprotection occurs.
As a Senior Application Scientist, I have evaluated multiple analytical modalities for this specific linker. While mass spectrometry (LC-MS) can confirm the mass of the conjugate, it cannot easily differentiate between structural isomers formed at the two nitrogen sites. This guide objectively compares Nuclear Magnetic Resonance (NMR) techniques to establish a self-validating protocol for the structural elucidation of (3-Aminopropyl)(methoxy)amine products [4].
Comparative Analysis of NMR Modalities
To validate the conjugation site, researchers must choose an NMR technique that balances sensitivity with structural resolution. In complex mixtures (e.g., PEGylated linkers or peptide conjugates), standard 1D methods often fail due to severe signal overlap.
Table 1: Performance Comparison of NMR Techniques for Bifunctional Linker Validation
| Analytical Technique | Primary Utility | Performance in Complex Mixtures | Regioselectivity Validation | Typical Acquisition Time |
| 1D ¹H NMR | Stoichiometry & baseline purity | Poor (Severe proton signal overlap) | Low (Cannot distinguish N-sites directly) | < 5 minutes |
| 1D ¹³C NMR | Carbon backbone identification | Moderate (Requires high concentration) | Low (Indirect inference via α-carbon shifts) | 1–4 hours |
| 2D ¹H-¹³C HSQC | Resolving overlapping ¹H signals | High (Disperses signals by ¹³C shifts) | Moderate (Tracks α-CH₂ shifts) | 15–30 minutes |
| 2D ¹H-¹⁵N HMBC | Direct nitrogen electronic state | Exceptional (Orthogonal ¹⁵N filter) | Definitive (Unambiguous site identification) | 4–12 hours (Natural abundance) |
Mechanistic Causality: Why ¹⁵N NMR is the Definitive Validator
The fundamental limitation of relying on ¹H or ¹³C NMR for (3-Aminopropyl)(methoxy)amine is that these nuclei only provide indirect evidence of nitrogen reactivity. The causality behind selecting 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) lies in the extreme sensitivity of the ¹⁵N chemical shift to its local electronic environment.
Nitrogen-15 possesses a massive chemical shift dispersion range (~900 ppm). For this specific linker, the two nitrogen centers occupy entirely different electronic spaces:
-
Unreacted Primary Amine: ~20–40 ppm.
-
Unreacted Methoxyamine: ~130–150 ppm [1].
When a reaction occurs, the hybridization and electron density of the nitrogen change drastically, providing a definitive diagnostic signature:
-
Amide Formation (Reaction at Primary Amine): The ¹⁵N signal shifts to ~110–130 ppm due to the partial double-bond character of the amide bond [2].
-
Nitrone/Oxime Formation (Reaction at Methoxyamine): The ¹⁵N signal shifts dramatically downfield to ~250–300 ppm due to the sp² hybridization of the C=N bond [3].
By utilizing an HMBC experiment, we detect the highly sensitive ¹H nuclei and correlate them across multiple bonds (²J, ³J) to the ¹⁵N nuclei. This circumvents the low natural abundance of ¹⁵N (0.37%) while providing absolute proof of connectivity.
Regioselective reaction pathways and their corresponding diagnostic 15N NMR chemical shifts.
Experimental Protocol: A Self-Validating NMR Workflow
A robust analytical protocol must be a self-validating system —meaning the data internally proves its own accuracy without relying on external assays. The following step-by-step methodology incorporates internal stoichiometric checkpoints to ensure data integrity.
Step 1: Sample Preparation & Internal Anchoring
-
Solvent Selection: Dissolve 15–20 mg of the purified reaction product in 600 µL of DMSO-d₆ (or D₂O if highly polar). DMSO-d₆ is preferred as it slows proton exchange, allowing for the observation of labile NH protons.
-
Concentration Causality: A minimum concentration of 5–10 mM is required to achieve an adequate signal-to-noise ratio for natural abundance ¹⁵N HMBC within a standard overnight run.
Step 2: 1D ¹H NMR & The Self-Validation Checkpoint
-
Acquire a standard 1D ¹H NMR spectrum (16–64 scans, relaxation delay d1 = 2s).
-
Self-Validation Checkpoint: Integrate the terminal methoxy protons (-O-CH₃, typically a sharp singlet at ~3.5 ppm) against the central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-, multiplet at ~1.7–1.9 ppm).
-
Causality: This ratio must be exactly 3:2 . If the ratio deviates, it immediately flags either N-O bond cleavage (loss of the methoxy group) or co-eluting impurities, invalidating the sample before expensive 2D instrument time is consumed.
Step 3: 2D ¹H-¹³C HSQC (Backbone Mapping)
-
Acquire a phase-sensitive ¹H-¹³C HSQC to map the carbon backbone.
-
Identify the α-CH₂ protons adjacent to the primary amine (~2.7 ppm) and the α-CH₂ protons adjacent to the methoxyamine (~2.9 ppm). This step resolves any 1D proton overlap and provides the exact ¹H frequencies needed to interpret the subsequent HMBC.
Step 4: 2D ¹H-¹⁵N HMBC (Regioselective Validation)
-
Set up the ¹H-¹⁵N HMBC experiment optimized for long-range couplings.
-
Parameter Optimization: Set the long-range coupling constant (ⁿJ_NH) to 5–8 Hz . This is critical because the ³J coupling between the propyl α-CH₂ protons and the newly formed amide/nitrone nitrogen falls precisely in this range.
-
Acquire data overnight (e.g., 256 t1 increments, 64–128 scans per increment).
Step 5: Data Synthesis
-
Overlay the ¹H-¹⁵N HMBC with the ¹H-¹³C HSQC.
-
If the α-CH₂ protons at ~2.7 ppm show a cross-peak to a nitrogen at ~120 ppm, the primary amine has been successfully amidated. If cross-peaks appear at ~280 ppm, cross-reactivity at the methoxyamine has occurred.
Workflow for self-validating NMR structural elucidation of bifunctional linker products.
Conclusion
For bifunctional linkers like (3-Aminopropyl)(methoxy)amine, standard 1D NMR and mass spectrometry are insufficient for rigorous structural validation. By implementing a self-validating workflow anchored by 1D ¹H integration checks and culminating in 2D ¹H-¹⁵N HMBC, researchers can definitively prove the regioselectivity of their bioconjugation reactions. The distinct electronic environments of amides (~120 ppm) and nitrones/oximes (~280 ppm) provide an orthogonal, unambiguous data set that ensures the structural integrity of the final therapeutic or chemical probe.
References
-
Kelemen, P., Lugtenburg, J., & Klumperman, B. (2003). "15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)polymerization." The Journal of Organic Chemistry, 68(19), 7322-7328. [Link]
-
Pace, V., Szostak, M., et al. (2019). "17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity." Chemical Communications, 55, 8227-8230.[Link]
-
Thorn, K. A. (2019). "13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene." PLoS One, 14(10), e0223553.[Link]
-
Ghini, V., Siciliano, S., Querci, L., et al. (2026). "An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies." Bioconjugate Chemistry, 37(2).[Link]
Comparative Efficiency of (3-Aminopropyl)(methoxy)amine in Click Chemistry: A Definitive Guide for Bioconjugation
As bioconjugation strategies evolve, the demand for highly stable, chemoselective, and biocompatible linkers has never been greater. For researchers developing Antibody-Drug Conjugates (ADCs), targeted fluorophores, or functionalized oligonucleotides, selecting the right ligation chemistry is the single most critical determinant of a conjugate's in vivo success.
This guide provides an objective, data-driven comparison of (3-Aminopropyl)(methoxy)amine —a highly efficient heterobifunctional linker utilized in Aminooxy Click Chemistry (AOCC)—against traditional click chemistry alternatives like CuAAC, SPAAC, and Hydrazone ligation.
Mechanistic Superiority: The Alpha-Effect
(3-Aminopropyl)(methoxy)amine features two distinct reactive termini separated by a flexible propyl spacer: a standard primary amine and a highly reactive methoxyamine (or aminooxy) group.
The exceptional efficiency of this linker in carbonyl click chemistry is driven by the alpha-effect . The lone pair of electrons on the oxygen atom adjacent to the methoxyamine nitrogen repels the nitrogen's lone pair, significantly raising its Highest Occupied Molecular Orbital (HOMO). This electronic repulsion makes the methoxyamine a "super-nucleophile" that can rapidly attack electrophilic aldehydes or ketones[1].
Crucially, the methoxyamine group has a lower pKa (~4.6) than the primary amine (pKa ~10.0). By buffering the reaction at pH 5.0, the primary amine remains fully protonated and unreactive, ensuring absolute chemoselectivity at the methoxyamine terminus[2].
Objective Performance Comparison
To contextualize the efficiency of (3-Aminopropyl)(methoxy)amine, we must benchmark it against the industry standards for bioorthogonal ligation.
-
vs. CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): CuAAC offers massive rate constants but relies on cytotoxic Copper(I) catalysts. Cu(I) induces reactive oxygen species (ROS) that can degrade sensitive nucleic acids and proteins[3]. (3-Aminopropyl)(methoxy)amine is entirely metal-free.
-
vs. SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): SPAAC eliminates copper by using strained cyclooctynes (e.g., DBCO). However, these bulky, hydrophobic rings often cause protein aggregation and alter the pharmacokinetic profiles of therapeutics. (3-Aminopropyl)(methoxy)amine maintains a minimal steric footprint, preserving native biomolecule solubility[3].
-
vs. Hydrazone Ligation: While hydrazides also target carbonyls, the resulting hydrazone bond is highly susceptible to hydrolysis in physiological plasma. The oxime bond formed by methoxyamines is thermodynamically far more stable due to the resonance contribution of the oxygen atom, preventing premature payload release[4].
Quantitative Data Summary
| Ligation Chemistry | Reaction Rate ( k2 , M−1s−1 ) | Linkage Stability (Plasma Half-life) | Metal Catalyst Required? | Steric Footprint |
| Methoxyamine (Oxime) | 10−3 to 10−1 (Aniline accelerated) | > 7 days (Highly Stable) | No | Minimal |
| CuAAC (Triazole) | 10 to 104 | > 7 days (Highly Stable) | Yes (Cu + ) | Minimal |
| SPAAC (Triazole) | 10−2 to 1 | > 7 days (Highly Stable) | No | Bulky (Cyclooctyne) |
| Hydrazide (Hydrazone) | 10−4 to 10−2 | < 24 hours (Hydrolyzes) | No | Minimal |
Data synthesized from comparative bioconjugation benchmarks and reaction rate studies[3],[4].
Decision matrix for selecting bioconjugation strategies based on metal toxicity and steric constraints.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for dual-stage glycoprotein labeling is designed as a self-validating system . Each phase includes a specific analytical check to verify success before proceeding to the next step.
Objective:
Conjugate an NHS-ester fluorophore to a monoclonal antibody via its Fc-glycan using (3-Aminopropyl)(methoxy)amine as a heterobifunctional bridge.
Phase 1: Controlled Oxidation (The Electrophilic Handle)
-
Step: Buffer exchange the antibody to 1 mg/mL in PBS (pH 7.4). Add Sodium Periodate ( NaIO4 ) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark. Quench the reaction by adding 10% glycerol for 5 minutes.
-
Causality: NaIO4 specifically cleaves the cis-diols on the Fc-glycans to generate reactive aldehydes. Performing this step in cold, dark conditions prevents the off-target over-oxidation of sensitive amino acids (like methionine).
-
Validation Check: Perform a . A distinct color shift to purple (absorbance at 550 nm) confirms the successful generation of aldehydes.
Phase 2: Oxime Ligation (The Click Bridge)
-
Step: Buffer exchange the oxidized antibody into 100 mM Sodium Acetate buffer (pH 5.0) to remove excess periodate. Add 10 mM (3-Aminopropyl)(methoxy)amine and 10 mM Aniline. Incubate for 2 hours at room temperature.
-
Causality: The pH 5.0 environment is critical. It maximizes the aniline-catalyzed transimination (where aniline forms a rapid Schiff base intermediate that is subsequently attacked by the methoxyamine) while keeping the linker's primary amine protonated to prevent cross-reactivity[5].
-
Validation Check: Analyze an aliquot via LC-MS. A distinct mass shift corresponding to the addition of the linker confirms successful oxime formation.
Phase 3: Payload Attachment (The Final Conjugate)
-
Step: Buffer exchange the intermediate conjugate into PBS (pH 7.4). Add a 10-fold molar excess of your chosen NHS-Fluorophore. Incubate for 1 hour at room temperature.
-
Causality: Shifting the pH from 5.0 to 7.4 deprotonates the terminal primary amine of the attached linker, activating it for rapid nucleophilic attack on the NHS-ester payload.
-
Validation Check: Purify the final conjugate using Size Exclusion Chromatography (SEC) to remove free dye. Measure the Degree of Labeling (DoL) using UV-Vis absorbance ratios (Protein A280 vs. Dye Amax ).
Workflow of aniline-catalyzed oxime ligation using (3-Aminopropyl)(methoxy)amine.
References
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications National Institutes of Health (PMC) URL:[Link]
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids Organic Letters (ACS Publications) URL:[Link]
-
The rapid and facile synthesis of oxyamine linkers for the preparation of hydrolytically stable glycoconjugates Organic Letters (PubMed) URL:[Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Chemical Communications (RSC Publishing) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The rapid and facile synthesis of oxyamine linkers for the preparation of hydrolytically stable glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
A Senior Application Scientist's Guide to Quantifying (3-Aminopropyl)(methoxy)amine Purity: A Comparative Analysis of HPLC-UV Methods
Introduction: The Analytical Challenge of (3-Aminopropyl)(methoxy)amine
(3-Aminopropyl)(methoxy)amine is a key building block and intermediate in the synthesis of various chemical and pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or critical intermediate, ensuring its purity is paramount for the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a workhorse technique in most analytical laboratories for purity determination and impurity profiling.
However, small, non-aromatic primary amines like (3-Aminopropyl)(methoxy)amine present a significant analytical hurdle: they lack a native chromophore. This intrinsic property renders them practically "invisible" to standard UV detectors, making direct quantification a formidable challenge.[1][2] This guide provides a comprehensive comparison of robust HPLC-UV methods, focusing on the critical step of chemical derivatization to overcome this challenge. We will also explore alternative chromatographic strategies, offering a holistic view for method development and selection.
The Imperative of Derivatization for UV Detection
To make a non-absorbing analyte detectable by UV, we must chemically modify it by attaching a UV-absorbing molecule, known as a chromophore. This process, called derivatization, is a cornerstone of amine analysis by HPLC-UV.[2] The reaction converts the target amine into a derivative with strong UV absorption, enabling highly sensitive and selective detection.[3]
An ideal derivatization reaction for quantitative analysis should be:
-
Rapid and Complete: The reaction should proceed quickly to completion under mild conditions to ensure all analyte is converted, minimizing sample degradation and ensuring accuracy.
-
Stable: The resulting derivative must be stable throughout the chromatographic run to ensure reproducible results.
-
Specific: The reagent should react specifically with the amine group to avoid multiple products or interference from other functional groups in the sample matrix.
-
Chromatographically Suitable: The derivative should have good retention and peak shape on common HPLC columns, typically reversed-phase C18 or C8 columns.[2]
Comparative Guide to Derivatization Reagents for Primary Amines
The choice of derivatization reagent is the most critical decision in developing an HPLC-UV method for (3-Aminopropyl)(methoxy)amine. Below, we compare several common reagents, outlining their mechanisms, advantages, and limitations.
| Reagent | Common Abbreviation | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Alkaline (pH ~9-10), Room Temp or mild heat | Very Stable[4] | Highly stable derivatives, good UV response (~254 nm)[5], well-established method. | Can react with phenols and alcohols[4]; excess reagent can interfere; reaction can be slow. |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Alkaline (pH ~8-9), Room Temp | Stable | Rapid reaction, forms stable derivatives with strong UV absorbance.[3][6] | Excess reagent must be removed or quenched as it can interfere with chromatography.[6] |
| o-Phthalaldehyde | OPA | Alkaline (pH ~9-10), Room Temp, requires a thiol (e.g., 2-mercaptoethanol) | Unstable[4] | Very rapid reaction, highly sensitive (often used with fluorescence detection but has UV absorbance).[2][3] | Only reacts with primary amines; derivatives are unstable and must be analyzed quickly.[4] |
| Phenylisothiocyanate | PITC | Alkaline (pH ~8-9), Mild heat (40°C) | Stable | Stable derivatives (phenylthioureas), good UV absorption.[7] | Reaction conditions may require optimization; reagent can be less selective. |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Alkaline (pH ~8-9), Heat (70°C) | Stable | Forms highly colored derivatives with strong absorbance at longer wavelengths (~470 nm), reducing matrix interference.[8] | Requires heating and longer reaction times (e.g., 60 min)[8]; more complex procedure. |
Expert Insight: For routine quality control where robustness and reproducibility are key, Dansyl Chloride is often a superior choice due to the exceptional stability of its derivatives.[4] While the reaction is slower than with OPA or FMOC-Cl, the stability of the dansylated amine allows for batch processing and re-injection without fear of degradation. For high-throughput screening, the rapid reaction of OPA might be considered, but the instability of the derivative is a significant drawback for GMP-regulated environments.
Alternative & Complementary HPLC Strategies
While derivatization is the most common approach, other chromatographic techniques can be employed, sometimes avoiding the need for chemical modification if a more universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) is available. However, even with these detectors, poor retention of polar amines on traditional reversed-phase columns remains a challenge.[9][10] The following strategies address this retention issue.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds that show little to no retention in reversed-phase chromatography.[11][12][13] It utilizes a polar stationary phase (like silica, amino, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14]
-
Mechanism: HILIC facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the polar stationary phase.
-
Advantages: Excellent retention for polar amines without derivatization, compatible with mass spectrometry.
-
Considerations: Column equilibration can be slow, and it is highly sensitive to the water content in the mobile phase and sample diluent.
Ion-Pair Chromatography (IPC)
IPC is a variation of reversed-phase chromatography where an "ion-pairing reagent" is added to the mobile phase.[15] This reagent is typically a hydrophobic molecule with an ionic head group that can pair with the ionized analyte.
-
Mechanism: For a basic amine like (3-Aminopropyl)(methoxy)amine, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used. The agent forms a neutral ion-pair with the protonated amine, which is then retained by the non-polar C18 stationary phase.
-
Advantages: Allows the use of standard reversed-phase columns, offers tunable selectivity by changing the ion-pairing reagent.
-
Considerations: Ion-pairing reagents can be difficult to remove from the column and can cause ion suppression if using an MS detector.[15]
Comparison of Analytical Approaches
| Method | Principle | Derivatization Required? | Typical Stationary Phase | Key Advantage | Main Limitation |
| Reversed-Phase HPLC | Analyte partitioning onto a hydrophobic stationary phase. | Yes (for UV) | C18, C8 | Ubiquitous, robust, and well-understood. | Poor retention of polar amines without derivatization. |
| HILIC | Analyte partitioning into a water layer on a polar stationary phase.[11] | No | Silica, Amide, Amino[12][13] | Excellent retention of highly polar compounds. | Longer column equilibration times, sensitivity to sample matrix. |
| Ion-Pair Chromatography | Forms a neutral ion-pair for retention on a reversed-phase column.[15] | No | C18, C8 | Uses standard RP columns to retain ionic analytes. | Reagents can contaminate the HPLC system and suppress MS signals. |
| Ion-Exchange Chromatography | Separation based on ionic interactions with a charged stationary phase. | No | Cation-exchange resin[16] | Highly selective for charged analytes. | Requires high salt concentration in mobile phase, less common in QC labs. |
Experimental Protocol: Purity Determination using Dansyl Chloride Derivatization
This protocol provides a robust starting point for method development. All steps must be validated for your specific application.
Objective: To quantify the purity of (3-Aminopropyl)(methoxy)amine and its related impurities via pre-column derivatization with Dansyl Chloride followed by RP-HPLC-UV analysis.
1. Reagent and Standard Preparation:
- Diluent: Acetonitrile/Water (50:50, v/v).
- Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve appropriate amount of sodium bicarbonate in water and adjust pH.
- Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare fresh daily and protect from light.
- (3-Aminopropyl)(methoxy)amine Standard Stock (1 mg/mL): Accurately weigh and dissolve ~10 mg of reference standard in 10 mL of diluent.
- Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.
- Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the working standard using the diluent.
2. Derivatization Procedure:
- To a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.
- Add 200 µL of the Sodium Bicarbonate Buffer. Vortex briefly.
- Add 400 µL of the Dansyl Chloride solution. Cap the vial and vortex thoroughly.
- Incubate the vial in a heating block or water bath at 60°C for 45 minutes, protected from light.
- Remove the vial and allow it to cool to room temperature.
- The sample is now ready for injection.
3. HPLC-UV Chromatographic Conditions:
- Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[2]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-2 min: 50% B
- 2-15 min: 50% to 95% B
- 15-18 min: 95% B
- 18.1-22 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- UV Detection Wavelength: 254 nm.[5]
- Injection Volume: 10 µL.
4. Quantification:
- Purity is calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the derivatization-based HPLC-UV method described.
Caption: Workflow for HPLC-UV purity analysis via derivatization.
Conclusion and Recommendations
Quantifying the purity of (3-Aminopropyl)(methoxy)amine by HPLC-UV is a readily achievable task, provided that a suitable derivatization strategy is employed.
-
For robust, routine quality control, pre-column derivatization with Dansyl Chloride offers an excellent balance of derivative stability, sensitivity, and procedural simplicity, making it a highly recommended starting point for method development.
-
Alternative methods like HILIC are powerful for retaining the underivatized amine but may require more specialized columns and expertise in method development.
-
The choice of method should always be guided by the specific analytical requirements, such as required sensitivity, sample throughput, and available instrumentation.
Regardless of the chosen method, thorough validation according to established guidelines (e.g., ICH Q2(R1)) is mandatory to ensure the data is accurate, reliable, and fit for its intended purpose in a research or drug development setting.
References
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
-
Koski, I. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - Digital Repository of the University of Helsinki. Retrieved from [Link]
-
Southam, A. D., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Chypre, M., & D'Hondt, M. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 84, 14-24.
-
Sarep, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 154. Retrieved from [Link]
-
Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Southam, A. D., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Retrieved from [Link]
-
Dolan, J. W. (2009). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 1216(18), 3845-3850. Retrieved from [Link]
-
Hewitt, S. (2021). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. Retrieved from [Link]
-
Southam, A. D., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. Retrieved from [Link]
- Dolci, M. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today.
-
Burger, A. E. C., & Venter, A. R. (2004). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. Journal of Chromatography A, 1055(1-2), 115-121. Retrieved from [Link]
-
Verdú-Andrés, J., Campíns-Falcó, P., & Herráez-Hernández, R. (1998). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Analyst, 123(11), 2259-2263. Retrieved from [Link]
-
Jeleń, H. H., & Wasowicz, E. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Comprehensive Analytical Chemistry, 68, 1-38. Retrieved from [Link]
-
Sahasrabuddhey, B., Jain, A., & Verma, K. K. (1999). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. Analyst, 124(8), 1189-1193. Retrieved from [Link]
-
de Souza, V. R., et al. (2014). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência Rural, 44(8), 1483-1489. Retrieved from [Link]
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(3-Aminopropyl)(methoxy)amine vs PEG-based bifunctional linkers
The strategic selection of a bifunctional linker is a defining factor in the success of bioconjugation workflows, dictating not only the chemical efficiency of the reaction but also the structural and pharmacokinetic properties of the final conjugate. In the realm of carbonyl-reactive bioconjugation (targeting aldehydes or ketones), two distinct classes of linkers are frequently evaluated: the ultra-compact (3-Aminopropyl)(methoxy)amine and the highly tunable PEG-based aminooxy linkers .
As an application scientist, choosing between these two is not merely a matter of spacer length; it is a fundamental decision regarding the reaction mechanism, the structural integrity of the target biomolecule, and the desired physicochemical properties of the conjugate. This guide provides an objective, data-driven comparison of these linkers, complete with mechanistic insights and validated experimental protocols.
While both linkers are designed to react with carbonyls and possess a primary amine for secondary conjugations, their carbonyl-reactive functional groups are chemically distinct, leading to drastically different reaction products when applied to carbohydrates.
-
PEG-Based Aminooxy Linkers (Primary Aminooxy, -O-NH2 ): These linkers react with aldehydes (such as formylglycine or periodate-oxidized N-terminal serines) to form standard, highly stable oxime bonds[1]. However, when reacted with reducing sugars, the primary aminooxy group forces the carbohydrate into an acyclic (open-chain) oxime conformation, destroying the native pyranose or furanose ring structure[2].
-
(3-Aminopropyl)(methoxy)amine (Secondary Methoxyamine, CH3-O-NH-R ): This specific aliphatic linker features an N-alkylated methoxyamine. When reacted with the anomeric carbon of a reducing sugar, it forms a closed-ring N-glycoside . Because the nitrogen is secondary, it cannot undergo the tautomerization required to form an open-chain oxime, thereby locking and preserving the carbohydrate's native cyclic conformation[2].
Primary aminooxy linkers yield acyclic oximes; secondary methoxyamines preserve cyclic conformations.
Quantitative & Structural Comparison
The physical properties of the spacer bridging the two reactive groups dictate the solubility, immunogenicity, and spatial flexibility of the conjugate. PEG linkers act as a "hydrophilicity reservoir," whereas the 3-aminopropyl spacer offers a minimal steric footprint.
| Feature | (3-Aminopropyl)(methoxy)amine | PEG-Based Aminooxy Linkers (e.g., Aminooxy-PEG 4 -Amine) |
| Reactive Group | Secondary Methoxyamine ( CH3-O-NH-R ) | Primary Aminooxy ( NH2-O-R ) |
| Spacer Composition | Rigid 3-carbon alkyl chain | Flexible polyether chain ( −CH2-CH2-O−)n |
| Carbohydrate Product | Cyclic N-glycoside | Acyclic (open-chain) oxime |
| Aqueous Solubility | Low to Moderate | Exceptionally High |
| Steric Footprint | Minimal (Ideal for structural biology/NMR) | Large hydrodynamic radius (Shielding effect) |
| Pharmacokinetics | Rapid clearance | Prolonged circulation half-life, reduced renal clearance |
| Primary Applications | Neoglycoconjugates, lectin-binding assays | ADCs, PROTACs, in vivo therapeutic probes |
Self-Validating Experimental Workflows
To ensure reproducibility, the following protocols incorporate causality—explaining why specific buffers and catalysts are chosen—and include in-process quality control (QC) steps to create a self-validating system.
Workflow A: Assembly of a "Split PROTAC" via Aminooxy-PEG Ligation
Aminooxy-PEG linkers are highly utilized in the modular synthesis of PROTACs, allowing rapid library generation by linking an aldehyde-tagged warhead to an E3 ligase ligand.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 4.5.
-
Causality: Oxime ligation requires a slightly acidic environment to protonate the carbonyl oxygen (increasing its electrophilicity). If the pH drops below 4.0, the primary aminooxy group becomes fully protonated and loses its nucleophilicity[1].
-
-
Catalyst Addition: Add m-phenylenediamine (mPDA) to a final concentration of 50 mM.
-
Causality: mPDA acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a highly reactive Schiff base intermediate, which then undergoes transimination with the aminooxy-PEG linker. mPDA accelerates the reaction up to 15-fold compared to traditional aniline catalysts[3].
-
-
Ligation: Combine the aldehyde-functionalized warhead (1 mM) with the Aminooxy-PEG-Amine linker (5 mM) in the reaction buffer. Incubate at room temperature for 2 hours.
-
In-Process QC: Monitor the reaction via LC-MS. The mass shift should correspond to the loss of water (-18 Da). The presence of the mPDA-imine intermediate indicates incomplete transimination; extend incubation if observed.
-
Secondary Conjugation: Desalt the intermediate into 100 mM HEPES, pH 8.0. Add the NHS-ester functionalized E3 ligand.
-
Causality: The terminal primary amine of the PEG linker must be unprotonated to act as a nucleophile against the NHS ester.
-
Two-step bioconjugation workflow: Oxime ligation followed by NHS-ester amine modification.
Workflow B: Synthesis of a Neoglycoconjugate using (3-Aminopropyl)(methoxy)amine
When studying carbohydrate-protein interactions (e.g., lectin binding), the cyclic structure of the sugar must be preserved.
Step-by-Step Protocol:
-
Glycosylation: Dissolve the reducing glycan (10 mM) and (3-Aminopropyl)(methoxy)amine (50 mM) in 100 mM Sodium Acetate, pH 4.5.
-
Causality: The acidic pH facilitates the ring-opening/closing equilibrium of the sugar. The secondary methoxyamine attacks the transient aldehyde, forming a stable N-glycosidic bond that locks the sugar back into its cyclic pyranose/furanose form[2].
-
-
Incubation & QC: Incubate at 37°C for 12-24 hours. Verify completion via NMR or LC-MS. Unlike oxime ligation, this reaction is slower due to the steric hindrance of the secondary amine, but yields a biologically active, cyclic product.
-
Amine Functionalization: Buffer exchange to pH 8.0 (PBS) and react the free primary amine of the propyl chain with an amine-reactive fluorophore (e.g., FITC) for downstream binding assays.
Conclusion & Selection Guide
The choice between these linkers should be dictated by the biological target and the required physical properties of the conjugate:
-
Select (3-Aminopropyl)(methoxy)amine when: You are conjugating reducing carbohydrates and must preserve their native cyclic conformation for receptor recognition[2], or when you require a highly rigid, low-molecular-weight spacer to prevent the linker from interfering with structural biology analyses.
-
Select PEG-Based Aminooxy Linkers when: You are conjugating simple aldehydes/ketones (e.g., oxidized glycoproteins, formylglycine tags) and require the conjugate to have high aqueous solubility, reduced steric hindrance, and extended in vivo pharmacokinetics[1].
References
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. NIH.[Link]
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags. NIH.[Link]
-
A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides. ResearchGate.[Link]
Sources
Validating site-specific labeling using (3-Aminopropyl)(methoxy)amine
Defining the Core Need
I'm currently focused on defining the core request: validating site-specific labeling with (3-Aminopropyl)(methoxy)amine for a comparison guide. I'm nailing down the content type: an objective, data-driven comparison guide geared toward researchers and drug development professionals. The goal is to inform their decision-making.
Outlining the Structure
My current focus is on structuring the comparison guide. I've defined autonomy and E-E-A-T requirements, including the Senior Application Scientist persona. I'm prioritizing data visualization with tables, step-by-step methodologies, and Graphviz diagrams for workflows, adhering to specific formatting guidelines. I'm keeping to the prescribed color palette and considering concise captions. Deconstructing the topic shows it's a bifunctional linker/reagent. I'm now conducting research to expand on this.
Defining the Molecule
I'm digging into the specifics of (3-Aminopropyl)(methoxy)amine. Initially, I thought it was an O-methylhydroxylamine derivative, but the name is throwing me off, so I'm trying to figure that out first before I get to the comparison of site-specific labeling methods. I need to make sure I completely understand the molecule's structure.
Analyzing the Structure
Okay, I've clarified the structure of (3-Aminopropyl)(methoxy)amine. It's looking like a heterobifunctional linker, specifically N-(3-aminopropyl)-O-methylhydroxylamine, which could also be called 3-(methoxyamino)propanyl-amine. The search results confirmed it could also be 3-(methoxyamino)propanyl-amine hydrochloride. This implies it's a bifunctional linker, and this structure can be used for bioconjugation via oxime ligation.
Clarifying the Reactivity
I'm now focusing on the reactivity of (3-Aminopropyl)(methoxy)amine. I need to nail down exactly how it functions. The molecule is an O-methylhydroxylamine derivative with an amino group, meaning it's a heterobifunctional crosslinker. It targets aldehydes (oxime ligation) and carboxylic acids/NHS esters via the amine. It may be a typo as a secondary amine can be formed if N-alkylated methoxyamine, but let's assume it has a CH3-O-NH2. The oxime ligation is the relevant part, but now I'm making sure to clarify which product is formed.
Refining the Guide
I've decided to concentrate on "site-specific labeling using (3-Aminopropyl)(methoxy)amine" as the core topic, viewing it as a bifunctional linker/tagging reagent. I'm planning a comparison guide, contrasting it with other common labeling methods like aminooxy and hydrazine linkers, maleimide-thiol chemistry, and click chemistry. I'm focusing on the E-E-A-T aspects to ensure the guide is high-quality, incorporating causality, self-validation, in-text citations, a full reference list, and visualizations.
Structuring the Content
I'm now outlining content for the guide on site-specific labeling, starting with a title: "Advanced Guide to Validating Site-Specific Labeling using (3-Aminopropyl)(methoxy)amine." The introduction will highlight the need for site-specific labeling, focusing on how (3-Aminopropyl)(methoxy)amine functions as a linker. I'm focusing on the mechanistic overview and how this compound's unique properties improve the stability profile compared to hydrazines.
Developing the Framework
I'm expanding the guide framework to include sections on comparative performance and experimental validation. I'll integrate a workflow diagram of the labeling process and design self-validating experimental protocols for aldehyde generation, linker conjugation, and validation via LC-MS/MS. I'll also present quantitative LC-MS/MS data in a table format for a clearer comparison. I'm compiling a reference list to support the guide.
Gathering References
I'm now focusing on curating the reference list to support the guide's claims. I've located several articles. I am using the DOIs. I found "Site-specific tagging of proteins using aldehyde tags" (Nature Protocols, PMC) - [Link]. I also added "MOSCAT: Aldehyde-Selective Chemical Proteomics for Site-Specific Profiling..." (Analytical Chemistry) - [Link], "A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation" (RSC) - [Link], and "Protein and Peptide Conjugation to Polymers and Surfaces Using Oxime Chemistry" (Biomacromolecules) - [Link] to the list. I am working on verifying each URL and ensuring they lead to the correct articles.
Refining the References
I'm now focusing on refining the reference list and ensuring the links are accurate and functional. I've decided to prioritize DOI links as the most reliable, and I'm updating the existing links to include them where available. I'm prioritizing direct links, verifying that each leads to the correct article. Also, I'm working on the workflow diagram for the guide and structuring it using the DOT language.
Visualizing the Workflow
I'm now implementing the workflow diagram. I've successfully translated the steps into DOT language. I'm focusing on ensuring clear labeling and color contrast for readability. I'm prioritizing direct links and ensuring each leads to the correct article. Also, I'm working on the workflow diagram for the guide and structuring it using the DOT language. The diagram clarifies the key stages of site-specific bioconjugation, starting from target protein aldehyde tagging, oxime ligation, and NHS-ester payload attachment, highlighting the pH parameters for each stage.
Designing the Validation
I'm now designing the second DOT diagram, focusing on the self-validating system. I have it translated into DOT language. This diagram outlines the logical steps for validating the bioconjugation process, from the bioconjugate mixture to LC-MS/MS analysis, mass shift profiling, MS/MS fragmentation, and concluding with site confirmation and occupancy quantitation. I'm using distinct colors to visually highlight each step.
Structuring the Guide
I'm now detailing the "self-validating" experimental protocols for the guide. This involves incorporating internal controls and orthogonal readouts. For example, I'm designing protocols to include UV-Vis active payloads to determine Degree of Labeling spectrophotometrically, along with LC-MS/MS for site-specificity. The text will structure around the title: "Validating Site-Specific Labeling Using (3-Aminopropyl)(methoxy)amine: A Comparative Technical Guide". I've created an executive summary and I'm explaining the mechanism.
Evaluating the Stability
I'm now detailing the "comparative performance analysis" section. I'm focusing on why methoxyamine-derived oximes are more stable than hydrazones and other conjugation methods. The key is in the oxime bond and the 3-aminopropyl spacer which minimizes steric hinderance. I'm building Table 1 to quantitatively compare bioconjugation strategies. I'm focusing on stability, selectivity, and efficiency using both an oxime and a propyl linker. I've now added discussions comparing it to maleimide-cysteine, NHS-lysine, and hydrazine-aldehyde strategies.
Finalizing the Structure
I'm now detailing the experimental protocols within the guide. I've broken the labeling process into stages: aldehyde tagging, oxime formation, payload conjugation using NHS esters, and validation via LC-MS/MS. I'm also adding highly specific details regarding molar equivalents, pH, and buffer conditions, and explaining the reasoning behind each parameter to ensure repeatability, such as the need for a pH of 4.5–5.5 to protonate the aldehyde oxygen in the oxime formation. I am now working on LC-MS/MS validation metrics and assembling tables.
Refining the Citations
I'm now integrating the references directly into the text for clarity and completeness. I am making sure the in-text citations are properly linked to the reference list. I'm focusing on consistency in the referencing style, so it matches the journal requirements.
I'm also working on the layout and adjusting the size parameters.
Validating the Layout
I'm now implementing the size parameters for the workflow diagram to ensure readability and compliance. I'm focusing on ensuring clear labeling, while adhering to the specified width constraints. I'll include the references directly in the text to enhance clarity. I've chosen rankdir=TB for more compact layouts. I've ensured the final formatting adheres to the output constraints.
Defining the Purpose
I'm now clarifying the core purpose of using (3-Aminopropyl)(methoxy)amine. It's not just for labeling, but primarily for validating site-specific modification via a mass tag and capture reagent. I'm focusing on its use in cleaving and tagging peptides for LC-MS/MS validation, similar to the MOSCAT approach. This means I'll use it to derivatize and validate, as suggested by the MOSCAT paper.
Reframing the Focus
I'm now honing in on (3-Aminopropyl)(methoxy)amine as a dual-purpose reagent. It acts to validate site-specific modifications via mass tag and capture reagent functionality. Specifically, it cleaves aldehyde-bearing peptides, installs a stable oxime linkage, and crucially, introduces a primary amine. This amine enables TMT labeling for quantitative LC-MS/MS, a self-validating and multiplexable strategy. I am focusing on the clear justification of this approach.
Outlining the Strategy
I'm now detailing the validation workflow using the new information regarding generating site-specific aldehydes. I'm building a DOT diagram. I am updating my thinking to include aldehyde generation (e.g., from FGE or periodate oxidation), followed by digestion into peptides, enrichment, labeling with (3-Aminopropyl)(methoxy)amine and TMT labeling, and finally LC-MS/MS. I am also planning on developing DOT diagrams to visualize this process.
Refining the Workflow
I'm now detailing the site-specific labeling workflow. The DOT diagrams show each step, starting with aldehyde generation from the protein, progressing through digestion and enrichment of aldehyde-containing peptides. These peptides are then modified with (3-Aminopropyl)(methoxy)amine for oxime formation, introducing a primary amine that allows TMT labeling for multiplexed quantitative LC-MS/MS analysis. I'm focusing on the clarity of the diagram and explanation.
I'm now detailing the workflow, adding an option for the generation and validation of peptides for TMT labeling. I need to make the workflow easier for the reader to visualize and understand.
Developing the Protocol
I'm now detailing the experimental protocol, focusing on a self-validating workflow for site-specific enrichment and multiplexed quantitation, broken down into key steps: Reversible Capture, Elution and Amine-Tagging, Isobaric Labeling (TMT), and LC-MS/MS Acquisition. I'm carefully double-checking the mass shifts involved in the oxime ligation and linker addition.
Visualizing the Strategy
I'm now clarifying the application of N-(3-aminopropyl)-O-methylhydroxylamine (though the prompt states "(3-Aminopropyl)(methoxy)amine" in the title and text). I'm visualizing the strategy as a validation tool, leveraging its unique features: oxime formation for site-specific aldehyde capture and a terminal amine for TMT labeling [1, 2]. This creates a self-validating and multiplexable workflow for quantitative proteomics, as seen in the latest DOT diagram. I've ensured clear color-coding and labeling for enhanced comprehension.
I'm making sure that I am following all instructions.
Refining the Workflow
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Mastering the Safe Handling of (3-Aminopropyl)(methoxy)amine: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. (3-Aminopropyl)(methoxy)amine, also known as 3-Methoxypropylamine (MOPA), is a versatile building block in organic synthesis, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and experimental integrity.
Understanding the Risks: The Chemical Profile of (3-Aminopropyl)(methoxy)amine
(3-Aminopropyl)(methoxy)amine is a flammable and corrosive liquid that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed and may cause an allergic skin reaction.[1] The vapors can cause chemical burns to the respiratory tract. A thorough understanding of these hazards is the foundation of a robust safety plan.
| Hazard Classification | Description | GHS Pictograms |
| Flammable Liquid | The vapor and liquid are flammable, posing a fire and explosion hazard. | 🔥 |
| Skin Corrosion | Causes severe skin burns upon contact.[1][3] | corrosive |
| Serious Eye Damage | Poses a high risk of serious, potentially irreversible eye damage.[1][2] | corrosive |
| Acute Toxicity (Oral) | Harmful if ingested.[1][4] | exclamation mark |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[1] | exclamation mark |
This table summarizes the primary hazards associated with (3-Aminopropyl)(methoxy)amine, as identified in safety data sheets.
The Core of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following sections detail the essential PPE and the rationale behind their selection.
Eye and Face Protection: The First Line of Defense
Given that (3-Aminopropyl)(methoxy)amine can cause severe eye damage, robust eye and face protection is non-negotiable.
-
Low-Volume Handling (e.g., in a fume hood): At a minimum, wear chemical splash goggles.[5]
-
Higher-Volume Operations or Splash Risk: A combination of chemical splash goggles and a face shield is required to protect the entire face from splashes.[5]
Hand Protection: Preventing Skin Contact
The corrosive nature of this amine necessitates the use of appropriate chemical-resistant gloves.
-
Recommended Glove Materials: Butyl rubber gloves (with a thickness of ≥0.7 mm) are a suitable choice.[6] Always consult the glove manufacturer's compatibility data for specific breakthrough times.
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Don gloves over clean, dry hands.
-
When removing gloves, do so without touching the outer contaminated surface with your bare hands.
-
Dispose of used gloves as hazardous waste.
-
Body Protection: A Barrier Against Spills
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Standard Laboratory Attire: A lab coat should always be worn.
-
Enhanced Protection: For tasks with a higher risk of splashes, a neoprene apron or chemical-resistant suit is recommended.[6] Anti-static footwear and clothing should also be worn.[7]
Respiratory Protection: Safeguarding Your Lungs
Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.[4][7] However, in certain situations, respiratory protection may be necessary.
-
When to Use a Respirator: A NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations such as a large spill.[6] For firefighting or other emergencies, a self-contained breathing apparatus (SCBA) with a full face-piece is required.[8]
Operational and Disposal Plans: A Step-by-Step Guide
A clear, actionable plan for handling and disposal is critical for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[4]
-
Engineering Controls: All handling of (3-Aminopropyl)(methoxy)amine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Chemical Transfer: Use non-sparking tools and ensure that all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[4][9]
-
Post-Handling: After completing the task, wash hands and any exposed skin thoroughly.[4][10]
Spill Management Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or earth to soak up the chemical.[8][9]
-
Neutralize and Clean: Once absorbed, place the material into a suitable container for disposal.[9]
-
Decontaminate: Following product recovery, flush the area with water.[9]
PPE Doffing and Disposal Protocol
The correct removal of PPE is crucial to prevent cross-contamination.
-
Gloves: Remove gloves first, turning them inside out as you do so.
-
Face/Eye Protection: Remove the face shield and/or goggles.
-
Lab Coat: Remove your lab coat, rolling it up with the contaminated side inward.
-
Disposal: Dispose of all contaminated PPE as hazardous waste in accordance with local, regional, and national regulations.[4][9] Contaminated clothing should be washed before reuse.[9]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (3-Aminopropyl)(methoxy)amine.
Caption: Decision workflow for PPE selection based on task risk.
First Aid: Immediate Actions
In the event of exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.[4]
-
Skin Contact: Immediately take off all contaminated clothing.[4][9] Rinse the skin with water/shower for at least 15 minutes.[4][8] Seek immediate medical attention.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][9] If breathing is difficult, administer oxygen.[10] Seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth with water.[4][9] Do NOT induce vomiting.[4] Seek immediate medical attention.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize (3-Aminopropyl)(methoxy)amine in their work, fostering a culture of safety and scientific excellence.
References
- Safety D
- 3 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
- Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025, November 20). (URL not available)
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- 3-METHOXYPROPYLAMINE, 99.5% - North Metal and Chemical Company. (URL not available)
- 3-Methoxypropylamine - Apollo Scientific. (2022, September 17). (URL not available)
- 108530 3-Methoxypropylamine - Safety D
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18). (URL not available)
- 3-Methoxypropylamine Safety Data Sheet | PDF | Dangerous Goods | Combustion - Scribd. (2016, July 20). (URL not available)
- Tris(3-aminopropyl)amine - AK Scientific, Inc. (URL not available)
- 3 - Safety Data Sheet. (2015, March 25). (URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. fishersci.be [fishersci.be]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. scribd.com [scribd.com]
- 6. Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. enamine.enamine.net [enamine.enamine.net]
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